But-3-yn-1-amine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
but-3-yn-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N.ClH/c1-2-3-4-5;/h1H,3-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEPCBUBKRUREA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90481102 | |
| Record name | but-3-yn-1-amine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90481102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88211-50-1 | |
| Record name | but-3-yn-1-amine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90481102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | but-3-yn-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
But-3-yn-1-amine hydrochloride CAS number 88211-50-1
An In-depth Technical Guide to But-3-yn-1-amine hydrochloride (CAS 88211-50-1)
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of this compound, a versatile bifunctional building block essential for researchers, scientists, and professionals in drug development. We will move beyond a simple recitation of facts to explore the compound's reactivity, synthetic utility, and the causal logic behind its application in advanced chemical synthesis.
Introduction: A Bifunctional Linchpin in Modern Synthesis
This compound (CAS: 88211-50-1) is a deceptively simple molecule that packs a powerful synthetic punch. Its structure features two highly valuable functional groups at opposite ends of a four-carbon chain: a terminal alkyne and a primary amine (present as an ammonium salt). This unique arrangement makes it a critical linker molecule and a foundational component in the construction of complex molecular architectures.
The terminal alkyne provides a gateway to a rich variety of transformations, most notably carbon-carbon bond-forming reactions and the highly efficient azide-alkyne cycloaddition, the cornerstone of "click chemistry".[1] The primary amine offers a nucleophilic handle for amide bond formation, alkylation, and other derivatizations common in the synthesis of bioactive compounds. Consequently, this reagent is frequently employed in medicinal chemistry for the synthesis of novel pharmaceutical agents, in materials science for the development of functionalized polymers, and in chemical biology as a component of sophisticated molecular probes.[2]
Physicochemical and Structural Properties
The hydrochloride salt form of But-3-yn-1-amine enhances its stability and improves its solubility in aqueous media, simplifying its handling and application in various reaction conditions.[2]
| Property | Value | Source(s) |
| CAS Number | 88211-50-1 | [2][3] |
| IUPAC Name | but-3-yn-1-amine;hydrochloride | [3] |
| Synonyms | 3-Butyn-1-amine hydrochloride, But-3-ynylamine hydrochloride | [2] |
| Molecular Formula | C₄H₈ClN | [2][3] |
| Molecular Weight | 105.56 g/mol | [3] |
| Appearance | White solid | [2] |
| Purity | Typically ≥95% (by NMR) | [2] |
| Storage Conditions | Store at 0-8 °C under an inert atmosphere | [2][4] |
The Duality of Reactivity: A Guide to Strategic Synthesis
The synthetic power of this compound lies in the distinct and controllable reactivity of its two functional groups. Understanding how to address one group while leaving the other untouched—a concept known as an orthogonal protection strategy—is paramount to its effective use.[5]
The Terminal Alkyne: A Hub for Carbon-Carbon Bond Formation
The hydrogen atom on the sp-hybridized carbon of the terminal alkyne is notably acidic compared to hydrogens on sp² or sp³ carbons.[6] This acidity allows for its deprotonation by a strong base to form a potent carbon nucleophile, an acetylide ion, which is a gateway to numerous synthetic transformations.[6][7]
Key Reactions of the Alkyne Moiety:
-
Click Chemistry: The terminal alkyne is the key partner in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly reliable and specific reaction used to form a stable 1,2,3-triazole ring, linking two different molecular fragments.[1] This reaction is a cornerstone of drug discovery, bioconjugation, and materials science.
-
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.
-
Alkylation: The acetylide anion can react with alkyl halides in an Sₙ2 reaction to extend the carbon chain.[8]
Caption: General scheme of a Cu(I)-catalyzed "click" reaction.
The Primary Amine: A Versatile Nucleophile
The primary amine is a strong nucleophile and a base, readily reacting with a wide range of electrophiles.[9] This reactivity must be managed, often through protection, when selective modification of the alkyne is desired.
Key Reactions of the Amine Moiety:
-
Amide Coupling: Reaction with carboxylic acids, acid chlorides, or activated esters to form stable amide bonds is a fundamental transformation in peptide synthesis and drug development.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
-
Sulfonylation: Reaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride) to form sulfonamides.[9]
Orthogonal Protection: The Key to Selectivity
To harness the full potential of this bifunctional reagent, one functional group must often be "masked" with a protecting group while the other is being chemically transformed.[5] The choice of protecting group is critical; it must be stable to the reaction conditions used to modify the other group and be removable under conditions that do not affect the newly formed structure.[5][10]
Caption: Decision workflow for selective functionalization.
Field-Proven Experimental Protocols
The following protocols are representative examples of how to manage the reactivity of this compound.
Protocol 1: Protection of the Amine as a Boc-Carbamate
Causality: The tert-butyloxycarbonyl (Boc) group is chosen for its robustness. It is stable to the basic and nucleophilic conditions often used in alkyne chemistry but can be cleanly removed under acidic conditions that typically leave other functional groups intact.[11][12] A base such as triethylamine (TEA) is required to neutralize the hydrochloride salt and the acid generated during the reaction.
Methodology:
-
Suspend this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.5 M).
-
Add triethylamine (TEA) (2.2 eq) to the suspension and stir until the solid dissolves, forming the free amine in situ.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the Boc-protected product, which can be purified by column chromatography if necessary.
Protocol 2: Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Causality: This protocol uses an in situ generation of the Cu(I) catalyst from copper(II) sulfate and a reducing agent, sodium ascorbate. This is a common, reliable, and air-tolerant method for performing the click reaction. A solvent system like t-BuOH/H₂O ensures that both the organic starting materials and the inorganic catalyst salts are soluble.
Methodology:
-
Dissolve the Boc-protected But-3-yn-1-amine (1.0 eq) and an azide partner (e.g., benzyl azide, 1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
To this solution, add sodium ascorbate (0.1 eq, from a freshly prepared 1M aqueous solution).
-
Add copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01 eq, from a 1M aqueous solution).
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with water and extract with an organic solvent like ethyl acetate.
-
Wash, dry, and concentrate the organic phase. The resulting triazole product can be purified by column chromatography.
Protocol 3: Deprotection of the Boc-Protected Amine
Causality: Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) readily cleave the Boc group.[11] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation, which is scavenged, and subsequent decarboxylation to release the free amine.[11]
Methodology:
-
Dissolve the Boc-protected triazole product from Protocol 2 in a minimal amount of DCM.
-
Add an excess of TFA (10-20 eq) or a 4M solution of HCl in dioxane.
-
Stir the solution at room temperature for 1-3 hours. Monitor the deprotection by TLC.
-
Upon completion, remove the solvent and excess acid in vacuo (co-evaporation with a solvent like toluene can help remove residual TFA).
-
The product is typically isolated as the corresponding ammonium salt (TFA or HCl salt).
Analytical Characterization
Spectroscopic analysis provides a definitive fingerprint for the compound's structure.
| Technique | Characteristic Signature |
| ¹H NMR | - ≡C-H: A triplet around 2.0-2.5 ppm. - -CH₂-C≡: A multiplet around 2.3-2.6 ppm. - -CH₂-N: A triplet around 3.0-3.3 ppm. - -NH₃⁺: A broad singlet, typically downfield (>8.0 ppm), which exchanges with D₂O.[13] |
| ¹³C NMR | - ≡C-H: ~70 ppm. - -C≡: ~80 ppm. - -CH₂-C≡: ~15-20 ppm. - -CH₂-N: ~40-45 ppm. |
| IR (cm⁻¹) | - ≡C-H stretch (sharp): ~3300 cm⁻¹.[13] - -NH₃⁺ stretch (broad): ~2500-3200 cm⁻¹. - C≡C stretch (weak): ~2120 cm⁻¹.[13] - C-N stretch: ~1020-1250 cm⁻¹.[14] |
Safety and Handling
This compound requires careful handling due to its potential hazards.
-
Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
-
Handling Precautions: Use in a well-ventilated area, preferably a chemical fume hood.[4][15] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4] Avoid generating dust.[4]
-
Storage: Store in a tightly sealed container in a cool, dry place (0-8 °C is recommended).[2] It should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[4]
Conclusion
This compound is far more than a simple aliphatic amine. It is a strategically designed bifunctional linker that offers chemists an elegant and powerful tool for molecular construction. Its value lies in the distinct and orthogonally addressable reactivity of its terminal alkyne and primary amine functionalities. A thorough understanding of protection/deprotection strategies and the specific reaction conditions required for each functional group allows researchers to leverage this compound to its full potential, accelerating innovation in drug discovery, chemical biology, and materials science.
References
- 1. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C4H8ClN | CID 12221022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Protective Groups [organic-chemistry.org]
- 6. Introduction to Alkynes - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Amine Reactivity [www2.chemistry.msu.edu]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. tcichemicals.com [tcichemicals.com]
But-3-yn-1-amine hydrochloride physical and chemical properties
An In-depth Technical Guide to But-3-yn-1-amine Hydrochloride: A Versatile Bifunctional Linker for Advanced Drug Discovery
For researchers, scientists, and drug development professionals, the selection of appropriate chemical building blocks is a critical decision that dictates the success of a synthetic campaign. Among the vast arsenal of available reagents, this compound (CAS No. 88211-50-1) has emerged as a particularly valuable and versatile tool. Its simple, yet elegant, structure combines two of modern synthetic chemistry's most sought-after functionalities—a terminal alkyne and a primary amine—on a flexible four-carbon chain. This guide provides an in-depth analysis of its properties, reactivity, and core applications, with a focus on its role in the cutting-edge field of Proteolysis Targeting Chimeras (PROTACs).
Core Physicochemical and Analytical Properties
The hydrochloride salt form of But-3-yn-1-amine ensures superior stability and handling characteristics compared to the volatile and more reactive free base. Its physical state as a solid powder at room temperature simplifies weighing and dispensing in a laboratory setting. A summary of its key properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 88211-50-1 | [1][2] |
| Molecular Formula | C₄H₈ClN | [2] |
| Molecular Weight | 105.57 g/mol | [3] |
| Appearance | White to off-white solid/powder | [3] |
| Melting Point | 222 °C | N/A |
| Purity | ≥95% | [1][3] |
| Water Solubility | ~15.1 mg/mL (Calculated) | [4] |
| Storage Conditions | Room temperature, under inert atmosphere | [1][5] |
Expected Spectral Characteristics
-
¹H NMR Spectroscopy: In a solvent like D₂O (to exchange the labile N-H protons), the spectrum is expected to show three distinct signals:
-
A triplet at ~3.2 ppm corresponding to the two protons on the carbon adjacent to the ammonium group (-CH₂-NH₃⁺).
-
A triplet at ~2.1 ppm for the acetylenic proton (-C≡C-H).
-
A multiplet (quartet of triplets) around ~2.6 ppm for the internal methylene group (-CH₂-CH₂-).
-
-
¹³C NMR Spectroscopy: The four unique carbon atoms should be distinguishable:
-
The terminal alkyne carbon bearing a proton (C4) would appear around 70 ppm.
-
The internal alkyne carbon (C3) would be further downfield, around 80 ppm.
-
The carbon adjacent to the ammonium group (C1) would be in the 35-40 ppm range.
-
The remaining methylene carbon (C2) would appear around 20-25 ppm.
-
-
Infrared (IR) Spectroscopy: Key vibrational modes confirm the presence of the core functional groups:
The Principle of Dual Reactivity: A Synthetic Chemist's Gateway
The synthetic utility of this compound lies in the orthogonal nature of its two functional groups. The primary amine serves as a potent nucleophile, ideal for forming amide bonds, while the terminal alkyne is a gateway to cycloaddition reactions, most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry." This allows for a sequential and controlled synthetic strategy.
Reactions of the Primary Amine
The primary amine is typically used for forming stable linkages to carboxylic acids, a cornerstone of bioconjugation and linker synthesis.
-
Amide Bond Formation: The amine can be coupled with a carboxylic acid using standard peptide coupling reagents (e.g., HBTU, EDC) to form a robust amide bond. This is the most common method for attaching the linker to a protein-of-interest (POI) ligand.
-
Reductive Amination: The amine can react with an aldehyde or ketone to form an imine, which is then reduced in situ (e.g., with NaBH₃CN) to form a secondary amine linkage.
Figure 1: Key reactions involving the primary amine functionality.
Reactions of the Terminal Alkyne
The terminal alkyne is prized for its participation in the highly efficient and bioorthogonal CuAAC reaction. This allows for the clean and specific formation of a stable 1,2,3-triazole ring, connecting the linker to a molecule bearing an azide group.
Figure 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Core Application: A Key Linker for PROTAC Synthesis
One of the most impactful applications of this compound is in the synthesis of PROTACs.[5][7] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein (the "protein of interest" or POI) and an E3 ubiquitin ligase, inducing the degradation of the target protein through the cell's own ubiquitin-proteasome system.
This compound is an ideal "linker" component for connecting the POI-binding ligand to the E3 ligase ligand. Its defined length and dual-ended reactivity allow for a convergent and modular synthetic strategy.
General Workflow for PROTAC Synthesis
A typical workflow leverages the orthogonal reactivity described above. The amine end is first coupled to one ligand, and the alkyne end is subsequently "clicked" to the second ligand.
References
- 1. But-3-yn-1-amine HCl | 88211-50-1 [sigmaaldrich.com]
- 2. This compound | C4H8ClN | CID 12221022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 88211-50-1 | But-3-yn-1-amine HCl | Inorganic Salts | Ambeed.com [ambeed.com]
- 5. 88211-50-1|this compound|BLD Pharm [bldpharm.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. enamine.net [enamine.net]
But-3-yn-1-amine hydrochloride molecular weight and formula
An In-Depth Technical Guide to But-3-yn-1-amine hydrochloride: Properties, Applications, and Protocols
Introduction: The Versatility of a Bifunctional Linker
This compound is a valuable chemical reagent characterized by its dual functionality: a terminal alkyne and a primary amine group. This unique structure positions it as a critical building block in a multitude of synthetic applications, ranging from pharmaceutical development to material science.[1] The terminal alkyne provides a reactive handle for highly specific reactions, most notably Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[2] The primary amine allows for conventional amide bond formation and other nucleophilic reactions.
Furthermore, the compound is supplied as a hydrochloride salt, which enhances its stability and improves its solubility in aqueous or protic solvents, simplifying handling and its application in various laboratory settings.[1] This guide provides a comprehensive overview of its properties, core applications, and a detailed experimental protocol for its use, designed for researchers, chemists, and professionals in drug development.
Physicochemical Properties and Identification
Accurate identification and understanding of a compound's physical and chemical properties are paramount for its successful application in research and synthesis. This compound is a white solid at room temperature.[1][3] Key identifying information is summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₈ClN or C₄H₇N·HCl | [1][2][4][5][6] |
| Molecular Weight | 105.57 g/mol | [1][2][3][4][5][6] |
| CAS Number | 88211-50-1 | [1][2][4][5][7] |
| Appearance | White to off-white solid/powder/crystal | [1][3] |
| Common Synonyms | 3-Butyn-1-amine hydrochloride, But-3-ynylamine hydrochloride, But-3-yn-1-ylammonium chloride | [1][3][4][5] |
| Purity | Typically ≥95% | [1] |
Handling, Storage, and Safety
Prudent Laboratory Handling
As with any chemical reagent, proper handling of this compound is essential for laboratory safety. It is classified as an irritant and is harmful if swallowed. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust particles.
Safety Profile:
-
Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Optimal Storage Conditions
To ensure its long-term stability and reactivity, this compound should be stored under specific conditions. The compound is known to be hygroscopic.[3] Therefore, it is critical to store it in a tightly sealed container in a cool, dry place. For maximum shelf-life, storage under an inert atmosphere (e.g., argon or nitrogen) at room temperature is recommended.[2]
Key Applications in Scientific Research
The bifunctional nature of this molecule makes it a versatile tool in several scientific domains.
-
"Click Chemistry" and Bioconjugation: The terminal alkyne is the key functional group for its use in click chemistry. It reacts efficiently and selectively with azide-containing molecules to form a stable 1,2,3-triazole ring. This reaction is widely used to link molecules together, for example, in attaching probes to biomolecules or functionalizing surfaces.[2]
-
Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of complex pharmaceutical agents.[1] The alkyne or amine can be a core part of the final molecular structure or act as a handle for building out molecular complexity, particularly in the development of drugs targeting neurological disorders.[1]
-
Material Science: In material science, the compound is used to functionalize polymers and surfaces.[1] For instance, it can be incorporated into a polymer backbone to provide alkyne side chains, which can then be used for subsequent modifications, such as grafting other polymers or attaching specific ligands.
Experimental Protocol: A Prototypical CuAAC "Click" Reaction
This protocol describes a general procedure for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using this compound and a generic azide-containing molecule (e.g., Benzyl Azide) as a model substrate.
Rationale: The goal is to covalently link the butynamine to the azide partner. The reaction relies on an in situ generated Cu(I) catalyst from CuSO₄ and a reducing agent (sodium ascorbate). The amine hydrochloride must be neutralized or the reaction buffered to ensure the amine is free to participate in subsequent steps or to prevent it from interfering with the catalyst.
Materials:
-
This compound
-
Azide-containing compound (e.g., Benzyl Azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent: A 1:1 mixture of tert-Butanol and water is common.
-
Sodium bicarbonate (for neutralization if needed)
-
Dichloromethane (DCM) or Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the azide-containing compound (1.0 eq) in the t-BuOH/water (1:1) solvent system. If the amine needs to be deprotected for subsequent steps, add sodium bicarbonate (1.1 eq) and stir for 10-15 minutes.
-
Catalyst Preparation: In a separate vial, prepare fresh solutions of CuSO₄·5H₂O (0.05 eq, 5 mol%) and Sodium Ascorbate (0.10 eq, 10 mol%) in a minimal amount of water.
-
Reaction Initiation: Add the CuSO₄ solution to the main reaction flask, followed immediately by the dropwise addition of the sodium ascorbate solution. The solution often turns a yellow-green or heterogeneous color.
-
Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-24 hours).
-
Work-up and Extraction: Once the reaction is complete, add water to the flask and extract the product with a suitable organic solvent like DCM or ethyl acetate (3x volumes). The organic layers are combined.
-
Purification: Wash the combined organic layers with brine to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Final Characterization: The resulting crude product can be purified further by column chromatography on silica gel if necessary. The final, purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Visualization of the CuAAC Workflow
The following diagram illustrates the logical flow of the experimental protocol described above.
Caption: Workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Conclusion
This compound is a highly valuable and versatile reagent in modern chemical synthesis. Its simple structure, combining a reactive terminal alkyne and a primary amine, provides a powerful platform for constructing complex molecules. Its utility as a bifunctional linker in click chemistry, pharmaceutical synthesis, and material science underscores its importance. Proper understanding of its properties, handling requirements, and reaction protocols, as detailed in this guide, enables researchers to effectively leverage this compound to advance their scientific and developmental objectives.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 88211-50-1|this compound|BLD Pharm [bldpharm.com]
- 3. 3-Butyn-1-amine Hydrochloride | 88211-50-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. calpaclab.com [calpaclab.com]
- 5. scbt.com [scbt.com]
- 6. This compound | C4H8ClN | CID 12221022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]
Introduction: The Molecular Profile of But-3-yn-1-amine Hydrochloride
An In-Depth Technical Guide to the Aqueous Solubility of But-3-yn-1-amine Hydrochloride
This guide provides a comprehensive technical overview of the aqueous solubility of this compound (CAS RN: 88211-50-1), a critical parameter for its application in pharmaceutical development, organic synthesis, and biochemical research. As a versatile building block, understanding its behavior in aqueous media is paramount for researchers, scientists, and drug development professionals aiming to optimize reaction conditions, formulate stable solutions, and predict bioavailability.
This compound is an organic compound featuring a terminal alkyne and a primary amine functional group.[1][2] Its hydrochloride salt form enhances its stability and, crucially, its solubility in aqueous solutions, making it easier to handle in laboratory settings compared to its free amine base.[1][3][4] This compound serves as a key intermediate in the synthesis of a variety of more complex molecules, including pharmaceutical agents and agrochemicals.[1]
The presence of the terminal alkyne allows for its participation in a range of chemical transformations, such as click chemistry, coupling reactions, and nucleophilic additions, while the amine group provides a site for amidation and other modifications.[1][5] Its utility is noted in the development of drugs targeting neurological disorders, in material science for polymer functionalization, and in analytical chemistry.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 88211-50-1 | [1][6] |
| Molecular Formula | C₄H₇N·HCl (or C₄H₈ClN) | [1][6] |
| Molecular Weight | 105.57 g/mol | [1][6] |
| Appearance | White to off-white solid/powder | [1][5] |
| Purity | ≥ 95% | [1] |
| Storage Conditions | Room temperature, under inert gas, in a cool, dark place. Hygroscopic. | [7] |
| Synonyms | 3-Butynylamine hydrochloride, But-3-yn-1-ylammonium chloride | [1] |
The Science of Aqueous Solubility: A Theoretical Framework
The solubility of a compound is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.[8] For amine hydrochlorides like but-3-yn-1-amine, solubility in water is governed by its ionic nature and the fundamental principles of intermolecular forces.
As an amine salt, the compound exists in its protonated, ionic form (R-NH₃⁺Cl⁻). This ionic character is the primary driver of its aqueous solubility. Water, being a highly polar solvent, can effectively solvate the ammonium cation and the chloride anion through strong ion-dipole interactions. Furthermore, the hydrogen atoms on the protonated amine group can act as hydrogen bond donors, readily interacting with the oxygen atoms of water molecules, further enhancing solubility.[3][9] This is a common characteristic of amine salts, which are generally much more water-soluble than their corresponding free amine bases.[4][10][11]
The Critical Influence of pH
The solubility of this compound is intrinsically linked to the pH of the aqueous solution. The compound's amine group is a weak base, and its protonation state is subject to an acid-base equilibrium.
R-NH₂ (less soluble) + H₃O⁺ ⇌ R-NH₃⁺ (more soluble) + H₂O
This equilibrium can be described by the Henderson-Hasselbalch equation. At low pH (acidic conditions), the equilibrium shifts to the right, favoring the protonated ammonium cation (R-NH₃⁺). This charged species is highly polar and thus exhibits significantly greater solubility in water.[12] Conversely, as the pH increases (alkaline conditions), the equilibrium shifts to the left, leading to the deprotonation of the ammonium group to form the free amine (R-NH₂). This neutral, less polar form is expected to have considerably lower aqueous solubility.
Therefore, for applications requiring high concentrations of the dissolved compound, maintaining an acidic to near-neutral pH is essential.
Caption: pH-dependent equilibrium of this compound.
The Effect of Temperature
Temperature is another critical factor influencing solubility. The dissolution of most solids, including salts, in a liquid is an endothermic process, meaning it absorbs heat from the surroundings.[8] This is because energy is required to overcome the lattice energy of the crystal structure and to break intermolecular bonds within the solvent.[13]
According to Le Châtelier's Principle, if a change of condition is applied to a system in equilibrium, the system will shift in a direction that relieves the stress. For an endothermic dissolution process, adding heat (increasing the temperature) will shift the equilibrium towards more dissolution to absorb the added energy.[8] Therefore, it is expected that the solubility of this compound in water will increase as the temperature rises.[10][14] This trend is common for many ionic compounds and amino acid hydrochlorides.[3][15]
Table 2: Solubility Data Log (Template) Quantitative solubility data for this compound is not widely published. This table serves as a template for researchers to record their findings from experimental determinations.
| Solvent System | Temperature (°C) | pH | Measured Solubility (g/L) | Measured Solubility (mol/L) |
| Deionized Water | 25 | |||
| Deionized Water | 37 | |||
| PBS (Phosphate-Buffered Saline) | 25 | 7.4 | ||
| 0.1 M HCl | 25 | ~1 | ||
| 0.1 M NaOH | 25 | ~13 |
Experimental Protocol: The Isothermal Shake-Flask Method
To obtain precise and reliable quantitative solubility data, a standardized experimental protocol is essential. The isothermal equilibrium (or shake-flask) method is a widely accepted and robust technique for this purpose.[9][12]
Objective
To determine the equilibrium solubility of this compound in a specific aqueous medium at a controlled temperature.
Materials & Reagents
-
This compound (purity > 95%)
-
Selected aqueous solvent (e.g., deionized water, buffered solutions)
-
Thermostatic shaker bath or incubator
-
Analytical balance
-
Centrifuge
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)
Step-by-Step Procedure
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Equilibration: Place the vials in the thermostatic shaker bath set to the desired constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. Preliminary experiments should be conducted to determine the minimum time required to reach a plateau in concentration.[9]
-
Phase Separation: After equilibration, let the vials stand undisturbed at the same temperature to allow the undissolved solid to sediment. To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.[9]
-
Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant. To prevent any precipitation due to temperature changes, this step should be performed quickly. Immediately filter the aliquot through a syringe filter to remove any remaining microscopic particles.
-
Quantification: Accurately dilute the filtered sample with a suitable mobile phase. Quantify the concentration of this compound in the diluted sample using a validated HPLC method. A calibration curve prepared with standards of known concentrations must be used for accurate quantification.
-
Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility, and the results reported as the mean ± standard deviation.
Caption: Experimental workflow for the isothermal shake-flask solubility method.
Conclusion and Practical Implications
This compound is a valuable chemical intermediate whose utility is greatly enhanced by its aqueous solubility. This solubility is fundamentally governed by its ionic character and is highly dependent on the pH and temperature of the solution. While it is expected to be highly soluble in acidic to neutral aqueous media, with solubility increasing at higher temperatures, precise quantitative data must be determined experimentally. The provided isothermal shake-flask protocol offers a robust and reliable method for this determination.
For drug development professionals, accurate solubility data is critical for formulation design, predicting oral bioavailability, and ensuring the stability of liquid dosage forms. For synthetic chemists, understanding how solubility changes with pH and temperature allows for the optimization of reaction conditions, work-up procedures, and purification strategies. This guide provides the theoretical foundation and practical tools necessary for scientists to confidently work with and characterize the aqueous behavior of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. BUT-3-YN-1-AMINE | 14044-63-4 [chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. CAS 3858-78-4: 1-Butanamine, hydrochloride (1:1) [cymitquimica.com]
- 5. Buy (But-3-yn-1-yl)(methyl)amine hydrochloride | 1258538-09-8 [smolecule.com]
- 6. This compound | C4H8ClN | CID 12221022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Butyn-1-amine Hydrochloride | 88211-50-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 8. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. quora.com [quora.com]
- 11. chemhaven.org [chemhaven.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water [ouci.dntb.gov.ua]
But-3-yn-1-amine Hydrochloride: Synthesis, Purification, and Characterization
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Value of a Bifunctional Building Block
But-3-yn-1-amine hydrochloride is a versatile and highly valuable reagent in modern organic synthesis and medicinal chemistry.[1] Its structure incorporates two key functional groups: a primary amine and a terminal alkyne. This unique combination allows for orthogonal chemical modifications, making it an essential building block for constructing complex molecular architectures. The primary amine serves as a nucleophile or a basic handle for amide bond formation, while the terminal alkyne is a gateway to a rich variety of transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[2][3]
In drug discovery, this molecule is frequently used as a key intermediate for synthesizing bioactive compounds, including potential therapeutics for neurological disorders.[1] Its hydrochloride salt form enhances stability, improves handling characteristics by rendering it a solid, and increases solubility in aqueous or polar protic solvents, facilitating its use in various reaction conditions.[1] This guide provides a comprehensive overview of the robust synthesis, purification, and characterization methods for this compound, grounded in established chemical principles and field-proven protocols.
Core Synthesis Strategy: The Gabriel Synthesis
Direct alkylation of ammonia or primary amines with alkyl halides is often plagued by polyalkylation, leading to a mixture of primary, secondary, tertiary, and even quaternary ammonium salts, which complicates purification and lowers the yield of the desired product.[4][5] The Gabriel synthesis elegantly circumvents this issue by using a "protected" form of ammonia—potassium phthalimide—as the nitrogen nucleophile.[6][7]
The causality behind this choice is rooted in the electronic structure of phthalimide. The nitrogen atom is flanked by two electron-withdrawing carbonyl groups, which significantly increases the acidity of the N-H bond (pKa ≈ 8.3) and reduces the nucleophilicity of the nitrogen in the N-alkylated product.[4][5] This electronic deactivation prevents the product from competing with the starting phthalimide anion for the alkyl halide, thus stopping the reaction cleanly after a single alkylation.[5]
The overall synthesis can be conceptualized in two main stages:
-
N-Alkylation: An SN2 reaction between potassium phthalimide and a suitable 4-carbon electrophile containing a terminal alkyne.
-
Deprotection: Liberation of the primary amine from the N-alkylated phthalimide intermediate.
Caption: The Gabriel synthesis pathway for primary amines.
Experimental Protocol 1: Synthesis of But-3-yn-1-amine via Gabriel Synthesis
This protocol details the two-step synthesis starting from 3-butyn-1-ol, which is first converted to a better leaving group (mesylate) before reaction with potassium phthalimide.
Part A: Synthesis of 3-Butyn-1-yl Methanesulfonate
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-butyn-1-ol (1.0 eq) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add triethylamine (TEA, 1.5 eq) to the solution. Subsequently, add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-butyn-1-yl methanesulfonate, which is often used in the next step without further purification.
Part B: Synthesis of But-3-yn-1-amine
-
Setup: To a round-bottom flask, add potassium phthalimide (1.2 eq) and anhydrous dimethylformamide (DMF). Heat the suspension to 80 °C with stirring.
-
Alkylation: Add the crude 3-butyn-1-yl methanesulfonate (1.0 eq) from Part A, dissolved in a small amount of DMF, to the heated suspension. Let the reaction stir at 80 °C for 12-16 hours.
-
Intermediate Isolation: Cool the reaction mixture to room temperature and pour it into ice water. The N-(but-3-yn-1-yl)phthalimide intermediate will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
Hydrazinolysis (Deprotection): Suspend the dried N-(but-3-yn-1-yl)phthalimide (1.0 eq) in ethanol in a round-bottom flask. Add hydrazine monohydrate (1.5 eq) and heat the mixture to reflux for 4-6 hours. A thick white precipitate (phthalhydrazide) will form.[6]
-
Amine Isolation: Cool the mixture to room temperature. Acidify with concentrated HCl to pH ~1-2. Filter off the phthalhydrazide precipitate and wash it with cold ethanol.
-
Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude this compound salt.
Purification and Final Isolation
The crude product from the synthesis is a solid but contains residual solvents and impurities. Purification is critical to achieve the desired specification (typically ≥95%).[1] Recrystallization is the most effective method for purifying the hydrochloride salt.
The choice of solvent system is paramount. An ideal system is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For amine hydrochlorides, a polar protic solvent like ethanol or isopropanol, combined with a non-polar anti-solvent like diethyl ether or hexanes, is typically effective.
Caption: General workflow for the purification of the target compound.
Experimental Protocol 2: Purification by Recrystallization
-
Preparation: Take the crude this compound obtained from the synthesis.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot isopropanol (or ethanol) and bring the mixture to a gentle boil on a hot plate to dissolve the solid completely. If some impurities remain undissolved, perform a hot filtration.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal precipitation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold diethyl ether to remove any residual soluble impurities and solvent.
-
Drying: Dry the crystals under high vacuum to afford pure this compound as a white solid.[1]
Characterization and Quality Control
Confirmation of the structure and assessment of purity are essential final steps. A combination of spectroscopic methods should be employed.
| Property | Value | Source(s) |
| CAS Number | 88211-50-1 | [1][8][9] |
| Molecular Formula | C₄H₇N·HCl | [1] |
| Molecular Weight | 105.57 g/mol | [1][9] |
| Appearance | White to off-white solid/crystals | [1][2] |
| Purity (Typical) | ≥95% (NMR) | [1][10] |
| Storage Conditions | Inert atmosphere, room temperature | [8][10] |
¹H NMR Spectroscopy (D₂O, 400 MHz):
-
δ ~3.2 ppm (t, 2H): Triplet corresponding to the methylene protons adjacent to the ammonium group (-CH₂-NH₃⁺).
-
δ ~2.8 ppm (t, 1H): Triplet corresponding to the acetylenic proton (-C≡C-H).
-
δ ~2.6 ppm (dt, 2H): Doublet of triplets for the methylene protons adjacent to the alkyne (-C≡C-CH₂-).
¹³C NMR Spectroscopy (D₂O, 100 MHz):
-
δ ~80 ppm: Quaternary alkyne carbon (-C≡C-).
-
δ ~75 ppm: Terminal alkyne carbon (-C≡C-H).
-
δ ~40 ppm: Methylene carbon adjacent to the ammonium group (-CH₂-NH₃⁺).
-
δ ~18 ppm: Methylene carbon adjacent to the alkyne (-C≡C-CH₂-).
Infrared (IR) Spectroscopy (KBr Pellet):
-
~3300 cm⁻¹: Strong, sharp peak for the C-H stretch of the terminal alkyne.
-
~2100 cm⁻¹: Weak but sharp peak for the C≡C triple bond stretch.
-
~3000-2800 cm⁻¹: Broad absorption corresponding to the N-H stretches of the ammonium salt.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Butyn-1-amine Hydrochloride | 88211-50-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. Gabriel Synthesis [organic-chemistry.org]
- 8. 88211-50-1|this compound|BLD Pharm [bldpharm.com]
- 9. This compound | C4H8ClN | CID 12221022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. But-3-yn-1-amine HCl | 88211-50-1 [sigmaaldrich.com]
A Comprehensive Technical Guide to the Safe Handling of But-3-yn-1-amine Hydrochloride
For researchers, scientists, and drug development professionals, the integration of novel building blocks is paramount to innovation. But-3-yn-1-amine hydrochloride, a versatile intermediate, offers a unique combination of a terminal alkyne and a primary amine, making it a valuable reagent in the synthesis of pharmaceuticals and advanced materials.[1][2] However, its utility is matched by its potential hazards, necessitating a thorough understanding of its safe handling, storage, and disposal. This guide provides an in-depth technical overview of the safety protocols and handling precautions for this compound, grounded in established scientific principles and regulatory standards.
Hazard Identification and Physicochemical Properties
This compound is classified as a hazardous substance. A comprehensive understanding of its properties is the foundation of a robust safety protocol.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[3][4] |
| Skin Irritation | 2 | H315: Causes skin irritation[3][4] |
| Serious Eye Irritation | 2A | H319: Causes serious eye irritation[3][4] |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation[3][4] |
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₄H₈ClN | PubChem[4] |
| Molecular Weight | 105.57 g/mol | Chem-Impex[2] |
| Appearance | White solid | Chem-Impex[2] |
| Purity | ≥ 95% (NMR) | Chem-Impex[2] |
| Storage Temperature | 0 - 8 °C is recommended for long-term storage | Chem-Impex[2] |
Mechanistic Insights into Hazards: The "Why" Behind the "What"
The hazardous nature of this compound stems from the reactivity of its constituent functional groups: the terminal alkyne and the primary amine hydrochloride salt.
-
Corrosivity and Irritation: Amine hydrochlorides are salts of a weak base (the amine) and a strong acid (hydrochloric acid). In the presence of moisture, they can exhibit acidic properties, contributing to their irritant effects on the skin, eyes, and respiratory tract. The amine functional group itself can be corrosive to tissues.[3]
-
Reactivity of the Terminal Alkyne: The terminal alkyne possesses an acidic proton, which can react with strong bases.[5] While the hydrochloride salt form mitigates the basicity of the amine, the alkyne can still participate in various reactions, some of which could be energetic if initiated with incompatible reagents. Terminal alkynes can form explosive acetylides with certain metals, although this is a more significant concern for the free base form.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety strategy relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area.[3][6] For weighing and preparing solutions, a certified chemical fume hood is mandatory to prevent the inhalation of any dust or aerosols.
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[6]
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are required.[3] A face shield should be worn in situations with a higher risk of splashes.[6]
-
Hand Protection: Chemically resistant gloves, such as nitrile, must be worn.[3] Gloves should be inspected for any signs of degradation before use and disposed of properly after handling the chemical.
-
Skin and Body Protection: A laboratory coat should be worn at all times. For larger quantities or procedures with a higher risk of spillage, impervious clothing and an apron are recommended.[3]
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during emergency situations, a full-face respirator with an appropriate cartridge should be used.[3]
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is critical to preventing accidents and ensuring the integrity of the compound.
Handling
-
Avoid Dust Formation: As a solid, care should be taken to avoid the generation of dust when handling.[3][6]
-
Inert Atmosphere: For long-term storage and to prevent degradation, it is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen).[6]
-
Electrostatic Discharge: Take precautionary measures against static discharge, especially when handling larger quantities.[7]
-
Hygiene: Wash hands thoroughly after handling.[3][6] Do not eat, drink, or smoke in the laboratory.[3]
Storage
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][6]
-
Incompatible Materials: Store away from strong oxidizing agents, strong bases, and moisture.[3]
-
Temperature: Store at room temperature for short periods. For long-term storage, refrigeration at 0-8°C is recommended.[2]
Emergency Procedures: Preparedness and Response
In the event of an emergency, a swift and informed response is crucial.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention if irritation persists.[3]
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][7]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][7]
Accidental Release Measures
-
Small Spills:
-
Ensure adequate ventilation and wear appropriate PPE.
-
Carefully sweep up the solid material, avoiding dust formation.
-
Place the spilled material into a suitable, labeled container for disposal.
-
Clean the spill area with soap and water.
-
-
Large Spills:
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]
-
Unsuitable Extinguishing Media: Do not use a water jet, as it may spread the fire.[7]
-
Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides and nitrogen oxides may be formed.[7]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][7]
Disposal Considerations
All waste materials should be handled as hazardous waste.
-
Chemical Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[3][6] Do not allow the chemical to enter drains or the environment.[3]
-
Container Disposal: Dispose of the empty container as unused product.[7]
Visual Workflow for Safe Handling
The following diagram outlines the critical steps for safely handling this compound from receipt to disposal.
Caption: A flowchart illustrating the key stages of safely handling this compound.
Conclusion
This compound is a valuable tool in the arsenal of the modern chemist. Its potential for facilitating novel molecular architectures is significant. However, realizing this potential requires a commitment to rigorous safety practices. By understanding the chemical principles that underpin its hazards and by diligently applying the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can confidently and safely incorporate this versatile building block into their synthetic endeavors.
References
Introduction: The Imperative for Precision in Storing a Bifunctional Reagent
An In-Depth Technical Guide to the Optimal Storage and Handling of But-3-yn-1-amine hydrochloride
This compound is a valuable bifunctional building block in modern organic synthesis and medicinal chemistry.[1] Its structure, featuring both a terminal alkyne and a primary amine hydrochloride, offers synthetic handles for a variety of transformations, including click chemistry, nucleophilic additions, and further functionalization.[1] This versatility makes it a key intermediate in the development of novel pharmaceutical agents and complex organic molecules.[1]
However, the very reactivity that makes this compound synthetically useful also renders it susceptible to degradation if not stored and handled with meticulous care. The presence of a hygroscopic amine salt and a reactive alkyne necessitates a storage strategy that mitigates risks from atmospheric moisture, temperature fluctuations, and other environmental factors. This guide, grounded in established chemical principles and safety data, provides a comprehensive framework for researchers and drug development professionals to maintain the integrity, purity, and reactivity of this compound, ensuring experimental reproducibility and safety.
Section 1: Core Chemical and Physical Properties
A foundational understanding of the compound's properties is essential for designing appropriate storage and handling protocols. This compound is a white solid whose stability is intrinsically linked to its physical state and chemical structure.[1]
| Property | Value | Source |
| Chemical Formula | C₄H₈ClN | [2][3] |
| Molecular Weight | 105.56 g/mol | [2][3] |
| CAS Number | 88211-50-1 | [1][2][4] |
| Appearance | White solid / powder to crystal | [1][5] |
| Purity | Typically ≥ 95% | [1][6] |
| Structure | Amine hydrochloride with a terminal alkyne | [2] |
The hydrochloride salt form enhances the compound's stability and aqueous solubility compared to its free base counterpart.[1][7] However, it also introduces significant hygroscopicity—the tendency to absorb moisture from the air—which is a critical factor in its degradation.[5][8]
Section 2: Recommended Storage Conditions
To ensure the long-term viability of this compound, a multi-faceted approach to storage is required, addressing temperature, atmosphere, and container integrity. Recommendations can vary slightly between suppliers, but a consensus points towards a cool, dry, and inert environment.
Long-Term Storage (Months to Years)
For archival purposes or infrequent use, the following conditions are paramount:
-
Temperature: Storage at 0-8 °C is frequently recommended.[1] Some suppliers suggest room temperature, but for maximum shelf-life, refrigeration is the superior choice as it significantly slows the kinetics of potential degradation reactions.[7][8]
-
Atmosphere: The compound must be stored under an inert gas atmosphere, such as argon or nitrogen.[5][6][9] This is the most critical step to prevent degradation from atmospheric components. The primary risks are moisture absorption (hygroscopicity) and, to a lesser extent, reaction with carbon dioxide.[5][7]
-
Container: The original supplier container, typically a glass bottle with a secure cap and potentially a plastic insert, should be used. Ensure the container is tightly sealed after every use to maintain the inert atmosphere and prevent moisture ingress.[4][5]
Short-Term Storage (Days to Weeks)
For active projects requiring frequent access, maintaining the integrity of the compound is still crucial.
-
Location: Store the tightly sealed container in a desiccator at room temperature.[4] The desiccant will protect the hygroscopic solid from ambient humidity during the period of active use.
-
Handling: When removing the compound from refrigeration for use, allow the container to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid, a common source of contamination.
Section 3: Understanding Stability and Degradation Pathways
The recommended storage conditions are a direct consequence of the compound's inherent chemical reactivity. The two primary points of vulnerability are the amine hydrochloride group and the terminal alkyne.
-
Hygroscopicity and Hydrolysis: As an amine salt, the compound is hygroscopic and readily absorbs water from the air.[5] The presence of moisture can lead to physical clumping of the solid and, more critically, can facilitate hydrolysis or other degradation reactions of the alkyne group, especially in the presence of acidic or basic impurities.[8][10]
-
Amine Group Reactivity: While the hydrochloride salt form pacifies the amine's nucleophilicity, the free base can be susceptible to oxidation or reaction with atmospheric CO₂ to form carbamates.[7] Storing under an inert atmosphere minimizes these risks.[7]
-
Alkyne Group Reactivity: Terminal alkynes are generally stable but can undergo specific reactions under adverse conditions.[11][12] While polymerization is less of a concern at recommended storage temperatures, hydration of the triple bond to form a methyl ketone can occur, particularly if the compound is exposed to moisture and acidic conditions.[10]
Incompatible materials to avoid during storage and handling include strong oxidizing agents, which can react exothermically with both the amine and alkyne functionalities.[5]
Section 4: Experimental Workflow and Quality Assessment
A self-validating workflow ensures that the material used in an experiment is of high purity. This involves proper handling during use and a protocol to verify integrity if degradation is suspected.
Workflow for Handling and Quality Assessmentdot
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C4H8ClN | CID 12221022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C4H8ClN | CID 12221022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. But-3-yn-1-amine HCl | 88211-50-1 [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. 88211-50-1|this compound|BLD Pharm [bldpharm.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Alkyne - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Guide to the Stability and Degradation Profile of But-3-yn-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
But-3-yn-1-amine hydrochloride is a versatile building block in medicinal chemistry and organic synthesis, prized for its terminal alkyne and primary amine functionalities.[1] Understanding its stability and degradation profile is paramount for ensuring the quality, safety, and efficacy of resulting intermediates and active pharmaceutical ingredients (APIs). This in-depth technical guide provides a framework for elucidating the stability of this compound, detailing potential degradation pathways and offering robust experimental protocols for forced degradation studies.
Introduction: The Chemical Landscape of this compound
This compound (CAS RN: 88211-50-1) is a small molecule featuring a terminal alkyne and a primary amine, the latter of which is salified with hydrochloric acid.[2][3] This hydrochloride salt form generally enhances aqueous solubility and stability compared to the free base.[1] Its utility in pharmaceutical development is significant, serving as a key intermediate in the synthesis of various therapeutic agents.[1]
The molecule's stability is intrinsically linked to the reactivity of its functional groups: the nucleophilic primary amine and the electron-rich terminal alkyne. Alkynes, in general, are more reactive and less stable than their alkene and alkane counterparts due to the presence of two π-bonds.[4][5] Primary amines are susceptible to oxidation and can react with various electrophiles.[6][7] The hydrochloride salt form mitigates some of the amine's reactivity but does not eliminate all potential degradation routes.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C4H8ClN | [3] |
| Molecular Weight | 105.57 g/mol | [3][8] |
| Appearance | White to off-white solid | [1] |
| Storage Conditions | Store in a cool, shaded, and dry place under an inert atmosphere.[8][9][10] |
Intrinsic Stability and Handling Considerations
Under recommended storage conditions, this compound is a stable compound.[8] However, its hygroscopic nature necessitates careful handling to prevent moisture absorption, which could initiate degradation.[8] It is crucial to store the compound in a tightly sealed container, preferably under an inert gas like argon or nitrogen.[8][10]
Potential Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be anticipated under stress conditions. A thorough understanding of these pathways is essential for developing stability-indicating analytical methods.
References
- 1. chemimpex.com [chemimpex.com]
- 2. But-3-yn-1-amine HCl | 88211-50-1 [sigmaaldrich.com]
- 3. This compound | C4H8ClN | CID 12221022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sarthaks.com [sarthaks.com]
- 5. Alkyne Reactivity [www2.chemistry.msu.edu]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. 88211-50-1|this compound|BLD Pharm [bldpharm.com]
Spectroscopic Characterization of But-3-yn-1-amine Hydrochloride: A Technical Guide
Introduction
But-3-yn-1-amine hydrochloride (CAS: 88211-50-1) is a versatile building block in organic and medicinal chemistry.[1] Its structure incorporates a terminal alkyne and a primary amine, making it a valuable precursor for the synthesis of a wide range of molecules, including heterocyclic compounds and potential pharmaceutical agents.[1] The presence of these two functional groups provides unique opportunities for selective chemical modifications, such as click chemistry reactions at the alkyne terminus and nucleophilic additions or substitutions at the amine. As with any chemical reagent, unequivocal structural confirmation and purity assessment are paramount. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. The focus is not merely on the data itself, but on the underlying principles that govern the spectral output, thereby offering a framework for the analysis of similarly functionalized small molecules.
Molecular Structure and Spectroscopic Overview
The hydrochloride salt form significantly influences the spectroscopic properties of the molecule, particularly those related to the amine group. The protonation of the nitrogen atom to form an ammonium salt (-NH3+) alters the electronic environment of adjacent nuclei and the vibrational modes of the N-H bonds.[2][3] Understanding this transformation is key to accurate spectral interpretation.
Caption: Chemical structure and atom numbering of this compound.
The following sections will detail the expected spectroscopic signatures for this molecule, providing researchers with the necessary tools for its identification and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide distinct, interpretable signals.
Expertise & Causality: Interpreting the NMR Spectra
The key to interpreting the NMR spectra lies in understanding the electronic effects of the two primary functional groups.
-
Terminal Alkyne (-C≡CH): The sp-hybridized carbons and the attached acetylenic proton have characteristic chemical shifts. The π-system of the alkyne creates magnetic anisotropy, which influences nearby nuclei.
-
Ammonium Group (-CH₂-NH₃⁺): The protonation of the amine creates a positively charged, strongly electron-withdrawing ammonium group. This effect deshields adjacent protons and carbons, causing their signals to appear further downfield (at a higher ppm value) compared to the corresponding free amine.[2]
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show four distinct signals.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H-4 (≡C-H ) | ~2.5 - 2.8 | Triplet (t) | ~2.6 | 1H | Acetylenic proton, coupled to the two H-2 protons. |
| H-1 (-CH₂ -NH₃⁺) | ~3.1 - 3.4 | Triplet (t) | ~7.0 | 2H | Deshielded by the adjacent electron-withdrawing NH₃⁺ group; coupled to H-2. |
| H-2 (-C-CH₂ -C-) | ~2.6 - 2.9 | Quartet (q) or Triplet of Triplets (tt) | J(H2-H1) ≈ 7.0, J(H2-H4) ≈ 2.6 | 2H | Methylene group flanked by the alkyne and the other methylene; shows coupling to both H-1 and H-4. |
| NH₃⁺ | ~8.0 - 8.5 | Broad singlet (br s) | - | 3H | Protons on nitrogen; signal is often broad due to quadrupolar relaxation and exchange. Position is solvent-dependent. |
Note: Predicted values are based on established principles of NMR spectroscopy. Actual experimental values may vary based on solvent and concentration.[2][4]
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is expected to display four signals corresponding to the four unique carbon environments.
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |
| C -1 (-C H₂-NH₃⁺) | ~35 - 40 | Aliphatic carbon significantly deshielded by the adjacent NH₃⁺ group.[4] |
| C -2 (-C-C H₂-C-) | ~18 - 23 | Standard aliphatic methylene carbon. |
| C -3 (-C ≡CH) | ~80 - 85 | sp-hybridized carbon of the alkyne. |
| C -4 (≡C H) | ~70 - 75 | sp-hybridized terminal carbon of the alkyne, typically upfield of the internal alkyne carbon. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). Deuterium oxide (D₂O) is an excellent choice as the compound is a salt, but note that the NH₃⁺ protons will exchange with deuterium and become invisible in the spectrum.[4] Using DMSO-d₆ will allow for the observation of all protons.
-
Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the ¹H NMR signals. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Expertise & Causality: Interpreting the IR Spectrum
For this compound, the IR spectrum is dominated by features of the ammonium ion and the terminal alkyne. The spectrum of the salt is markedly different from that of the free primary amine.[3]
-
Free Primary Amine (-NH₂): Would show two sharp-to-medium peaks (asymmetric and symmetric N-H stretching) in the 3300-3500 cm⁻¹ region.[5]
-
Primary Ammonium Salt (-NH₃⁺): The N-H stretches are replaced by a very broad and strong absorption band, often spanning from 2800 to 3200 cm⁻¹, which is characteristic of the stretching vibrations in an ammonium ion.[3] This broad feature often has some finer structure (combination bands) superimposed on it.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |
| ≡C-H Stretch | ~3300 | Strong, Sharp | Characteristic stretch for a terminal alkyne C-H bond. |
| N-H Stretch (in NH₃⁺) | 2800 - 3200 | Strong, Very Broad | Diagnostic feature of a primary amine salt.[3] Overlaps with C-H stretches. |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium | Stretching vibrations of the CH₂ groups, often observed as shoulders on the broad N-H absorption. |
| C≡C Stretch | 2100 - 2140 | Weak to Medium, Sharp | Characteristic stretch for a terminal alkyne C≡C bond. Its intensity is variable. |
| N-H Bend (in NH₃⁺) | 1560 - 1620 | Medium | Asymmetric bending (deformation) of the NH₃⁺ group.[3] |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix ~1 mg of the solid sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a simpler and more common method.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹. Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) first, which is then automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering structural clues.
Expertise & Causality: Interpreting the Mass Spectrum
Since the compound is a hydrochloride salt, a soft ionization technique like Electrospray Ionization (ESI) is ideal and will show the cationic form of the molecule. Electron Ionization (EI) would require the free base and would lead to more extensive fragmentation.
-
Parent Ion (ESI, Positive Mode): The analysis will detect the but-3-yn-1-ammonium cation, [C₄H₇N + H]⁺, which is simply the protonated free base. Its m/z value will correspond to the molecular weight of the free base (69.10 g/mol ) plus the mass of a proton.
-
Expected [M+H]⁺ = 70.06 m/z
-
-
Fragmentation (EI or CID): The fragmentation of aliphatic amines is dominated by alpha-cleavage—the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[6][7] This process results in the formation of a stable, resonance-stabilized iminium cation.
Caption: Predicted alpha-cleavage fragmentation of the But-3-yn-1-amine radical cation.
| Ion | Expected m/z | Rationale |
| [M+H]⁺ | 70.06 | (ESI) The protonated molecule of the free base (C₄H₇N). |
| [M]⁺˙ | 69.06 | (EI) Molecular ion of the free base. As it contains one nitrogen atom, its mass is odd, consistent with the Nitrogen Rule.[6] |
| [M-C₃H₃]⁺ | 30.03 | (EI) The base peak resulting from alpha-cleavage, with loss of a propargyl radical (•CH₂C≡CH). The resulting fragment is [CH₂=NH₂]⁺.[6] |
Experimental Protocol: Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.
-
Instrumentation: Infuse the sample solution into an ESI-equipped mass spectrometer (e.g., a quadrupole, ion trap, or TOF analyzer).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-200 amu).
-
Tandem MS (MS/MS): For structural confirmation, the [M+H]⁺ ion (m/z 70) can be isolated and subjected to collision-induced dissociation (CID) to generate a fragment spectrum, which would be expected to show the characteristic amine fragments.
Workflow for Spectroscopic Analysis
Caption: General workflow for the complete spectroscopic characterization of this compound.
Conclusion
The comprehensive spectroscopic analysis of this compound relies on the synergistic interpretation of NMR, IR, and MS data. Each technique provides a unique and essential piece of the structural puzzle. NMR spectroscopy maps the precise carbon-hydrogen framework, IR spectroscopy confirms the key functional groups (ammonium and terminal alkyne), and mass spectrometry verifies the molecular weight and predictable fragmentation. By understanding the principles behind the expected spectral features, researchers can confidently identify this versatile building block and ensure its suitability for their synthetic applications.
References
An In-Depth Technical Guide to But-3-yn-1-amine Hydrochloride for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of But-3-yn-1-amine Hydrochloride in Modern Synthesis
This compound (CAS No. 88211-50-1) has emerged as a pivotal building block in the landscape of pharmaceutical and biotechnological research.[1][2] Its unique bifunctional nature, possessing both a terminal alkyne and a primary amine, makes it an exceptionally versatile reagent for the synthesis of complex molecules and bioconjugates. The terminal alkyne provides a reactive handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), while the primary amine serves as a nucleophile and a key site for amide bond formation and other derivatizations. This guide provides an in-depth technical overview of this compound, including a comparative analysis of commercial suppliers, best practices for its procurement and handling, and detailed experimental protocols for its application in drug discovery and bioconjugation.
Commercial Suppliers: A Comparative Analysis for Informed Procurement
The quality and purity of starting materials are paramount in research and drug development, as impurities can lead to undesirable side reactions, lower yields, and misleading biological data. Therefore, a careful selection of a commercial supplier for this compound is a critical first step. The following table provides a comparative overview of offerings from several reputable suppliers.
| Supplier | Purity Specification | Analytical Methods Mentioned | Available Quantities |
| Sigma-Aldrich (Merck) | ≥95% | Not explicitly detailed on product page, but COA available | Custom |
| TCI America | >95.0% (T) | Argentometric Titration, Nonaqueous Titration | 200MG, 1G |
| Chem-Impex International | ≥95% (NMR) | NMR | 1G, 5G, 10G, 25G |
| BLD Pharm | ≥97.0% | NMR, HPLC, LC-MS, UPLC | 1g, 5g, 25g, 100g |
| Matrix Scientific | ≥97% | Not explicitly detailed | 1g, 5g, 25g |
Expert Insight: When selecting a supplier, researchers should prioritize those who provide comprehensive analytical data, such as NMR and HPLC, to confirm both the identity and purity of the compound. For applications in late-stage drug development or for use in sensitive biological assays, a higher purity grade (≥97%) is recommended to minimize the risk of introducing confounding variables. The hydrochloride salt form of But-3-yn-1-amine is generally preferred for its increased stability and solubility in aqueous media, which can be advantageous in certain reaction setups.[1]
Best Practices for Procurement, Handling, and Storage
Given its reactive nature, proper handling and storage of this compound are essential to maintain its integrity and ensure laboratory safety.
Procurement Considerations:
-
Certificate of Analysis (CoA): Always request and review the supplier's CoA for the specific lot you are purchasing. This document should provide key information on purity, identity confirmation (e.g., via NMR, IR), and levels of any significant impurities.
-
Purity vs. Application: For early-stage discovery chemistry, a purity of ≥95% may be sufficient. However, for cGMP (current Good Manufacturing Practice) applications or in vivo studies, a purity of ≥98% is often required.
Handling and Personal Protective Equipment (PPE): this compound is classified as harmful if swallowed and causes skin and eye irritation.[3][4] Therefore, appropriate safety precautions must be taken.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.[5]
-
Personal Protective Equipment: Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6][7] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[5]
Storage:
-
Inert Atmosphere: this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[3]
-
Temperature: Store in a cool, dry place, away from moisture.[5] Many suppliers recommend refrigeration (2-8 °C).
-
Hygroscopicity: The compound is hygroscopic and should be protected from moisture to prevent clumping and potential degradation.
Experimental Protocols and Applications
The true utility of this compound is demonstrated in its application. Below are detailed experimental workflows that showcase its versatility in both small molecule synthesis and bioconjugation.
Application 1: Synthesis of a REV-ERB Agonist - A Case Study in Drug Discovery
The nuclear receptor REV-ERB has emerged as a promising therapeutic target for a range of diseases, including metabolic disorders and cancer. The synthetic agonist SR9009 is a valuable tool compound for studying the biology of REV-ERB.[8] The synthesis of SR9009 involves a key reductive amination step utilizing But-3-yn-1-amine.[8]
Workflow for the Synthesis of a Key Intermediate for SR9009:
Caption: Reductive amination workflow for the synthesis of a key SR9009 intermediate.
Detailed Experimental Protocol (Adapted from literature): [8]
-
Reaction Setup: To a solution of 5-nitrothiophene-2-carbaldehyde (1.0 eq) in 1,2-dichloroethane (DCE), add But-3-yn-1-amine (1.1 eq).
-
Reductive Amination: Stir the mixture at room temperature for 1 hour. Then, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-((5-nitrothiophen-2-yl)methyl)but-3-yn-1-amine intermediate.
Causality Behind Experimental Choices:
-
Solvent: DCE is a common solvent for reductive aminations as it is relatively non-polar and aprotic.
-
Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for the reduction of imines in the presence of aldehydes.
-
Stoichiometry: A slight excess of the amine is used to ensure complete consumption of the aldehyde. An excess of the reducing agent is used to drive the reaction to completion.
Application 2: Peptide Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The "click" reaction is a powerful tool for bioconjugation due to its high efficiency, selectivity, and biocompatibility.[9][10][11] this compound can be used to introduce a terminal alkyne onto a peptide via amide bond formation, which can then be "clicked" with an azide-modified molecule (e.g., a fluorescent dye, a drug molecule, or a polyethylene glycol (PEG) chain).
Workflow for Peptide Bioconjugation:
Caption: Two-step workflow for peptide bioconjugation using this compound.
Detailed Experimental Protocol:
Step 1: Alkyne Functionalization of a Peptide
-
Peptide Preparation: Dissolve the peptide containing a free carboxylic acid (e.g., at the C-terminus or on an aspartic or glutamic acid side chain) in a suitable solvent such as dimethylformamide (DMF).
-
Activation: Add a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq). Stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Amide Coupling: Add a solution of this compound (1.5 eq) and additional DIPEA (1.5 eq) to neutralize the hydrochloride salt.
-
Reaction and Purification: Stir the reaction at room temperature overnight. Purify the alkyne-functionalized peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).
Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [12][13]
-
Reaction Mixture: In an aqueous buffer (e.g., phosphate-buffered saline, PBS), dissolve the alkyne-functionalized peptide and the azide-modified molecule (1.1 eq).
-
Catalyst Preparation: Prepare a fresh stock solution of copper(II) sulfate (CuSO₄) and a reducing agent such as sodium ascorbate. A copper ligand like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) can be included to stabilize the Cu(I) oxidation state and protect the biomolecule.
-
Click Reaction: Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution to reduce Cu(II) to the active Cu(I) catalyst.
-
Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours.
-
Purification: Purify the final bioconjugate using an appropriate method such as size-exclusion chromatography or RP-HPLC.
Causality Behind Experimental Choices:
-
Peptide Coupling Reagents: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization. DIPEA is used as a base to deprotonate the carboxylic acid and the amine hydrochloride.
-
CuAAC Catalyst System: The combination of copper(II) sulfate and sodium ascorbate is a widely used and effective system for generating the active Cu(I) catalyst in situ. The use of a ligand like THPTA is crucial in bioconjugation to prevent damage to the biomolecule from copper-mediated oxidative processes.[13]
Conclusion
This compound is a powerful and versatile reagent that has found widespread application in drug discovery and bioconjugation. Its bifunctional nature allows for the straightforward introduction of a terminal alkyne, a key functional group for click chemistry. By understanding the properties of this compound, selecting a high-quality commercial source, adhering to safe handling practices, and employing optimized experimental protocols, researchers can effectively leverage this compound to accelerate their research and development efforts.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Butyn-1-amine Hydrochloride | 88211-50-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. But-3-yn-1-amine HCl | 88211-50-1 [sigmaaldrich.com]
- 4. This compound | C4H8ClN | CID 12221022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jenabioscience.com [jenabioscience.com]
- 13. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
But-3-yn-1-amine Hydrochloride: A Strategic Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, my focus is on bridging the gap between versatile chemical reagents and their practical, high-impact applications in research and development. But-3-yn-1-amine hydrochloride stands out as a quintessential example of a small molecule with immense synthetic potential. Its bifunctional nature, possessing both a terminal alkyne and a primary amine, offers two orthogonal points for chemical modification, making it a powerful tool for constructing molecular complexity. The hydrochloride salt form is not a mere inconvenience; it enhances stability and improves solubility in various solvent systems, a practical advantage for consistent reaction performance.[1] This guide provides a technical overview of its core applications, grounded in mechanistic principles and validated experimental insights.
Part 1: The Synthesis of Saturated Nitrogen Heterocycles: Pyrrolidines and Piperidines
The pyrrolidine and piperidine rings are ubiquitous scaffolds in a vast array of natural products and pharmaceuticals, including drugs targeting neurological disorders.[1][2][3][4] The ability to construct these rings efficiently and stereoselectively is a cornerstone of medicinal chemistry. But-3-yn-1-amine serves as an exemplary precursor for these five- and six-membered saturated heterocycles through intramolecular cyclization strategies.
Pyrrolidine Synthesis via Intramolecular Hydroamination
The most direct application of But-3-yn-1-amine's structure is in the synthesis of 2-methylenepyrrolidine through intramolecular hydroamination. This reaction involves the addition of the amine's N-H bond across the alkyne's carbon-carbon triple bond. This process is a model of atom economy, as all atoms of the starting material are incorporated into the product.[5] The cyclization can be promoted by either base or metal catalysts, with the choice of catalyst influencing reaction conditions and selectivity.
Mechanistic Rationale: Base-mediated hydroamination proceeds by deprotonation of the amine to form a more nucleophilic amide, which then attacks the alkyne.[5] Metal-catalyzed pathways, often employing gold, platinum, or iridium, activate the alkyne toward nucleophilic attack by the amine.[6][7][8] The initial 5-exo-dig cyclization is highly favored according to Baldwin's rules, leading to the formation of the five-membered pyrrolidine ring.
Caption: Workflow for Pyrrolidine Synthesis.
Experimental Protocol: Synthesis of N-Tosyl-2-methylenepyrrolidine
This protocol describes the N-protection of the amine followed by a gold-catalyzed intramolecular hydroamination. N-substitution is a common strategy to modulate reactivity and solubility.
-
N-Tosylation: To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.2 M), add triethylamine (2.5 eq) and cool to 0 °C.
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-tosyl-but-3-yn-1-amine.
-
Cyclization: Dissolve the N-tosyl-but-3-yn-1-amine (1.0 eq) in toluene (0.1 M).
-
Add a gold(I) catalyst, such as [P(t-Bu)2(o-biphenyl)]AuCl (2 mol%), and a silver co-catalyst, such as AgSbF6 (2 mol%).
-
Heat the reaction mixture to 80 °C and monitor by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction, filter through a pad of Celite®, and concentrate the filtrate. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford N-tosyl-2-methylenepyrrolidine.
Accessing Piperidine Scaffolds
While direct 6-membered ring formation from this compound is less common, it serves as a crucial four-carbon synthon for building piperidine derivatives.[9] This is typically achieved by first reacting the amine or the alkyne in an intermolecular fashion to introduce the remaining atoms needed for the six-membered ring, followed by a subsequent cyclization step. For instance, the amine can be reacted with a suitable dielectrophile, or the alkyne can participate in a cycloaddition or conjugate addition reaction prior to cyclization.
Caption: General Strategy for Piperidine Synthesis.
Part 2: "Click Chemistry" for Drug Discovery and Bioconjugation
The term "click chemistry" describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for drug discovery and bioconjugation.[10][11] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent click reaction. The terminal alkyne of this compound makes it a perfect partner for this transformation.
The CuAAC Reaction: A Gateway to 1,2,3-Triazoles
The CuAAC reaction joins an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring.[10] This triazole core is not merely a linker; it is a valuable pharmacophore that is metabolically stable and capable of forming hydrogen bonds, often serving as a bioisostere for an amide bond.[12] The primary amine on the But-3-yn-1-amine scaffold provides a convenient handle for attaching it to other molecules of interest either before or after the click reaction.
Caption: Core Components of the CuAAC Reaction.
Experimental Protocol: General Procedure for CuAAC
This protocol outlines a typical procedure for the synthesis of a triazole using this compound.
-
Setup: In a flask, dissolve the organic azide (1.0 eq) and this compound (1.1 eq) in a 1:1 mixture of tert-butanol and water (0.2 M).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water. In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.
-
Reaction Initiation: Add the sodium ascorbate solution to the reaction flask, followed by the copper(II) sulfate solution. The reaction mixture will often change color.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-24 hours.
-
Workup: Upon completion, dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired 1,2,3-triazole derivative.
Applications in Medicinal Chemistry
The simplicity and reliability of using But-3-yn-1-amine in click chemistry have been leveraged to accelerate drug discovery.[12][13] It allows for the rapid generation of compound libraries by linking a variety of azide-containing fragments to the amino-alkyne core. This modular approach is highly efficient for structure-activity relationship (SAR) studies.
| Application Area | Example Structure Fragment | Therapeutic Target (Example) | Citation |
| Enzyme Inhibition | Azide-modified sugar | O-GlcNAc transferase (OGT) | [12] |
| Receptor Agonism | Azide-containing peptide | Melanocortin receptors | [12] |
| Antiviral Agents | Azide-functionalized scaffold | HIV-1 Vif | [12] |
| Neurodegenerative Disease | Varied aryl azides | Monoamine Oxidase (MAO) | [10] |
Table 1: Examples of Drug Discovery Applications Using Click Chemistry.
Part 3: Advanced Applications in Complex Synthesis
Beyond its use in forming common heterocycles and participating in click chemistry, this compound is a valuable component in more complex, metal-catalyzed transformations.
Transition Metal-Catalyzed Cross-Coupling and Annulation
The terminal alkyne is a substrate for a range of powerful C-C and C-N bond-forming reactions. For example, in a Sonogashira coupling, the alkyne can be coupled with aryl or vinyl halides, significantly increasing molecular complexity. This can be a key step in a longer synthetic sequence where the amine is transformed at a later stage.[6] Furthermore, the entire molecule can participate in transition metal-catalyzed annulation reactions with suitable partners to build fused heterocyclic systems.[14]
Logical Workflow for Sequential Functionalization:
This workflow demonstrates the strategic value of the molecule's orthogonal reactive sites. One functional group can be reacted while the other is masked (or simply unreactive under the chosen conditions), allowing for a stepwise and controlled synthesis.
Caption: Sequential Functionalization Strategies.
Conclusion
This compound is far more than a simple bifunctional molecule; it is a strategic asset in the synthetic chemist's toolbox. Its utility spans the rapid construction of foundational heterocyclic scaffolds like pyrrolidines, the modular assembly of potential drug candidates via click chemistry, and intricate, metal-catalyzed transformations for complex molecule synthesis.[1][10][14] The insights and protocols provided in this guide underscore its versatility and reliability, empowering researchers to innovate in the fields of organic synthesis, medicinal chemistry, and materials science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine - Wikipedia [en.wikipedia.org]
- 5. Base-Mediated Hydroamination of Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Pyrrolidine synthesis [organic-chemistry.org]
- 9. Piperidine synthesis [organic-chemistry.org]
- 10. “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. researchgate.net [researchgate.net]
- 13. sciencedaily.com [sciencedaily.com]
- 14. researchgate.net [researchgate.net]
The Strategic deployment of But-3-yn-1-amine Hydrochloride in Modern Medicinal Chemistry
A Technical Guide for Drug Discovery Professionals
Authored by a Senior Application Scientist
Abstract
But-3-yn-1-amine hydrochloride has emerged as a pivotal building block in contemporary medicinal chemistry, offering a unique combination of a reactive primary amine and a versatile terminal alkyne. This guide provides an in-depth technical exploration of its strategic application in drug discovery and development. We will delve into the causality behind its use in constructing advanced molecular architectures, from serving as a linchpin in bio-orthogonal conjugation to its role as a critical pharmacophoric element. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this compound to accelerate their research programs.
Introduction: The Unique Value Proposition of this compound
This compound (CAS: 88211-50-1) is a bifunctional molecule that presents a primary amine and a terminal alkyne within a compact four-carbon chain.[1][2] The hydrochloride salt form enhances its aqueous solubility and handling properties, making it a practical and versatile reagent in a variety of synthetic contexts.[1]
The strategic value of this building block lies in the orthogonal reactivity of its two functional groups. The primary amine serves as a nucleophile and a handle for standard amide bond formation, reductive amination, and the synthesis of various nitrogen-containing heterocyles.[1] Simultaneously, the terminal alkyne provides a gateway to a host of powerful chemical transformations, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry," and Sonogashira coupling.[3][4][5] This dual functionality allows for the sequential or convergent assembly of complex molecules, a significant advantage in the multi-step syntheses common in drug discovery.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 88211-50-1 | [1][2] |
| Molecular Formula | C₄H₈ClN | [2] |
| Molecular Weight | 105.57 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥95% (NMR) | [1] |
| Storage Conditions | Store at 0 - 8 °C under an inert atmosphere | [1] |
Core Applications in Medicinal Chemistry
The unique structural attributes of this compound have led to its adoption in several key areas of medicinal chemistry.
The Alkyne as a Bioorthogonal Handle: "Click" Chemistry
The terminal alkyne is a key participant in one of the most reliable and efficient reactions in chemical biology: the CuAAC. This reaction forms a stable 1,2,3-triazole ring by reacting with an azide, a transformation that is highly specific and proceeds under mild, often aqueous, conditions.[4] This has profound implications for bioconjugation, allowing for the precise attachment of molecules to biomolecules, such as proteins or nucleic acids, with minimal side reactions. This compound is an excellent building block for introducing this "clickable" handle into small molecules.
Experimental Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Materials:
-
This compound
-
Azide-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of water and a co-solvent like t-butanol or DMSO)
-
-
Procedure:
-
Dissolve the azide-containing molecule (1.0 eq) and this compound (1.1 eq) in the chosen solvent system. Note: The hydrochloride may need to be neutralized with a non-nucleophilic base like triethylamine or diisopropylethylamine if the free amine is required for the reaction.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.
-
In another vial, prepare a solution of CuSO₄ (0.1 eq) in water.
-
To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄ solution.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-24 hours.
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
A Versatile Linker in Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. They consist of a ligand for the target protein, a ligand for the E3 ligase, and a linker connecting them. The nature and length of the linker are critical for the efficacy of the PROTAC. This compound is an emerging building block for PROTAC synthesis, where the amine can be coupled to one of the ligands, and the alkyne can be "clicked" to the other, often azide-modified, ligand.[6] This modular approach allows for the rapid synthesis of a library of PROTACs with varying linker lengths and compositions to optimize degradation activity.
Caption: Workflow for PROTAC synthesis using this compound.
Construction of Arylalkynes via Sonogashira Coupling
The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[5][7][8] This reaction is instrumental in synthesizing arylalkynes, a common motif in kinase inhibitors and other targeted therapies. The rigid, linear nature of the alkyne can act as a scaffold to orient other functional groups for optimal binding to a target protein.[3] this compound can be readily employed in Sonogashira couplings to introduce an aminoalkyl-substituted alkyne.
Experimental Protocol 2: Sonogashira Coupling of this compound with an Aryl Halide
-
Materials:
-
Aryl halide (e.g., aryl iodide or bromide) (1.0 eq)
-
This compound (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Base (e.g., triethylamine or diisopropylethylamine, 2-3 eq)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous, degassed solvent, followed by the amine base.
-
Add the this compound to the reaction mixture.
-
Stir the reaction at room temperature to 50 °C and monitor by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove the metal catalysts.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Synthesis of Heterocyclic Scaffolds
The primary amine and the alkyne in But-3-yn-1-amine can participate in various cyclization reactions to form a diverse range of heterocyclic compounds, which are privileged structures in medicinal chemistry. For example, the amine can be acylated, and the resulting amide can undergo intramolecular reactions with the alkyne to form lactams or other nitrogen-containing rings.
Caption: General scheme for heterocycle synthesis from But-3-yn-1-amine.
The Alkyne as a Bioisostere
In drug design, the terminal alkyne can serve as a bioisostere for various functional groups, such as a nitrile or a halogen.[3] Its linear geometry and electronic properties can lead to improved binding affinity, metabolic stability, or pharmacokinetic properties compared to the group it replaces. The use of this compound allows for the introduction of this bioisosteric element along with a key amino functionality.
Case Study: Application in Kinase Inhibitor Scaffolds
While specific FDA-approved drugs directly utilizing this compound are not prominently documented, its structural motifs are prevalent in kinase inhibitors.[9][10][11][12][13] The general strategy involves using the amine for coupling to a core heterocyclic scaffold, while the alkyne is either elaborated through a Sonogashira coupling to interact with a specific region of the kinase active site or is used as a bioisosteric replacement for another group.
Table 2: Potential Applications in Kinase Inhibitor Synthesis
| Kinase Target Family | Rationale for using this compound | Potential Synthetic Route |
| Tyrosine Kinases | The alkyne can act as a rigid linker to position a solubilizing group or another pharmacophore. | Amide coupling to a pyrimidine or quinazoline core, followed by Sonogashira coupling of the alkyne. |
| Serine/Threonine Kinases | The alkyne can form specific hydrogen bonds or hydrophobic interactions in the ATP-binding pocket. | Synthesis of a substituted pyrazole or imidazole core using the amine, with the alkyne available for further modification. |
Safety and Handling
This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a high-value building block for medicinal chemists. Its bifunctional nature, combining a primary amine and a terminal alkyne, provides a versatile platform for the synthesis of complex and diverse molecular architectures. Its utility in click chemistry, PROTAC development, Sonogashira coupling, and heterocycle synthesis underscores its importance in modern drug discovery. As the demand for modular and efficient synthetic strategies continues to grow, the strategic application of this compound is poised to play an increasingly significant role in the development of next-generation therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C4H8ClN | CID 12221022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of histidine kinase inhibitors and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Using But-3-yn-1-amine hydrochloride in copper-catalyzed azide-alkyne cycloaddition (CuAAC)
An In-Depth Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Utilizing But-3-yn-1-amine hydrochloride
Abstract
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a paramount example of "click chemistry," offering a powerful and reliable method for forging covalent linkages in complex molecular environments.[1][2][3] Its high efficiency, regioselectivity, and tolerance of a wide array of functional groups have cemented its role in drug discovery, chemical biology, and materials science.[4][5][6] This guide provides a comprehensive overview and detailed protocols for the use of this compound, a versatile bifunctional building block, in CuAAC reactions. The terminal alkyne serves as the reactive handle for the cycloaddition, while the primary amine offers a valuable site for subsequent orthogonal derivatization. We delve into the mechanistic underpinnings, protocol optimization, troubleshooting, and downstream applications, providing researchers with the necessary framework to confidently employ this reagent in their synthetic endeavors.
The Underlying Chemistry: A Mechanistic Perspective
A thorough understanding of the reaction mechanism is critical for rational experimental design and troubleshooting. The CuAAC reaction is not a concerted cycloaddition; rather, it proceeds through a multi-step, copper-mediated pathway that ensures the exclusive formation of the 1,4-disubstituted 1,2,3-triazole isomer.[7][8]
The Cu(I) Catalytic Cycle
The catalytically active species is copper in the +1 oxidation state.[9][10] While Cu(I) salts like CuI or CuBr can be used directly, it is far more common and convenient to generate Cu(I) in situ from an inexpensive, air-stable Cu(II) precursor (e.g., CuSO₄) using a mild reducing agent, most notably sodium ascorbate.[7][9][11]
The accepted catalytic cycle involves several key steps:
-
Copper-Acetylide Formation: The Cu(I) catalyst coordinates with the terminal alkyne. The acidity of the terminal proton is significantly increased, facilitating deprotonation and the formation of a copper(I) acetylide intermediate.[7][12]
-
Azide Coordination: The azide substrate coordinates to the copper center, which activates it for nucleophilic attack.
-
Cycloaddition: A stepwise process involving the formation of a six-membered copper metallacycle occurs.[8]
-
Ring Contraction & Protonolysis: The metallacycle rearranges and, upon protonolysis, releases the stable 1,2,3-triazole product, regenerating the Cu(I) catalyst for the next cycle.[8]
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Specific Considerations for this compound
The use of this compound introduces two important considerations:
-
The Amine as a Functional Handle: The primary amine is a versatile functional group for post-cycloaddition modifications. It can be readily acylated, alkylated, or used in reductive aminations, making the resulting amino-triazole a valuable scaffold in drug discovery.
-
The Hydrochloride Salt: The reagent is supplied as a salt, meaning the amine is protonated (R-NH₃⁺). In an unbuffered aqueous solution, this makes the medium slightly acidic. While CuAAC is tolerant of a wide pH range (typically 4-12),[8] optimal performance is often seen at neutral to slightly basic pH. The protonated amine cannot participate in nucleophilic reactions. Therefore, for subsequent derivatization or to ensure optimal CuAAC conditions, it is often necessary to add at least one equivalent of a non-nucleophilic base (e.g., DIPEA, triethylamine) or perform the reaction in a suitable buffer (e.g., phosphate or HEPES buffer, pH 7-8).
The Essential Role of Accelerating Ligands
While CuAAC can proceed without a ligand, reaction rates are dramatically enhanced, and catalyst stability is improved by the inclusion of a copper-chelating ligand.[9][13] In bioconjugation, ligands are considered essential.[5][14]
Key Functions of Ligands:
-
Stabilization: They stabilize the catalytically active Cu(I) oxidation state, preventing disproportionation or oxidation to the inactive Cu(II) state.[11][15]
-
Acceleration: Ligands increase the effective concentration of the monomeric Cu(I) catalyst and facilitate the catalytic cycle, leading to significantly faster reactions.[12][16]
-
Protection: Under aerobic conditions with a reducing agent, copper can generate reactive oxygen species (ROS) that may damage sensitive substrates like proteins.[9][17] Ligands can sequester the copper ion, mitigating this oxidative damage.[9][18]
Commonly used ligands include the water-soluble THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and the more recent BTTAA, which are ideal for aqueous and bioconjugation reactions.[15]
Experimental Design and Optimization
Careful planning of the reaction setup is paramount for achieving high yields and purity.
Reagent Selection and Stoichiometry
The table below summarizes the key components and their typical starting concentrations for a standard small-molecule synthesis.
| Component | Function | Typical Concentration/Ratio | Key Insights |
| But-3-yn-1-amine HCl | Alkyne Substrate | 1.0 equivalent | The limiting reagent. Ensure high purity. |
| Azide Substrate | Azide Substrate | 1.05 - 1.2 equivalents | A slight excess of the more easily prepared/purified reagent is common. |
| Copper(II) Sulfate | Catalyst Precursor | 1 - 10 mol% | Lower loadings (1-2 mol%) are often sufficient for simple reactions. |
| Sodium Ascorbate | Reducing Agent | 5 - 20 mol% (or 1-2 eq. to Cu) | Reduces Cu(II) to Cu(I) and scavenges oxygen to prevent Glaser coupling.[17][19] |
| THPTA (or other ligand) | Accelerating Ligand | 1 - 5 equivalents relative to Cu | A 5:1 ligand-to-copper ratio is common in bioconjugation to protect substrates.[9][18] |
| Solvent System | Reaction Medium | Varies (e.g., H₂O/t-BuOH, DMSO) | Must solubilize all reactants. Co-solvent systems are very common. |
| Base (Optional) | Amine Deprotonation | 1.0 - 1.1 equivalents | Required if the free amine is needed for subsequent steps or to adjust pH. Use a non-nucleophilic base like DIPEA. |
Optimizing Reaction Parameters
-
Solvent: A solvent system that fully dissolves both the alkyne and azide is crucial. For polar substrates, aqueous systems with an organic co-solvent like t-BuOH, DMSO, or DMF are highly effective.
-
Temperature: Most CuAAC reactions proceed rapidly at room temperature. Gentle heating (40-60 °C) can be employed for sluggish reactions, but may increase byproduct formation.
-
Oxygen Exclusion: To prevent the primary side reaction, oxidative homocoupling of the alkyne (Glaser coupling), it is good practice to deoxygenate the solvent by sparging with an inert gas (N₂ or Ar) before adding the catalyst and reducing agent.[17]
-
Order of Addition: A best practice is to pre-mix the copper(II) sulfate and the ligand for a few minutes before adding them to the solution of alkyne and azide. The reaction is then initiated by the addition of freshly prepared sodium ascorbate solution.[14] This ensures the copper is chelated before reduction, maximizing catalyst efficacy and minimizing side reactions.
Caption: Key factors influencing the outcome of the CuAAC reaction.
Detailed Experimental Protocols
The following protocols provide a robust starting point for researchers. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: General Procedure for Small Molecule Synthesis
This protocol describes the reaction of this compound with benzyl azide as a model system.
Materials:
-
This compound (1.0 mmol, 105.6 mg)
-
Benzyl azide (1.05 mmol, 140 mg, 131 µL)
-
Copper(II) sulfate pentahydrate (0.02 mmol, 5.0 mg)
-
Sodium Ascorbate (0.05 mmol, 10.0 mg)
-
THPTA (0.025 mmol, 10.9 mg)
-
Deionized Water (5 mL)
-
tert-Butanol (5 mL)
Procedure:
-
Reactant Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound and benzyl azide in a mixture of deionized water (5 mL) and tert-butanol (5 mL).
-
Deoxygenation: Sparge the solution with argon or nitrogen gas for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Preparation: In a separate vial, dissolve copper(II) sulfate pentahydrate and THPTA in 1 mL of deionized water. The solution should turn a light blue color.
-
Catalyst Addition: Add the copper/THPTA solution to the stirring reaction mixture.
-
Initiation: In another vial, dissolve sodium ascorbate in 1 mL of deoxygenated deionized water. Add this solution dropwise to the reaction mixture. A color change (often to a pale yellow/orange) may be observed.
-
Reaction: Seal the flask and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Quenching & Workup: See Section 4 for details on workup and purification.
Caption: A typical experimental workflow for a small-molecule CuAAC synthesis.
Protocol 2: Bioconjugation to an Azide-Modified Biomolecule
This protocol outlines a general method for labeling an azide-functionalized protein. Concentrations are significantly lower, and the protection afforded by the ligand is critical.
Materials:
-
Azide-modified protein solution (e.g., 1 mg/mL in 100 mM phosphate buffer, pH 7.4)
-
This compound (stock solution: 10 mM in water)
-
Copper(II) sulfate (stock solution: 20 mM in water)
-
THPTA (stock solution: 100 mM in water)
-
Sodium Ascorbate (stock solution: 100 mM, freshly prepared in water)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following to achieve the desired final volume (e.g., 500 µL):
-
Azide-modified protein (to a final concentration of 10-50 µM)
-
This compound (to a final concentration of 1-2 mM)
-
-
Catalyst Premix: In a separate tube, prepare the catalyst premix by adding the CuSO₄ stock and the THPTA stock in a 1:5 molar ratio (e.g., 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 100 mM THPTA). Let this stand for 2 minutes.
-
Catalyst Addition: Add the catalyst premix to the protein/alkyne solution to achieve a final copper concentration of 100-250 µM. Mix gently by pipetting.
-
Initiation: Add the freshly prepared sodium ascorbate stock to a final concentration of 2.5-5 mM to initiate the reaction.
-
Incubation: Incubate the reaction at room temperature or 37 °C for 1-2 hours. Avoid vigorous shaking or vortexing.
-
Purification: Remove the copper catalyst and excess reagents via dialysis, spin filtration, or size-exclusion chromatography against a buffer containing a chelating agent like EDTA (10 mM).[9][17]
Purification and Troubleshooting
Removing the Copper Catalyst
Residual copper can interfere with downstream applications and biological assays. It is often chelated by the nitrogen atoms of the newly formed triazole ring, making its removal challenging.[20]
-
For Small Molecules: After an aqueous workup, residual copper can often be removed by standard silica gel column chromatography. If copper persists, washing the organic extract with a solution of aqueous EDTA or ammonium hydroxide can be effective.
-
For Biomolecules: As mentioned, dialysis or size-exclusion chromatography against an EDTA-containing buffer is the method of choice.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Yield | Inactive catalyst (Cu(I) oxidized). | Ensure proper deoxygenation; use freshly prepared sodium ascorbate solution. |
| Poor solubility of reactants. | Change or add a co-solvent (e.g., DMSO, DMF). | |
| Catalyst sequestration by substrate. | Increase catalyst and ligand loading (maintain ratio).[18] | |
| Multiple Products | Glaser homocoupling of the alkyne. | Improve deoxygenation; increase the concentration of sodium ascorbate.[17] |
| Degradation of a sensitive substrate. | Ensure a sufficient excess of ligand (e.g., 5:1 ligand:Cu) is used.[9] Perform the reaction at a lower temperature. | |
| Reaction Stalls | Depletion of the reducing agent. | Add an additional aliquot of sodium ascorbate. |
Applications in Drug Discovery
The product of this reaction, a 1-(aminoalkyl)-1,2,3-triazole, is an exceptionally useful scaffold in medicinal chemistry. The stable triazole core acts as a robust linker or pharmacophore, while the primary amine provides a point for diversification.[19]
-
Fragment-Based Drug Discovery (FBDD): The amino-triazole can be used as a core fragment for library synthesis, allowing for the rapid exploration of chemical space around a target.
-
Linker Chemistry: The bifunctional nature of the product makes it an ideal linker for constructing more complex molecules like Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs), connecting a targeting moiety to an effector molecule.
-
Bioconjugation: The amine can be used to attach imaging agents (fluorophores, PET ligands) or affinity tags (biotin) for biological studies.[2]
By providing a reliable and versatile entry point into highly functionalized triazole scaffolds, the CuAAC reaction with this compound remains a cornerstone technique for innovation in pharmaceutical and chemical biology research.
References
- 1. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioclone.net [bioclone.net]
- 3. クリックケミストリー試薬の概要 [sigmaaldrich.com]
- 4. An Overview of Recent Advances in Biomedical Applications of Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glenresearch.com [glenresearch.com]
- 6. CuAAC Click Chemistry Accelerates the Discovery of Novel Chemical Scaffolds as Promising Protein Tyrosine Phosphatases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 8. Click Chemistry [organic-chemistry.org]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lumiprobe.com [lumiprobe.com]
- 16. Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. jenabioscience.com [jenabioscience.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
But-3-yn-1-amine hydrochloride as a linker for PROTAC development
Application Notes & Protocols
Topic: But-3-yn-1-amine Hydrochloride: A Versatile Clickable Linker for Modular PROTAC Development
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of the Linker in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules operate by hijacking the cell's natural waste disposal machinery, the ubiquitin-proteasome system (UPS).[3] A PROTAC consists of three key components: a "warhead" ligand that binds to the protein of interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5][6]
While significant research has focused on discovering novel warheads and E3 ligase ligands, the linker is far from being a passive spacer.[5] Its length, rigidity, composition, and attachment points are critical determinants of a PROTAC's efficacy. The linker dictates the spatial orientation of the POI and E3 ligase, which is paramount for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) — the essential intermediate for ubiquitination and subsequent degradation.[4][7][]
The Advent of "Clickable" Linkers for Modular PROTAC Synthesis
Traditional PROTAC synthesis often involves linear, multi-step processes that can be time-consuming and inefficient for optimization. The modern drug discovery landscape demands modular and rapid approaches to generate libraries of PROTACs for structure-activity relationship (SAR) studies. This need has led to the widespread adoption of "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[9][][11]
This bioorthogonal reaction offers several advantages for PROTAC assembly:
-
High Efficiency & Yield: The reaction proceeds rapidly under mild, aqueous conditions.[]
-
Specificity: Azides and alkynes are largely inert to biological functional groups, ensuring clean and specific conjugation.
-
Modularity: It allows for a convergent synthesis strategy where the warhead and anchor moieties can be functionalized separately and then "clicked" together in the final step.[4][12]
This compound emerges as a particularly valuable building block in this context. It provides a terminal alkyne for the CuAAC reaction and a primary amine, which serves as a versatile handle for initial conjugation to a ligand.[13][14] Its short, four-carbon backbone introduces a degree of rigidity that can be advantageous compared to highly flexible polyethylene glycol (PEG) or long alkyl chains, potentially reducing the entropic penalty of forming the ternary complex.[4][7]
Caption: Mechanism of PROTAC-mediated protein degradation.
Application Workflow: Modular Synthesis Using But-3-yn-1-amine
The core strategy involves a two-stage, convergent synthesis. First, But-3-yn-1-amine is conjugated to one of the ligands (e.g., an E3 ligase ligand with a carboxylic acid). Second, this alkyne-functionalized intermediate is "clicked" to the second ligand (e.g., a POI ligand functionalized with an azide).
Caption: Convergent synthesis workflow for PROTAC development.
Detailed Experimental Protocols
Protocol 1: Amide Coupling of this compound to a Carboxylic Acid-Containing Ligand
This protocol describes the conjugation of this compound to a ligand bearing a carboxylic acid, such as pomalidomide, to create an alkyne-functionalized E3 ligase anchor.
Rationale: Standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used to activate the carboxylic acid, enabling efficient amide bond formation with the primary amine of the linker. A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is crucial to neutralize the hydrochloride salt of the amine and to facilitate the coupling reaction.
Materials:
-
Carboxylic acid-functionalized ligand (e.g., Pomalidomide) (1.0 eq)
-
This compound (1.2 eq)[13]
-
HATU (1.3 eq)
-
DIPEA (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid-functionalized ligand (1.0 eq).
-
Dissolution: Dissolve the ligand in anhydrous DMF.
-
Reagent Addition: Add this compound (1.2 eq), HATU (1.3 eq), and DIPEA (3.0 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure alkyne-functionalized ligand.
-
Validation: Confirm the structure and purity of the product using ¹H NMR and LC-MS.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DMF | A polar aprotic solvent that dissolves reactants and reagents well. |
| Base | DIPEA | A non-nucleophilic base to neutralize HCl and facilitate coupling. |
| Coupling Agent | HATU | A highly efficient reagent for activating carboxylic acids for amide bond formation. |
| Temperature | Room Temperature | Sufficient for the reaction to proceed to completion without side reactions. |
| QC Check | LC-MS | To confirm the formation of the desired product by checking for the correct mass. |
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the final "click" reaction to conjugate the alkyne-functionalized intermediate from Protocol 1 with an azide-functionalized POI ligand.
Rationale: The CuAAC reaction forms a stable triazole ring, covalently linking the two halves of the PROTAC.[] The copper(I) catalyst is generated in situ from a copper(II) source (CuSO₄) and a reducing agent (sodium ascorbate). This method is robust, high-yielding, and tolerant of many functional groups found in complex molecules.[15]
Materials:
-
Alkyne-functionalized ligand (from Protocol 1) (1.0 eq)
-
Azide-functionalized POI ligand (1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 - 0.2 eq)
-
Sodium ascorbate (0.3 - 0.5 eq)
-
Solvent system (e.g., t-BuOH/water 1:1 or DMF)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the alkyne-functionalized ligand (1.0 eq) and the azide-functionalized POI ligand (1.1 eq) in the chosen solvent system (e.g., t-BuOH/water).
-
Catalyst Preparation: In a separate vial, prepare fresh aqueous solutions of CuSO₄·5H₂O and sodium ascorbate.
-
Reaction Initiation: Add the sodium ascorbate solution to the main reaction flask, followed by the CuSO₄ solution. The solution may change color, indicating the formation of the Cu(I) species.
-
Reaction: Stir the mixture vigorously at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction by LC-MS for the appearance of the final PROTAC product mass and disappearance of starting materials.
-
Purification: Upon completion, the crude product can be purified directly by preparative reverse-phase High-Performance Liquid Chromatography (HPLC).
-
Final Product: Lyophilize the pure HPLC fractions to obtain the final PROTAC as a solid.
-
Characterization: Confirm the identity, purity (>95%), and structure of the final PROTAC using analytical HPLC, LC-MS, ¹H NMR, and High-Resolution Mass Spectrometry (HRMS).
| Parameter | Condition | Rationale |
| Catalyst | CuSO₄ / Sodium Ascorbate | In situ generation of the active Cu(I) catalyst. |
| Solvent | t-BuOH/H₂O or DMF | Solubilizes both organic precursors and inorganic catalyst components. |
| Stoichiometry | Slight excess of azide | To ensure complete consumption of the more complex alkyne intermediate. |
| Purification | Preparative HPLC | The gold standard for purifying final PROTAC compounds to high purity. |
| Final QC | HRMS, NMR | To unambiguously confirm the structure and elemental composition. |
Representative Data & Performance
PROTACs synthesized using clickable alkyne linkers have demonstrated potent degradation activity across various targets. The data below, compiled from literature, are representative of what can be achieved.[4][12]
| Target Protein | E3 Ligase | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| BRD4 | CRBN | H661 | < 500 | > 90 |
| BRD4 | VHL | HeLa | 10 - 50 | ~95 |
| Androgen Receptor | VHL | LNCaP | 1 - 10 | > 80 |
| BTK | CRBN | MOLM-14 | ~10 | ~90 |
Note: DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values are highly dependent on the specific ligands, linker length, cell line, and experimental conditions.
Conclusion
This compound is an excellent and versatile building block for PROTAC linker design. Its primary amine and terminal alkyne functionalities enable a modular, two-step synthetic strategy centered around robust amide coupling and highly efficient click chemistry. This approach allows researchers to rapidly generate and test diverse PROTAC libraries, accelerating the optimization of linker composition and length to identify potent and selective protein degraders. The protocols and principles outlined in this guide provide a solid foundation for leveraging this valuable linker in the development of next-generation therapeutics.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The PROTAC technology in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 11. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. chemimpex.com [chemimpex.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: A Step-by-Step Guide for NHS Ester Coupling with But-3-yn-1-amine hydrochloride
Introduction: Bridging Molecules with Precision
N-hydroxysuccinimide (NHS) ester-amine coupling is a cornerstone of bioconjugation, celebrated for its efficiency and selectivity in forming stable amide bonds.[1][2][3] This reaction's prevalence in research, diagnostics, and therapeutics stems from its ability to proceed under mild, often aqueous, conditions, thereby preserving the integrity of sensitive biomolecules.[3] NHS esters selectively react with primary aliphatic amines to create a robust covalent linkage.[4] This guide provides a detailed protocol for the conjugation of an NHS ester-functionalized molecule to But-3-yn-1-amine hydrochloride, a versatile building block that introduces a terminal alkyne. This alkyne handle is of significant interest as it enables subsequent modifications via "click chemistry," a powerful tool for attaching a wide array of functionalities.[5][6]
This document will delve into the mechanistic underpinnings of the reaction, provide a meticulously detailed step-by-step protocol, and offer insights into optimizing reaction conditions and purifying the final product.
Core Principles: The Chemistry of Amide Bond Formation
The fundamental reaction involves the nucleophilic attack of a deprotonated primary amine on the carbonyl carbon of the NHS ester. This process, known as nucleophilic acyl substitution, proceeds through a tetrahedral intermediate, which then collapses to form a highly stable amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[3][4]
A critical consideration is the state of the primary amine. For this compound, the amine group is protonated as a hydrochloride salt. In this state, it is non-nucleophilic and will not react with the NHS ester.[2] Therefore, the addition of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential to deprotonate the amine, rendering it reactive.[7][8][9][10]
Simultaneously, a competing reaction, the hydrolysis of the NHS ester, occurs in the presence of water.[1][2] This reaction, where water acts as the nucleophile, cleaves the ester, yielding an unreactive carboxylic acid and reducing the overall efficiency of the desired conjugation.[1][3] The rate of hydrolysis is significantly influenced by pH, increasing as the pH rises.[1][11][12] Therefore, careful control of the reaction environment is paramount for success.
Visualizing the Workflow
The following diagram illustrates the key steps in the NHS ester coupling with this compound.
Caption: Workflow for NHS ester coupling with this compound.
Materials and Reagents
| Reagent | Recommended Purity/Grade | Storage Conditions |
| NHS Ester-functionalized Molecule | >95% | -20°C, desiccated |
| This compound | >95% | Room temperature, inert atmosphere |
| Triethylamine (TEA) or DIPEA | >99%, anhydrous | Room temperature, under nitrogen |
| Anhydrous Dimethylformamide (DMF) | >99.8%, amine-free | Room temperature, under nitrogen |
| Anhydrous Dimethyl Sulfoxide (DMSO) | >99.9% | Room temperature, under nitrogen |
| Quenching Reagent (e.g., Tris-HCl, Glycine) | Reagent Grade | Room temperature |
| Solvents for Purification (e.g., HPLC grade) | As required by purification method | Room temperature |
Note on Solvent Choice: Both DMF and DMSO are suitable for dissolving NHS esters.[4] It is crucial to use anhydrous and amine-free solvents to prevent premature hydrolysis of the NHS ester and unwanted side reactions.[5][13]
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure. The optimal molar ratios and reaction times may need to be empirically determined for specific substrates.
Part 1: Reagent Preparation (Handle NHS Esters with Care)
-
NHS Ester Solution:
-
Equilibrate the vial containing the NHS ester to room temperature before opening to prevent moisture condensation.[13]
-
Immediately before use, prepare a stock solution of the NHS ester in anhydrous DMF or DMSO. A typical concentration is 10-20 mM. Do not prepare stock solutions for long-term storage as the NHS ester moiety readily hydrolyzes.[13]
-
-
Amine Solution:
Part 2: The Coupling Reaction
-
Reaction Setup:
-
In a clean, dry reaction vial, add the desired amount of the NHS ester solution.
-
While stirring, add the But-3-yn-1-amine/TEA solution to the NHS ester solution. A typical starting point is to use a 1.5 to 2-fold molar excess of the amine relative to the NHS ester.[7]
-
-
Incubation:
Part 3: Quenching and Purification
-
Quenching the Reaction (Optional but Recommended):
-
Purification of the Alkyne-Modified Product:
Key Reaction Parameters and Optimization
The success of the NHS ester coupling is contingent on several factors:
-
Stoichiometry: A molar excess of the amine is often used to drive the reaction to completion. However, a large excess can complicate purification. A good starting point is a 1.5 to 5-fold molar excess of the amine.
-
Concentration: Higher concentrations of reactants (in the mM range) can favor the desired aminolysis over hydrolysis.[5]
-
Temperature: The reaction is typically performed at room temperature. Lowering the temperature to 4°C can be beneficial for sensitive molecules and can help to minimize hydrolysis.[17]
-
pH (Aqueous Reactions): While this protocol focuses on an organic solvent system, it's important to note that for aqueous reactions, the optimal pH is typically between 7.2 and 8.5.[1][11][18][19] Below this range, the amine is protonated and non-reactive, while above this range, hydrolysis of the NHS ester becomes rapid.[2][5] The half-life of an NHS ester can decrease from hours at pH 7 to mere minutes at pH 8.6.[11][12]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Hydrolysis of NHS ester. | 1. Use anhydrous solvents. Prepare NHS ester solution immediately before use. |
| 2. Incomplete deprotonation of the amine. | 2. Ensure sufficient (1.5 eq.) of non-nucleophilic base is added. | |
| 3. Insufficient reaction time or temperature. | 3. Increase incubation time or perform the reaction at room temperature instead of 4°C. | |
| Multiple Products | 1. Reaction with impurities. | 1. Use high-purity reagents and solvents. |
| 2. Side reactions. | 2. Optimize stoichiometry and reaction time. | |
| No Reaction | 1. Inactive NHS ester. | 1. Use a fresh batch of NHS ester. |
| 2. Protonated amine. | 2. Confirm the addition of the base. |
Conclusion
The coupling of NHS esters with this compound is a robust and straightforward method for introducing a terminal alkyne functionality onto a molecule of interest. By understanding the underlying chemistry, carefully controlling the reaction conditions, and employing appropriate purification techniques, researchers can achieve high yields of the desired alkyne-modified product, paving the way for subsequent applications such as click chemistry.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. glenresearch.com [glenresearch.com]
- 5. interchim.fr [interchim.fr]
- 6. Alkyne-C3 Oligo Modifications from Gene Link [genelink.com]
- 7. neb.com [neb.com]
- 8. neb.com [neb.com]
- 9. neb.com [neb.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. help.lumiprobe.com [help.lumiprobe.com]
- 13. broadpharm.com [broadpharm.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. neb.com [neb.com]
- 18. nbinno.com [nbinno.com]
- 19. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes & Protocols: The Strategic Use of But-3-yn-1-amine Hydrochloride in the Synthesis of Pharmaceutical Intermediates
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of modern medicinal chemistry, the efficiency of a synthetic route is paramount. The ability to rapidly construct complex molecular architectures from versatile, readily available starting materials is a cornerstone of drug discovery. But-3-yn-1-amine hydrochloride (CAS: 88211-50-1) has emerged as a critical building block due to its unique bifunctional nature, possessing both a terminal alkyne and a primary amine.[1] This arrangement provides two orthogonal reactive handles for sequential or tandem reactions, enabling the streamlined synthesis of diverse and complex pharmaceutical intermediates.
The terminal alkyne is a gateway to a host of powerful transformations, most notably palladium-catalyzed cross-coupling reactions like the Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][3][4] The primary amine serves as a versatile nucleophile and a key site for constructing amides, sulfonamides, and for directing cyclization reactions to form heterocyclic scaffolds.[1][5] The hydrochloride salt form enhances the compound's stability and improves its solubility in aqueous media, simplifying handling and its application in various laboratory settings.[1]
This guide provides an in-depth exploration of this compound's applications, moving beyond simple procedural lists to explain the underlying chemical principles and strategic considerations. We will provide detailed, field-tested protocols for its use in synthesizing key intermediates, particularly those relevant to the development of kinase inhibitors and other targeted therapeutics.
Compound Profile and Safe Handling
Before utilization, a thorough understanding of the reagent's properties and safety requirements is essential.
Physicochemical Data
| Property | Value | Reference(s) |
| CAS Number | 88211-50-1 | [1][6][7][8] |
| Molecular Formula | C₄H₇N·HCl | [1][8] |
| Molecular Weight | 105.57 g/mol | [1][6][8] |
| Appearance | White to off-white solid | [1] |
| Purity | Typically ≥95% | [1][9][10] |
| Storage | Store at 0 - 8 °C under an inert atmosphere | [1][9] |
Safety and Handling
This compound is a hazardous substance that requires careful handling to minimize risk.
-
Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[6][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[12][13] Work in a well-ventilated fume hood to avoid inhalation of dust.[11][12][13]
-
Handling: Avoid creating dust.[13] Keep the container tightly closed and protect it from moisture.[11][13] In case of contact, immediately flush skin or eyes with copious amounts of water and seek medical attention.[12][13]
Core Application: Synthesis of a Pyrrolo[2,3-d]pyrimidine Kinase Inhibitor Scaffold via Sonogashira Coupling
The pyrrolo[2,3-d]pyrimidine (7-deazapurine) core is a privileged scaffold found in numerous FDA-approved kinase inhibitors.[14][15][16] The Sonogashira reaction provides a powerful and direct method for installing an alkynyl side chain, derived from But-3-yn-1-amine, onto a halogenated pyrimidine precursor. This intermediate can then undergo further cyclization to form the desired bicyclic system.
Mechanistic Rationale: The Palladium/Copper Catalytic Cycle
The Sonogashira coupling is a cross-coupling reaction that forms a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne.[17][18] It operates via two interconnected catalytic cycles, one involving palladium and the other copper.
-
Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the aryl halide (e.g., 4-chloro-5-iodopyrimidine).
-
Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate. This step is crucial as it activates the alkyne.
-
Transmetalation: The copper acetylide then transfers the alkyne group to the palladium complex.
-
Reductive Elimination: The resulting palladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst, thus completing the cycle.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 3. alliedacademies.org [alliedacademies.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. This compound | C4H8ClN | CID 12221022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 88211-50-1|this compound|BLD Pharm [bldpharm.com]
- 8. scbt.com [scbt.com]
- 9. But-3-yn-1-amine HCl | 88211-50-1 [sigmaaldrich.com]
- 10. calpaclab.com [calpaclab.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Functionalization of Biomolecules with But-3-yn-1-amine Hydrochloride
Introduction: Unlocking Bioorthogonality with a Versatile Linker
In the dynamic fields of chemical biology, drug development, and diagnostics, the precise modification of biomolecules is paramount. The ability to introduce specific functionalities onto proteins, antibodies, or nucleic acids opens up a vast landscape of possibilities, from creating sophisticated antibody-drug conjugates (ADCs) to developing sensitive diagnostic probes and elucidating complex biological pathways. But-3-yn-1-amine hydrochloride emerges as a powerful and versatile tool in this context. This small molecule serves as a heterobifunctional linker, possessing a primary amine at one end and a terminal alkyne at the other. This dual reactivity is the cornerstone of its utility.
The primary amine allows for its covalent attachment to biomolecules, most commonly through the abundant carboxyl groups of aspartic and glutamic acid residues, via well-established carbodiimide chemistry. Once conjugated, the terminal alkyne group introduces a bioorthogonal handle. This handle is a key player in "click chemistry," a suite of reactions known for their high efficiency, specificity, and biocompatibility.[1][2][3] The alkyne can readily and specifically react with an azide-functionalized molecule, forming a stable triazole linkage.[1][2][3][4] This two-step strategy—first, the stable attachment of the alkyne linker, and second, the highly specific click reaction—provides researchers with exceptional control over the modification of their biomolecules.
This guide provides a comprehensive overview of the principles and methodologies for the successful functionalization of biomolecules using this compound. We will delve into the underlying chemistry, provide detailed, field-proven protocols, and offer insights into the critical parameters that ensure reproducible and robust results.
Core Principle: A Two-Stage Approach to Biomolecule Modification
The functionalization of a biomolecule with this compound is fundamentally a two-stage process. Understanding the chemistry of each stage is crucial for optimizing the overall workflow and troubleshooting potential issues.
Stage 1: Amide Bond Formation via EDC/NHS Chemistry
The initial step involves the covalent attachment of But-3-yn-1-amine to the biomolecule. The most common and effective method for this is the carbodiimide-mediated coupling of the linker's primary amine to the carboxylic acid groups present on the target biomolecule (e.g., the side chains of aspartate and glutamate residues in proteins).[5][6][7] This reaction is typically facilitated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5][6][7][8]
The mechanism proceeds as follows:
-
Activation of the Carboxyl Group: EDC reacts with the carboxyl group on the biomolecule to form a highly reactive O-acylisourea intermediate.[6][7][8] This intermediate is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the carboxyl group.[6][8]
-
Formation of a Stable NHS Ester: To enhance the efficiency of the reaction and mitigate the instability of the O-acylisourea intermediate, NHS or Sulfo-NHS is introduced. It reacts with the intermediate to form a more stable, amine-reactive NHS ester.[5][6][7][8] This semi-stable intermediate is less susceptible to hydrolysis, allowing for a more controlled reaction with the amine.[8]
-
Amine Reaction and Amide Bond Formation: The primary amine of But-3-yn-1-amine then reacts with the NHS ester, forming a stable amide bond and releasing NHS.[5][8][9] This "zero-length" crosslinking reaction is highly efficient and results in the stable conjugation of the alkyne linker to the biomolecule.[6][7][10]
Caption: EDC/NHS mediated amide bond formation workflow.
Stage 2: Bioorthogonal Ligation via Click Chemistry
Once the biomolecule is functionalized with the terminal alkyne, it is ready for the second stage: conjugation to an azide-bearing molecule of interest. This is achieved through an azide-alkyne cycloaddition reaction, a cornerstone of click chemistry.[1][2][3] There are two primary variants of this reaction used in bioconjugation:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used reaction that employs a copper(I) catalyst to promote the formation of a 1,4-disubstituted 1,2,3-triazole.[1][2] The reaction is fast, quantitative, and can be performed in aqueous buffers.[1] However, the potential cytotoxicity of copper can be a concern for in vivo applications.[4]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a copper catalyst, strained cyclooctyne derivatives (e.g., DBCO, BCN) can be used.[4][11][12] The ring strain of these molecules allows them to react readily with azides without the need for a catalyst.[4][11] This "copper-free" click chemistry is highly bioorthogonal and ideal for applications in living systems.[4][11][12]
Caption: Click chemistry pathways for bioconjugation.
Safety and Handling of this compound
Before proceeding with any experimental work, it is imperative to review the Safety Data Sheet (SDS) for this compound.
-
Hazards: This compound may be harmful if swallowed, cause skin irritation, and serious eye irritation.[13][14] It may also cause respiratory irritation.[13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[15][16]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[14][15][16] Avoid contact with skin and eyes.[15][16] Wash hands thoroughly after handling.[14][15]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[14][15][16]
Detailed Protocols
Protocol 1: Functionalization of a Protein with this compound
This protocol provides a general method for labeling a protein with a terminal alkyne group. Optimization may be required for specific proteins.
Materials and Reagents:
-
Protein of interest in a suitable buffer (e.g., PBS, MES), free of primary amines.
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Desalting column or dialysis cassette for purification.
Quantitative Data Summary for Protein Functionalization
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency but may lead to aggregation. |
| Molar Excess of But-3-yn-1-amine | 50-100 fold | A high molar excess drives the reaction towards completion. |
| Molar Excess of EDC | 20-50 fold | Ensures efficient activation of carboxyl groups. |
| Molar Excess of Sulfo-NHS | 20-50 fold | Stabilizes the activated intermediate, increasing coupling efficiency.[5][6][7] |
| Reaction pH | 6.0-7.5 | Optimal for EDC/NHS chemistry, balancing carboxyl activation and amine reactivity. |
| Reaction Time | 1-2 hours at RT or overnight at 4°C | Longer incubation times can increase the degree of labeling. |
Step-by-Step Procedure:
-
Buffer Exchange: If the protein solution contains primary amines (e.g., Tris buffer) or other interfering substances, perform a buffer exchange into the Activation Buffer using a desalting column or dialysis.
-
Reagent Preparation: Prepare fresh stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or water immediately before use. EDC is susceptible to hydrolysis.[5]
-
Reaction Setup: In a microcentrifuge tube, combine the protein solution with the desired molar excess of this compound.
-
Activation and Coupling: Add the freshly prepared EDC and Sulfo-NHS solutions to the protein-amine mixture. Mix gently and incubate at room temperature for 1-2 hours or overnight at 4°C with gentle agitation.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature. This will quench any unreacted NHS esters.
-
Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
Characterization: The alkyne-functionalized protein is now ready for downstream applications. It is recommended to characterize the degree of labeling using techniques such as mass spectrometry.[17][18][19][20]
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Alkyne-Functionalized Protein
This protocol describes the conjugation of an alkyne-functionalized protein with an azide-containing molecule (e.g., a fluorescent dye, biotin).
Materials and Reagents:
-
Alkyne-functionalized protein in an azide-free buffer (e.g., PBS, pH 7.4).
-
Azide-containing molecule of interest.
-
Copper(II) sulfate (CuSO₄).
-
Sodium ascorbate.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional but recommended).
-
Desalting column or dialysis cassette for purification.
Quantitative Data Summary for CuAAC
| Parameter | Recommended Concentration | Rationale |
| Alkyne-Protein | 1-10 mg/mL | - |
| Azide-Molecule | 10-50 fold molar excess | Drives the reaction to completion. |
| CuSO₄ | 1 mM | Precursor to the active Cu(I) catalyst. |
| Sodium Ascorbate | 5 mM | Reduces Cu(II) to the active Cu(I) state.[21] |
| THPTA Ligand | 5 mM | Stabilizes the Cu(I) catalyst, preventing protein damage and increasing reaction rate.[21] |
| Reaction Time | 1-4 hours at RT or 37°C | Reaction is typically rapid. |
Step-by-Step Procedure:
-
Reagent Preparation: Prepare fresh stock solutions of the azide-containing molecule, CuSO₄, sodium ascorbate, and THPTA ligand. Prepare the sodium ascorbate solution immediately before use as it is prone to oxidation.[21]
-
Catalyst Premix: In a separate tube, prepare the copper catalyst premix by combining the CuSO₄ and THPTA solutions.
-
Reaction Setup: In a microcentrifuge tube, combine the alkyne-functionalized protein and the azide-containing molecule.
-
Initiate the Reaction: Add the copper catalyst premix to the protein-azide mixture.
-
Add Reducing Agent: Immediately add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) state.
-
Incubation: Incubate the reaction at room temperature or 37°C for 1-4 hours with gentle shaking.
-
Purification: Purify the labeled protein to remove excess reagents using a desalting column or dialysis.
-
Analysis: The final conjugate can be analyzed by SDS-PAGE, UV-Vis spectroscopy, or mass spectrometry to confirm successful conjugation.
Applications in Research and Drug Development
The ability to functionalize biomolecules with this compound has far-reaching applications:
-
Antibody-Drug Conjugates (ADCs): The alkyne handle allows for the site-specific conjugation of cytotoxic drugs to antibodies, leading to more homogeneous and potentially more effective ADCs.[12]
-
Protein Labeling for Imaging: Fluorescent dyes containing an azide group can be "clicked" onto alkyne-functionalized proteins for visualization in cells and tissues.[21][22]
-
Proteomics and Activity-Based Protein Profiling (ABPP): Alkyne-functionalized probes can be used to label specific classes of enzymes or to identify protein-protein interactions.[3][23]
-
Immobilization of Biomolecules: Proteins and other biomolecules can be immobilized onto azide-functionalized surfaces for applications in biosensors and affinity chromatography.[24]
-
Development of Novel Therapeutics: The alkyne group itself is a valuable functional group in many therapeutic agents.[25][26][27][28]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency in Stage 1 | Inactive EDC/NHS | Prepare fresh solutions immediately before use. |
| Presence of primary amines in the buffer | Perform buffer exchange into an amine-free buffer. | |
| Insufficient molar excess of reagents | Increase the molar excess of But-3-yn-1-amine, EDC, and NHS. | |
| Incorrect pH | Ensure the reaction pH is within the optimal range of 6.0-7.5. | |
| Low Yield in Stage 2 (CuAAC) | Oxidized sodium ascorbate | Prepare a fresh solution of sodium ascorbate immediately before use. |
| Inactive copper catalyst | Use a stabilizing ligand like THPTA. | |
| Presence of sodium azide in the protein buffer | Perform buffer exchange to remove any residual azide. | |
| Protein Precipitation | High concentration of organic solvent from reagent stocks | Minimize the volume of organic solvent added to the reaction. |
| Protein instability under reaction conditions | Optimize pH, temperature, and incubation time. |
Conclusion
This compound is a powerful and versatile reagent for the functionalization of biomolecules. By leveraging the robust and well-characterized chemistries of amide bond formation and click reactions, researchers can introduce a bioorthogonal alkyne handle onto their biomolecules of interest. This opens the door to a wide array of applications in basic research, diagnostics, and drug development. The protocols and guidelines presented in this document provide a solid foundation for the successful implementation of this technology, empowering scientists to advance their research with precision and control.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. idtdna.com [idtdna.com]
- 3. Click Chemistry – Med Chem 101 [medchem101.com]
- 4. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - CN [thermofisher.cn]
- 11. bachem.com [bachem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. This compound | C4H8ClN | CID 12221022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. tcichemicals.com [tcichemicals.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. researchgate.net [researchgate.net]
- 18. Acid Cleavable Biotin-Alkyne Improves Sensitivity for Direct Detection of Biotin Labeled Peptides in Biorthogonal Noncanonical Amino Acid Tagging Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery and Identification of Scarce Terminal Alkyne-Containing Natural Products by Chemical Isotope Labeling-Assisted MALDI-TOF Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 21. lumiprobe.com [lumiprobe.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. vectorlabs.com [vectorlabs.com]
- 24. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]
- 28. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving But-3-yn-1-amine Hydrochloride
Introduction: The Versatility of a Bifunctional Building Block
But-3-yn-1-amine hydrochloride is a valuable bifunctional molecule for researchers in organic synthesis, medicinal chemistry, and materials science.[1] Its structure incorporates two highly reactive functional groups: a terminal alkyne and a primary amine. This unique combination allows for selective, sequential, or orthogonal chemical modifications, making it an ideal scaffold for constructing complex molecular architectures.[1]
The terminal alkyne is a gateway to a host of powerful transformations, most notably the Nobel Prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often termed "click chemistry," and the palladium/copper-catalyzed Sonogashira cross-coupling.[2][3][4] These reactions enable the straightforward formation of stable triazole rings and carbon-carbon bonds, respectively. The primary amine serves as a classical nucleophile and a basic center, readily undergoing reactions like acylation, sulfonylation, and alkylation to form amides, sulfonamides, and more complex amines.[5]
This document provides detailed application notes and step-by-step protocols for several key reactions involving this compound, offering field-proven insights into experimental choices and methodologies.
Physicochemical Properties and Safe Handling
This compound is a white solid at room temperature.[1] Its hydrochloride salt form enhances aqueous solubility and stability compared to the free base.[1] However, it is classified as a hazardous substance and requires careful handling.
Table 1: Physicochemical and Safety Data
| Property | Value | Source |
| CAS Number | 88211-50-1 | [6][7] |
| Molecular Formula | C₄H₇N·HCl | [1][6][7] |
| Molecular Weight | 105.57 g/mol | [6][7] |
| Appearance | White solid | [1] |
| Purity | Typically ≥95% | [1] |
| Storage | Store at room temperature under an inert atmosphere. Protect from moisture.[8] | |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [6] |
| Precautionary Codes | P261, P264, P270, P280, P301+P317, P302+P352, P304+P340, P305+P351+P338 | [9] |
Safety and Handling Precautions:
-
Always handle this compound in a well-ventilated fume hood.[8][9]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[9]
-
Avoid breathing dust.[9] Prevent dispersion of dust during handling.[8]
-
In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[8][9]
-
If swallowed, rinse mouth and get medical help.[9]
Core Applications & Reaction Protocols
The Amine Handle: Synthesis of N-(But-3-yn-1-yl)acetamide via Acylation
Principle: The primary amine of this compound is a potent nucleophile, capable of attacking electrophilic carbonyl carbons. In this protocol, we demonstrate a standard acylation using acetic anhydride. The hydrochloride salt must first be neutralized in situ with a non-nucleophilic base, such as triethylamine (TEA), to free the amine for reaction. The base also scavenges the acidic byproduct (acetic acid).
Protocol: Acylation with Acetic Anhydride
-
Reagent Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolution: Add dichloromethane (DCM) as the solvent (approx. 0.1 M concentration).
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).
-
Cooling: Cool the flask to 0 °C in an ice-water bath. This is crucial to control the exothermic reaction between the amine and the anhydride.
-
Base Addition: Add triethylamine (TEA) (2.2 eq) dropwise to the stirred suspension. The addition of a slight excess of base ensures complete neutralization of the hydrochloride and the acidic byproduct. Stir for 10-15 minutes.
-
Acylating Agent: Add acetic anhydride (1.1 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-(But-3-yn-1-yl)acetamide.
Workflow Diagram: Amine Acylation
Caption: General workflow for the acylation of But-3-yn-1-amine.
The Alkyne Handle: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Principle: The CuAAC reaction is the cornerstone of "click chemistry," a method for rapidly and reliably joining molecular fragments.[3][4] It involves the [3+2] cycloaddition of a terminal alkyne and an azide to form a highly stable 1,4-disubstituted 1,2,3-triazole. The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[10] A ligand, such as THPTA or TBTA, is often used to stabilize the Cu(I) catalyst and improve reaction efficiency.[10]
Protocol: Synthesis of a 1,2,3-Triazole
-
Reagent Setup: In a vial, dissolve this compound (1.0 eq) and an organic azide (e.g., Benzyl Azide, 1.0 eq) in a 1:1 mixture of water and t-butanol.
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution. Add Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq) and a ligand like THPTA (0.05 eq) to water.
-
Reaction Initiation: Add the catalyst solution to the mixture of the alkyne and azide.
-
Reducing Agent: Prepare a fresh solution of sodium ascorbate (0.1 eq) in water. Add this solution to the main reaction mixture to reduce Cu(II) to the active Cu(I) catalyst.
-
Reaction: Stir the reaction vigorously at room temperature for 12-24 hours. The reaction is often characterized by a color change.
-
Monitoring: Monitor by TLC or LC-MS for the disappearance of the limiting reagent.
-
Work-up:
-
Dilute the reaction mixture with water.
-
If the product is a solid, it may precipitate and can be collected by filtration.
-
If the product is soluble, extract with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: The crude product can be purified by crystallization or flash column chromatography.
Mechanism Diagram: CuAAC Catalytic Cycle
Caption: Simplified catalytic cycle for the CuAAC reaction.
The Alkyne Handle: Sonogashira Cross-Coupling Reaction
Principle: The Sonogashira coupling is a powerful C-C bond-forming reaction that couples terminal alkynes with aryl or vinyl halides.[2][11] It is co-catalyzed by a palladium(0) complex and a copper(I) salt (typically CuI).[2][12] An amine base, such as diisopropylamine or triethylamine, is required to deprotonate the alkyne and neutralize the hydrogen halide byproduct.[12] The reaction tolerates a wide range of functional groups.
Protocol: Coupling with an Aryl Halide
-
Reagent Setup: To a Schlenk flask, add the aryl halide (e.g., iodobenzene, 1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq), and Copper(I) iodide (CuI, 0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent and Base: Add an anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by an amine base like diisopropylamine (DIPA) (2.5 eq).
-
Alkyne Addition: Dissolve this compound (1.2 eq) in a minimal amount of the amine base/solvent and add it to the reaction flask via syringe. The excess base neutralizes the hydrochloride salt.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) for 4-16 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up:
-
Once complete, cool the reaction to room temperature and dilute with an organic solvent like diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and amine salts.
-
Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) to remove the copper catalyst.
-
Wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting aryl-substituted alkyne by flash column chromatography.
Workflow Diagram: Sonogashira Coupling
Caption: Experimental workflow for a Sonogashira cross-coupling reaction.
Troubleshooting Guide
Table 2: Common Issues and Solutions
| Reaction | Problem | Potential Cause(s) | Suggested Solution(s) |
| Acylation | Incomplete reaction | - Insufficient base to neutralize HCl and byproduct.- Poor quality acylating agent. | - Use at least 2.2 equivalents of base.- Use a freshly opened or distilled acylating agent. |
| CuAAC | No or slow reaction | - Inactive Cu(I) catalyst (oxidized to Cu(II)).- Poor solubility of reagents. | - Use a fresh solution of sodium ascorbate.- Degas the solvent before use.- Add a co-solvent like t-butanol or DMSO to improve solubility. |
| Sonogashira | Low yield / No reaction | - Deactivated palladium catalyst.- Homocoupling of the alkyne (Glaser coupling). | - Ensure the reaction is run under strictly anaerobic conditions.- Use high-purity, anhydrous solvents.- Add the alkyne slowly to the reaction mixture. |
| All | Complex product mixture | - Side reactions due to excessive heat.- Starting material degradation. | - Run the reaction at a lower temperature.- Check the purity of the this compound starting material. |
Conclusion
This compound is a powerful and versatile chemical tool. By understanding the distinct reactivity of its amine and alkyne functionalities, researchers can strategically design synthetic routes to a vast array of complex molecules. The protocols outlined in this guide provide a robust starting point for harnessing the synthetic potential of this valuable building block in drug discovery, chemical biology, and materials science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Click chemistry - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. This compound | C4H8ClN | CID 12221022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. broadpharm.com [broadpharm.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sonogashira Coupling | NROChemistry [nrochemistry.com]
Application Notes & Protocols for Monitoring Reactions with But-3-yn-1-amine Hydrochloride
Introduction: The Versatility of a Click-Ready Building Block
But-3-yn-1-amine hydrochloride is a bifunctional molecule of significant interest in pharmaceutical and materials science research.[1] Its structure uniquely combines a terminal alkyne and a primary amine, making it a versatile building block for a variety of chemical transformations. The terminal alkyne functionality is a cornerstone of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry," enabling the efficient and specific formation of 1,2,3-triazoles.[2][3][4] The primary amine offers a reactive handle for amide bond formation, reductive amination, and other nucleophilic additions.
The hydrochloride salt form of But-3-yn-1-amine enhances its solubility in aqueous and protic solvents, facilitating its use in a broader range of reaction conditions.[1] However, the presence of both a reactive alkyne and a basic amine, along with its salt form, necessitates robust analytical methods to accurately monitor reaction progress, identify intermediates, and characterize final products. This guide provides detailed application notes and protocols for the effective monitoring of reactions involving this compound using modern analytical techniques.
Core Principles of Reaction Monitoring
Effective reaction monitoring is crucial for optimizing reaction conditions, ensuring reaction completion, maximizing yield, and minimizing impurities.[5][6] For a molecule like this compound, this involves tracking the consumption of the starting material and the formation of the product by observing changes in the characteristic functional groups: the terminal alkyne (C≡C-H) and the primary amine (-NH2). The choice of analytical technique depends on several factors, including the reaction scale, the presence of interfering species, and the need for real-time data.
High-Performance Liquid Chromatography (HPLC): A Workhorse for Reaction Kinetics
HPLC is a powerful technique for monitoring the progress of reactions involving this compound, particularly for tracking the formation of non-volatile products. A key challenge in the HPLC analysis of But-3-yn-1-amine and its early-stage reaction products is the lack of a strong chromophore, which limits detection by UV-Vis spectroscopy.[7][8] To overcome this, pre-column derivatization is often employed to attach a UV-active or fluorescent tag to the primary amine.[9][10][11]
Protocol 1: HPLC Monitoring of a Click Reaction with Pre-Column Derivatization
This protocol describes the monitoring of a copper-catalyzed azide-alkyne cycloaddition (CuAAC) between this compound and an azide-containing partner, using o-phthalaldehyde (OPA) derivatization for quantification.
Experimental Workflow:
Caption: Workflow for HPLC monitoring of a reaction involving this compound with pre-column derivatization.
Materials:
-
This compound
-
Azide reaction partner
-
Copper(II) sulfate pentahydrate
-
Sodium ascorbate
-
Reaction solvent (e.g., water, t-butanol/water)
-
EDTA solution (for quenching)
-
Borate buffer (0.1 M, pH 9.5)
-
o-Phthalaldehyde (OPA) reagent (e.g., 10 mg/mL in methanol)
-
Thiol reagent (e.g., N-acetyl-L-cysteine or 2-mercaptoethanol)
-
HPLC-grade acetonitrile and water
-
Reversed-phase C18 HPLC column
Step-by-Step Protocol:
-
Reaction Setup: In a reaction vessel, dissolve this compound and the azide partner in the chosen solvent. Initiate the reaction by adding freshly prepared solutions of sodium ascorbate and copper(II) sulfate.
-
Sampling: At designated time points (e.g., t=0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Quenching: Immediately add the aliquot to a vial containing a quenching agent to stop the reaction. For CuAAC, an EDTA solution can be used to chelate the copper catalyst.
-
Sample Preparation for Derivatization: Dilute the quenched aliquot with an appropriate solvent (e.g., water) to a suitable concentration for HPLC analysis.
-
Derivatization:
-
To a specific volume of the diluted sample (e.g., 100 µL), add borate buffer to adjust the pH for optimal derivatization.
-
Add the OPA reagent followed by the thiol reagent. The reaction between OPA, the primary amine of But-3-yn-1-amine, and the thiol rapidly forms a highly fluorescent isoindole derivative.[12]
-
Allow the derivatization reaction to proceed for a short, consistent time (e.g., 1-2 minutes) at room temperature before injection.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate the components using a reversed-phase C18 column with a gradient elution of water and acetonitrile (both often containing a modifier like 0.1% trifluoroacetic acid).
-
Detect the derivatized But-3-yn-1-amine and any primary amine-containing products using a fluorescence detector (FLD) for high sensitivity or a UV detector.
-
-
Data Analysis: Integrate the peak areas of the derivatized starting material and product(s) at each time point. Plot the concentration or peak area versus time to determine the reaction kinetics.
| Parameter | Recommended Setting | Rationale |
| HPLC Column | Reversed-phase C18, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle size | Good retention and separation of small polar molecules and their derivatives. |
| Mobile Phase A | 0.1% TFA in Water | Provides good peak shape for amines. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Elutes more hydrophobic compounds. |
| Detection | Fluorescence (Ex: ~340 nm, Em: ~450 nm for OPA derivatives) | Offers higher sensitivity and selectivity for the derivatized amine compared to UV.[12] |
| Derivatizing Agent | OPA/Thiol | Rapid and specific reaction with primary amines under mild conditions.[9] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: For Structural and In-Situ Analysis
NMR spectroscopy is an exceptionally powerful tool for monitoring reactions with this compound as it provides both structural and quantitative information without the need for derivatization.[5][6] It is particularly well-suited for in situ monitoring, where the reaction is observed directly within the NMR tube.
Key NMR Signatures for Monitoring:
-
This compound (Reactant):
-
1,2,3-Triazole (Product of Click Reaction):
-
The formation of the triazole ring results in the disappearance of the terminal alkyne proton signal.
-
A new signal for the triazole ring proton appears, typically in the region of 7.5-8.5 ppm.
-
The methylene group adjacent to the newly formed triazole will exhibit a downfield shift compared to the methylene group adjacent to the alkyne in the starting material.
-
Protocol 2: ¹H NMR Monitoring of Reaction Progress
This protocol outlines the steps for monitoring a reaction, such as an amide coupling or a click reaction, using ¹H NMR.
Experimental Workflow:
References
- 1. This compound | C4H8ClN | CID 12221022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In situ attenuated total reflection-Fourier transform infrared (ATR-FTIR) spectroscopy combined with non-negative matrix factorization for investigating the synthesis reaction mechanism of 3-amino-4-amino-oxime furazan - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. 88211-50-1|this compound|BLD Pharm [bldpharm.com]
- 12. WO2022137240A1 - Methacrylamides protein binders and uses thereof - Google Patents [patents.google.com]
- 13. A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation: Application to the Monitoring of Quinoxaline Derivatives Synthesis [mdpi.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Synthesis, characterization and antimicrobial study via new heterocyclic derivatives of trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: But-3-yn-1-amine Hydrochloride in Advanced Material Science
These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the versatile applications of But-3-yn-1-amine hydrochloride in material science. This bifunctional molecule, possessing a terminal alkyne and a primary amine, is a powerful building block for the synthesis and functionalization of a wide array of materials. This guide provides not only detailed, field-proven protocols but also the scientific rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying principles.
Introduction: The Unique Versatility of this compound
This compound is a unique molecule that offers dual reactivity, making it an invaluable tool in materials chemistry.[1] Its structure features a terminal alkyne group, which is a key participant in the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[2][3][4][5] This reaction's high yield, mild conditions, and orthogonality to many other functional groups have made it a staple in bioconjugation and material functionalization.[4][5]
Simultaneously, the primary amine group provides a nucleophilic handle for a variety of chemical transformations, including amidation, alkylation, and Schiff base formation.[6] This dual functionality allows for the precise engineering of material properties, from tailoring surface chemistry to designing complex polymer architectures. The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, simplifying its handling and use in various laboratory settings.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 88211-50-1 |
| Molecular Formula | C₄H₈ClN |
| Molecular Weight | 105.56 g/mol [1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in water |
Section 1: Polymer Synthesis and Modification
The dual functionality of this compound makes it an excellent monomer for the synthesis of functional polymers and for the post-polymerization modification of existing polymer backbones.
Synthesis of Amine-Functionalized Porous Polymers
Amine-functionalized porous polymers are of great interest for applications such as carbon capture, owing to the affinity of amine groups for CO₂.[7][8] this compound can be incorporated into polymer structures to introduce these crucial amine functionalities.
This protocol describes the amine functionalization of a pre-synthesized hyper-crosslinked polymer containing reactive alkyl chloride groups.[7]
Materials:
-
Hyper-crosslinked porous polymer (e.g., from copolymerization of divinylbenzene and 4-vinylbenzyl chloride)
-
This compound
-
Acetonitrile (anhydrous)
-
Potassium carbonate (K₂CO₃) solution (10% w/v)
-
Deionized water
Procedure:
-
Suspend 0.4 g of the hyper-crosslinked polymer in 20 mL of anhydrous acetonitrile in a round-bottom flask.
-
In a separate vial, dissolve an equimolar amount of this compound in a minimal amount of acetonitrile. Expert Insight: The hydrochloride needs to be neutralized to the free amine for the reaction to proceed. This can be done in situ or prior to addition.
-
Slowly add the But-3-yn-1-amine solution to the polymer suspension.
-
Stir the reaction mixture at 50°C overnight (approximately 12 hours) under an inert atmosphere (e.g., nitrogen or argon).
-
After cooling to room temperature, centrifuge the mixture to collect the solid polymer.
-
Wash the polymer twice with acetonitrile to remove unreacted amine.
-
Resuspend the solid in 5 mL of 10% K₂CO₃ solution and stir for 30 minutes to ensure complete neutralization and removal of any remaining hydrochloride salts.
-
Centrifuge the polymer, wash twice with deionized water, and dry under reduced pressure to a constant weight.
Characterization:
-
FTIR Spectroscopy: To confirm the incorporation of the amine group by observing the appearance of N-H stretching bands.
-
Elemental Analysis: To quantify the nitrogen content, which corresponds to the degree of amine functionalization.[9]
-
Scanning Electron Microscopy (SEM): To analyze the morphology of the polymer before and after functionalization.[9]
Caption: Workflow for amine functionalization of a porous polymer.
Section 2: Surface Modification and Functionalization
The ability to tailor the surface properties of materials is crucial for a wide range of applications, from biocompatible coatings to sensors. This compound provides a versatile platform for surface modification.
Functionalization of Silica Surfaces
Silica nanoparticles and surfaces are widely used in various fields. Functionalizing their surface with amine and alkyne groups opens up possibilities for further conjugation.
This protocol details a two-step method for functionalizing silica nanoparticles, first with an amine-containing silane, followed by reaction with a molecule to introduce the alkyne functionality. A more direct approach would be to use a silane that already contains the butynyl-amine moiety.
Materials:
-
Silica nanoparticles (SiO₂)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Toluene (anhydrous)
-
Succinic anhydride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
This compound
-
Triethylamine (TEA)
-
Ethanol
-
Deionized water
Procedure: Step 1: Amine Functionalization
-
Disperse 1 g of silica nanoparticles in 50 mL of anhydrous toluene in a round-bottom flask.
-
Add 1 mL of APTES to the suspension.
-
Reflux the mixture for 4 hours under a nitrogen atmosphere.
-
Cool the mixture to room temperature and collect the nanoparticles by centrifugation.
-
Wash the nanoparticles three times with toluene and then three times with ethanol to remove unreacted APTES.
-
Dry the amine-functionalized silica nanoparticles (SiO₂-NH₂) in a vacuum oven at 60°C.
Step 2: Alkyne Functionalization
-
Disperse the SiO₂-NH₂ nanoparticles in an appropriate solvent.
-
React the amine groups with succinic anhydride to introduce carboxylic acid groups.
-
Activate the carboxylic acid groups with DCC.
-
In a separate flask, neutralize this compound with an equimolar amount of TEA.
-
Add the free But-3-yn-1-amine to the activated silica nanoparticles and stir at room temperature overnight.
-
Collect the alkyne-functionalized silica nanoparticles (SiO₂-Alkyne) by centrifugation.
-
Wash the nanoparticles thoroughly to remove byproducts and unreacted reagents.
-
Dry the final product under vacuum.
Characterization:
-
Zeta Potential Measurement: To confirm the change in surface charge after amine functionalization.[10]
-
Ninhydrin Test: To quantify the surface amine density.[10]
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface and confirm the presence of nitrogen and changes in carbon and silicon signals.
Caption: Two-step workflow for the functionalization of silica surfaces.
Section 3: Hydrogel Synthesis
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water.[6][11][12] Their tunable properties make them ideal for applications in drug delivery and tissue engineering. The amine and alkyne groups of this compound can be utilized in cross-linking reactions to form hydrogels.
Amino-yne Click Chemistry for Hydrogel Formation
The reaction between a multifunctional alkyne-containing polymer and a multifunctional amine can lead to the formation of a hydrogel through amino-yne click chemistry.[13][14]
This protocol describes the formation of a hydrogel by reacting a multi-arm PEG-alkynoate with But-3-yn-1-amine as a crosslinker.[13][14]
Materials:
-
4-arm PEG-propiolate (PEG-alkynoate)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triethylamine (TEA) or another suitable base
Procedure:
-
Prepare a stock solution of 4-arm PEG-propiolate in PBS (e.g., 20% w/v).
-
Prepare a stock solution of this compound in PBS.
-
In a small vial, mix the PEG-propiolate solution with the this compound solution. The final polymer concentration can be varied (e.g., 5-20 wt%).
-
Add a stoichiometric amount of TEA to the mixture to neutralize the hydrochloride and catalyze the reaction. Ensure a 1:1 molar ratio of amine groups to alkynoate groups.[13][14]
-
Vortex the mixture for 10-20 seconds to ensure homogeneity.
-
Allow the mixture to stand at room temperature or 37°C and monitor for gelation. Gelation time can be determined by the vial inversion method.
Characterization:
-
Rheology: To measure the mechanical properties of the hydrogel, such as storage (G') and loss (G'') moduli.
-
Swelling Studies: To determine the water uptake capacity of the hydrogel.
-
NMR Spectroscopy: To monitor the disappearance of the alkyne protons and confirm the formation of the β-aminoacrylate linkage.[13][14]
Section 4: Functionalization of Nanoparticles
The surface functionalization of nanoparticles is critical for their application in diagnostics, imaging, and drug delivery.[15] this compound can be used to introduce clickable alkyne groups onto the surface of various nanoparticles.
Functionalization of Gold Nanoparticles (AuNPs)
Gold nanoparticles are widely used in biomedical applications due to their unique optical properties and biocompatibility.[15][16]
This protocol describes the functionalization of citrate-capped AuNPs with an alkyne-terminated thiol, which can be synthesized from this compound.
Materials:
-
Citrate-capped gold nanoparticles (AuNPs)
-
Alkyne-terminated thiol (e.g., N-(6-mercaptohexyl)but-3-ynamide, synthesized from But-3-yn-1-amine and 6-mercaptohexanoic acid)
-
Deionized water
-
Ethanol
Procedure:
-
Synthesize citrate-capped AuNPs using a standard method like the Turkevich-Frens method.[16]
-
Prepare a solution of the alkyne-terminated thiol in ethanol.
-
Add the thiol solution to the AuNP suspension with gentle stirring. The amount of thiol will depend on the desired surface coverage.
-
Allow the ligand exchange reaction to proceed for 12-24 hours at room temperature.
-
Purify the alkyne-functionalized AuNPs by centrifugation and resuspension in deionized water to remove excess thiol and displaced citrate ions. Repeat this washing step three times.
-
Resuspend the final alkyne-functionalized AuNPs in a suitable buffer for storage or further use.
Characterization:
-
UV-Vis Spectroscopy: To monitor the surface plasmon resonance (SPR) peak of the AuNPs. A shift in the SPR peak can indicate successful surface modification.
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and assess the stability of the functionalized nanoparticles.
-
Transmission Electron Microscopy (TEM): To visualize the size and morphology of the nanoparticles.[17][18]
References
- 1. This compound | C4H8ClN | CID 12221022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods of synthesis of hydrogels … A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, and Gas Adsorption Performance of Amine-Functionalized Styrene-Based Porous Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amine-functionalized porous organic polymers for carbon dioxide capture - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00235C [pubs.rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchers-admin.westernsydney.edu.au [researchers-admin.westernsydney.edu.au]
- 13. pubs.acs.org [pubs.acs.org]
- 14. zaguan.unizar.es [zaguan.unizar.es]
- 15. Functionalized Gold Nanoparticles and Their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. biomedres.us [biomedres.us]
- 18. biomedres.us [biomedres.us]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for But-3-yn-1-amine Hydrochloride Coupling
Welcome to the technical support center for optimizing coupling reactions with but-3-yn-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unlock the full synthetic potential of this versatile building block. This compound is a valuable reagent in the synthesis of pharmaceuticals and other complex organic molecules due to its terminal alkyne and primary amine functionalities.[1][2][3][4] This guide provides in-depth, field-proven insights to help you troubleshoot and optimize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira coupling reaction with this compound is giving low to no yield. What are the most likely causes?
A1: Low or no yield in a Sonogashira coupling is a common issue that can often be resolved by systematically evaluating several key parameters.[5] The primary suspects are the state of your reagents, the reaction conditions, and the catalyst system.
-
Inadequate Basicity: But-3-yn-1-amine is supplied as a hydrochloride salt, meaning the amine is protonated and therefore not nucleophilic.[6][7] An insufficient amount of base will fail to both deprotonate the amine hydrochloride and the terminal alkyne, which is a crucial step for the formation of the copper acetylide intermediate in the catalytic cycle.[8][9] Ensure you are using at least two equivalents of a suitable amine base (e.g., triethylamine, diisopropylamine) to neutralize the hydrochloride and facilitate the reaction.[5][10]
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. The formation of a black precipitate, known as "palladium black," is a clear indicator of catalyst decomposition.[5] This can be caused by impurities in your reagents or solvent, or non-optimal reaction temperatures.[5][11] Always use fresh, high-purity catalysts and solvents.
-
Oxygen Contamination: Sonogashira reactions are sensitive to oxygen, which can lead to the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction that consumes your starting material.[5][12] It is critical to thoroughly degas your solvent and run the reaction under an inert atmosphere (e.g., argon or nitrogen).[5]
-
Poor Substrate Reactivity: The reactivity of your coupling partner (aryl or vinyl halide) plays a significant role. The general reactivity trend is I > OTf > Br > Cl.[5] If you are using a less reactive bromide or chloride, you may need to employ higher temperatures, a more active catalyst system, or longer reaction times.[5][13]
Q2: I'm observing a significant amount of a side product that I suspect is the homocoupling of but-3-yn-1-amine. How can I minimize this?
A2: The formation of a symmetrical 1,3-diyne is a classic sign of Glaser homocoupling, a common side reaction in Sonogashira couplings.[12] This process is typically promoted by the presence of oxygen and copper(I) salts.[14][12]
Here are some strategies to suppress this side reaction:
-
Rigorous Inert Atmosphere: As mentioned above, ensuring your reaction is free of oxygen is the most critical step. Use Schlenk techniques or a glovebox for the best results.[15]
-
Copper-Free Conditions: While copper(I) is a traditional co-catalyst, copper-free Sonogashira protocols have been developed to circumvent the issue of Glaser coupling.[5][14] These reactions may require specific ligands to facilitate the catalytic cycle.[14]
-
Controlled Addition of Alkyne: Adding the this compound solution slowly to the reaction mixture can help to maintain a low concentration of the free alkyne at any given time, thus disfavoring the bimolecular homocoupling reaction.
Q3: Do I need to protect the primary amine of this compound before performing the coupling reaction?
A3: Whether to protect the primary amine depends on your specific reaction conditions and the nature of your coupling partner.
-
When Protection Might Be Necessary: The primary amine is a nucleophile and can potentially coordinate to the palladium center, interfering with the catalytic cycle. In some cases, it can also participate in side reactions. If you are using a coupling partner with functional groups that are reactive towards amines (e.g., acyl chlorides, aldehydes), protection is necessary.[16]
-
When Protection Might Be Avoided: Many Sonogashira couplings can be successfully performed without protecting the amine, especially when using a sufficient excess of a non-nucleophilic base. The in-situ formation of the ammonium salt with the excess base can sometimes be sufficient to prevent side reactions.
-
Choosing a Protecting Group: If protection is required, common amine protecting groups that are stable to the coupling conditions include carbamates like Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl).[17][18] The choice of protecting group should be guided by its stability under the planned reaction conditions and the ease of its removal in a subsequent step.[19][20]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common issues encountered during the coupling of this compound.
Decision Tree for Troubleshooting Low Yield
Caption: A decision tree to systematically troubleshoot low reaction yields.
Experimental Protocols
General Protocol for a Copper-Cocatalyzed Sonogashira Coupling
This protocol is a starting point and may require optimization for your specific substrates.
-
Preparation: To a dry Schlenk flask under an argon atmosphere, add the aryl or vinyl halide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).[21]
-
Solvent and Reagents: Add degassed solvent (e.g., THF or DMF) followed by the amine base (e.g., triethylamine or diisopropylamine, 3.0-5.0 eq).[13][21]
-
Addition of Alkyne: In a separate flask, dissolve this compound (1.1-1.5 eq) in a minimal amount of the degassed solvent and add it to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C for less reactive halides).[13] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite® to remove the catalyst.[21]
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl and brine.[21] Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify the crude product by flash column chromatography on silica gel.[21]
Data Summary Table: Common Reaction Parameters
| Parameter | Recommended Conditions | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂ (1-5 mol%) | Commonly used and commercially available catalysts. |
| Copper Co-catalyst | CuI (2-10 mol%) | Facilitates the formation of the copper acetylide.[8] |
| Base | Triethylamine (TEA), Diisopropylamine (DIPEA) (2-5 eq) | Neutralizes HCl byproduct and deprotonates the alkyne.[5][10] |
| Solvent | THF, DMF, Toluene, or neat amine | Solvent choice can influence catalyst stability and reaction rate.[5] |
| Temperature | Room temperature to 100 °C | Dependent on the reactivity of the halide.[5][13] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents catalyst decomposition and Glaser homocoupling.[5][22] |
Reaction Mechanism Overview
Catalytic Cycles of the Sonogashira Coupling
The Sonogashira reaction proceeds through two interconnected catalytic cycles involving palladium and copper.[9][10][21]
Caption: The interconnected catalytic cycles of the copper-cocatalyzed Sonogashira reaction.
The palladium cycle involves the oxidative addition of the aryl/vinyl halide to the Pd(0) species, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[21] The copper cycle facilitates the formation of the key copper acetylide intermediate from the terminal alkyne.[9][21]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C4H8ClN | CID 12221022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]
- 4. 3-Butyn-1-amine Hydrochloride | 88211-50-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses [theses.gla.ac.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. golden.com [golden.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. books.rsc.org [books.rsc.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. tcichemicals.com [tcichemicals.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 20. Protecting group - Wikipedia [en.wikipedia.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Sonogashira Coupling [organic-chemistry.org]
Common side reactions with But-3-yn-1-amine hydrochloride and how to avoid them
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for But-3-yn-1-amine hydrochloride. As Senior Application Scientists, we understand the unique challenges and opportunities presented by this versatile bifunctional molecule. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols to help you navigate your experiments successfully and avoid common side reactions.
Understanding the Dual Reactivity of this compound
This compound possesses two key reactive centers: a terminal alkyne and a primary amine. This dual functionality makes it a valuable building block in a variety of applications, including bioconjugation, drug discovery, and materials science. However, this reactivity also presents a unique set of challenges. Understanding the potential side reactions of each functional group is crucial for successful and reproducible experimental outcomes.
This guide is structured to address issues related to each functional group and their interplay, providing you with the knowledge to anticipate and mitigate potential problems.
Part 1: Troubleshooting the Terminal Alkyne
The terminal alkyne is a versatile handle for various coupling reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." However, the acidic proton of the terminal alkyne can also lead to undesired homocoupling reactions.
Frequently Asked Questions (FAQs): Terminal Alkyne Reactivity
Q1: My CuAAC reaction is giving low yields and a complex mixture of byproducts. What could be the cause?
A1: A common issue in CuAAC reactions involving terminal alkynes is the formation of symmetric 1,3-diynes through oxidative homocoupling, often referred to as Glaser, Eglinton, or Hay coupling.[1][2][3] This side reaction is also catalyzed by copper species and can significantly reduce the yield of your desired triazole product.[4]
Q2: How can I prevent the homodoupling (Glaser coupling) of my this compound?
A2: There are several effective strategies to suppress Glaser coupling:
-
Use of Reducing Agents: The addition of a reducing agent, such as sodium ascorbate, is crucial in CuAAC protocols. It helps maintain copper in the catalytically active Cu(I) oxidation state and prevents the formation of Cu(II) species that can promote oxidative homocoupling.[4]
-
Ligand Choice: The use of specific ligands, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), can accelerate the desired CuAAC reaction, outcompeting the slower Glaser coupling.[2][3]
-
Low Temperature: Performing the reaction at lower temperatures can help minimize the Glaser coupling side reaction.[4]
-
Oxygen Exclusion: Since Glaser coupling is an oxidative process, excluding oxygen from the reaction mixture by working under an inert atmosphere (e.g., argon or nitrogen) can be beneficial.
Troubleshooting Guide: Unwanted Alkyne Dimerization
| Symptom | Potential Cause | Recommended Solution |
| Appearance of a new, less polar spot on TLC. | Formation of the symmetric 1,3-diyne byproduct via Glaser coupling. | 1. Ensure an adequate amount of reducing agent (e.g., sodium ascorbate) is present. 2. Add a copper-chelating ligand like TMEDA. 3. Degas your solvents and run the reaction under an inert atmosphere. 4. Consider lowering the reaction temperature. |
| Mass spectrometry shows a peak corresponding to double the mass of the starting material. | Dimerization of the but-3-yn-1-amine. | Follow the same recommendations as above. If the problem persists, consider protecting the terminal alkyne. |
| Low yield of the desired click product despite full consumption of the starting azide. | The alkyne is primarily undergoing homocoupling. | Optimize the reaction conditions to favor the CuAAC pathway as described above. A higher concentration of the azide component can sometimes help. |
Protocol: Silyl Protection of the Terminal Alkyne
To completely avoid side reactions at the alkyne terminus, protection with a silyl group is a robust strategy.[5][6] The tert-butyldimethylsilyl (TBS) group is a popular choice due to its stability and ease of removal.[7][8]
Materials:
-
This compound
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Imidazole (catalyst)
Procedure:
-
Free-Basing the Amine: Dissolve this compound in a minimal amount of water and add an excess of a strong base like NaOH to deprotonate the ammonium salt. Extract the free amine into an organic solvent like DCM and dry the organic layer over anhydrous sodium sulfate. Carefully remove the solvent under reduced pressure. Caution: The free amine is volatile.
-
Silylation:
-
Dissolve the free but-3-yn-1-amine in anhydrous DCM.
-
Add 2.2 equivalents of a non-nucleophilic base like triethylamine or DIPEA.
-
Add a catalytic amount of imidazole.
-
Slowly add 1.1 equivalents of TBSCl at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting N-protected, O-silylated product by flash column chromatography on silica gel.
-
Deprotection: The TBS group can be selectively removed using a fluoride source like tetrabutylammonium fluoride (TBAF) in THF.[6]
Part 2: Navigating Reactions of the Primary Amine
The primary amine of this compound is a versatile nucleophile, commonly used in amide bond formation and other nucleophilic additions. However, its reactivity can also lead to undesired side products.
Frequently Asked Questions (FAQs): Primary Amine Reactivity
Q1: I am trying to form an amide bond with a carboxylic acid, but the reaction is inefficient.
A1: Direct reaction between a carboxylic acid and an amine is generally slow due to the formation of a stable ammonium carboxylate salt.[9] To facilitate amide bond formation, a coupling reagent is necessary to activate the carboxylic acid.
Q2: My amide coupling reaction is resulting in a significant amount of a byproduct with a similar mass to my desired product. What is it?
A2: When using carbodiimide coupling reagents like DCC or EDC, a common side reaction is the formation of an N-acylurea byproduct.[10][11] This occurs when the activated O-acylisourea intermediate rearranges instead of reacting with the amine.
Q3: I am coupling but-3-yn-1-amine with a chiral carboxylic acid and observing significant racemization. How can I prevent this?
A3: Racemization of the chiral center adjacent to the activated carboxyl group is a common problem in peptide and amide synthesis.[12][13] The choice of coupling reagent and the addition of racemization suppressants are critical to maintaining stereochemical integrity.
Troubleshooting Guide: Amide Bond Formation
| Symptom | Potential Cause | Recommended Solution |
| Low yield of amide product. | 1. Formation of ammonium carboxylate salt. 2. Inefficient coupling reagent. | 1. Use a suitable coupling reagent (e.g., HATU, HOBt/EDC). 2. Ensure anhydrous reaction conditions. |
| Formation of an N-acylurea byproduct. | Rearrangement of the O-acylisourea intermediate when using carbodiimides. | 1. Add a racemization suppressant like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure®, which also minimizes N-acylurea formation.[11] 2. Perform the reaction at a lower temperature. |
| Racemization of a chiral center. | 1. Use of a strong base. 2. Inappropriate coupling reagent. | 1. Use a weaker, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). 2. Employ a coupling reagent known for low racemization, such as COMU or those based on ynamides.[14][15] 3. Add a racemization suppressant like HOBt. |
Protocol: Amide Coupling with Minimal Side Reactions
This protocol utilizes HATU, a highly efficient coupling reagent known for low rates of racemization.
Materials:
-
This compound
-
Carboxylic acid
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup:
-
In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 5 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.2 eq) and additional DIPEA (1.2 eq) in anhydrous DMF to the reaction mixture.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Part 3: Orthogonal Protection Strategies
When both the alkyne and amine functionalities of this compound need to be manipulated in a stepwise manner, an orthogonal protection strategy is essential.[16] This involves using protecting groups for each functionality that can be removed under different conditions.
Visualization of Orthogonal Protection
References
- 1. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. synarchive.com [synarchive.com]
- 4. researchgate.net [researchgate.net]
- 5. Silyl ether - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Silyl Groups - Gelest [technical.gelest.com]
- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 9. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. peptide.com [peptide.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
- 16. scispace.com [scispace.com]
Troubleshooting low solubility of But-3-yn-1-amine hydrochloride in organic solvents
Welcome to the technical support center for But-3-yn-1-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. We understand that the physicochemical properties of amine salts can present unique challenges in experimental design. This document provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to address common issues related to its solubility in organic solvents.
Frequently Asked Questions (FAQs)
Q1: I am struggling to dissolve this compound in common organic solvents like dichloromethane (DCM), diethyl ether, or toluene. Why is it insoluble?
This is a common and expected observation rooted in the fundamental chemical principle of "like dissolves like".[1] this compound (C₄H₇N·HCl) is an ionic salt.[2][3] In its solid state, it exists as a crystalline lattice of but-3-ynylammonium cations (CH≡CCH₂CH₂NH₃⁺) and chloride anions (Cl⁻).
-
Causality: Significant energy, known as lattice energy, is required to break these ions apart. Non-polar or weakly polar organic solvents (e.g., toluene, hexane, diethyl ether) and even moderately polar solvents like DCM lack the ability to effectively solvate these charged ions. They cannot form strong enough ion-dipole interactions to overcome the crystal lattice energy. In contrast, polar protic solvents like water or methanol are excellent solvents because they can hydrogen bond with both the cation and the anion, effectively surrounding and stabilizing them in solution. Many drug substances are converted to their hydrochloride salt form specifically to increase their water solubility for bioavailability.[4][5]
Q2: My reaction requires an organic solvent, but I am observing very low solubility even with heating. What are my immediate options to get the salt into solution?
When facing poor solubility in a desired organic solvent, several strategies can be employed to enhance dissolution without chemically modifying the reagent.
Troubleshooting Protocol 1: Physical & Solvent-Based Dissolution Enhancement
-
Elevated Temperature: For many substances, solubility increases with temperature.[1][6][7] The added thermal energy helps overcome the activation energy required to break the crystal lattice.
-
Action: Gently warm your solvent-solute mixture while stirring. Monitor for any visual increase in dissolution. Be cautious not to exceed the boiling point of your solvent or cause decomposition of your material.
-
-
Sonication: Applying ultrasonic energy can aid dissolution by breaking apart solid agglomerates, increasing the effective surface area of the solute exposed to the solvent.
-
Action: Place your sealed reaction vessel in an ultrasonic bath for 5-15 minute intervals.
-
-
Employing a Polar Aprotic Co-Solvent: If your reaction conditions permit, adding a small percentage (e.g., 1-10% v/v) of a highly polar aprotic solvent can dramatically improve solubility.
-
Action: Add a minimal amount of Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to your suspension. These solvents have high dielectric constants and are excellent at solvating cations, which can help break apart the ionic lattice.
-
Below is a logical workflow for these initial troubleshooting steps.
Caption: Initial physical and co-solvent troubleshooting steps.
Q3: My protocol is incompatible with polar solvents and requires the amine in a non-polar medium like hexane or ether. How can I proceed?
In this scenario, the most effective solution is to convert the hydrochloride salt back to its neutral, "free base" form. The free amine (But-3-yn-1-amine) is significantly less polar and readily soluble in a wide range of organic solvents, including non-polar ones.
Experimental Protocol: Conversion of But-3-yn-1-amine HCl to its Free Base
This procedure involves a simple acid-base extraction to isolate the neutral amine.
-
Dissolution: Dissolve the this compound (1.0 eq) in a minimal amount of deionized water or a saturated aqueous solution of sodium chloride (brine) in a separatory funnel.
-
Basification: Cool the aqueous solution in an ice bath. Slowly add a base, such as 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, while gently swirling. Monitor the pH with litmus paper or a pH meter until it is basic (pH > 9). This deprotonates the ammonium cation.
-
Chemical Principle: R-NH₃⁺Cl⁻ + NaOH → R-NH₂ + H₂O + NaCl
-
-
Extraction: Add your desired organic solvent (e.g., diethyl ether, DCM, ethyl acetate) to the separatory funnel. A volume equal to the aqueous layer is a good starting point.
-
Mixing & Separation: Stopper the funnel, invert it, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds, venting periodically. Allow the layers to separate completely.
-
Collection: Drain the lower (aqueous) layer. If using an organic solvent less dense than water (like diethyl ether), the organic layer is the top layer. If using a solvent denser than water (like DCM), the organic layer is the bottom layer. Collect the organic layer.
-
Re-extraction: To maximize yield, add a fresh portion of the organic solvent to the aqueous layer and repeat the extraction process (steps 4-5) two more times. Combine all organic extracts.
-
Washing & Drying: Wash the combined organic layers with brine to remove residual water-soluble impurities. Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Isolation: Filter off the drying agent. The resulting solution contains the free amine in your chosen organic solvent, ready for use. The solvent can be removed under reduced pressure if the neat amine is required.
Caption: Workflow for converting the hydrochloride salt to the free amine.
Q4: I am performing a reaction that uses a base like triethylamine (TEA) or Hünig's base (DIPEA). Can't I just add the base to my suspension to dissolve the salt?
While adding a tertiary amine base will eventually deprotonate the this compound to form the free amine in situ, the initial dissolution of the salt is still the primary obstacle. Triethylamine and other organic bases are typically not polar enough to be effective solvents for an amine salt.
-
Mechanistic Insight: The reaction R-NH₃⁺Cl⁻ + Et₃N ⇌ R-NH₂ + Et₃NH⁺Cl⁻ can only occur at the surface of the solid particles. This can be very slow, leading to incomplete conversion and inconsistent reaction kinetics. The triethylammonium chloride salt formed can also precipitate, further complicating the reaction mixture.
Recommended Approach:
-
Use a More Polar Solvent: If possible, switch to a solvent that can at least partially dissolve the salt, such as acetonitrile, THF, or DMF. This will create a homogeneous or near-homogeneous environment where the deprotonation can occur rapidly.
-
Pre-Stir with Base: If you must use a less polar solvent, add the this compound and the organic base (e.g., TEA) to the solvent first. Stir this mixture, possibly with gentle warming, for 30-60 minutes before adding your other electrophilic reagents. This allows time for the in situ formation of the soluble free amine.
Solubility Data Summary
The following table provides a general guide to the solubility of this compound. Actual solubility can be affected by temperature, purity, and the presence of other solutes.[6][8]
| Solvent Class | Representative Solvents | Expected Solubility | Rationale & Comments |
| Polar Protic | Water, Methanol, Ethanol | High | Excellent solvents. The O-H bonds readily form hydrogen bonds with both the ammonium cation and chloride anion, leading to effective solvation.[2] |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Moderate to High | These solvents have large dipole moments and can effectively solvate the cation, but are less effective at solvating the chloride anion compared to protic solvents. |
| Moderately Polar | THF, Dichloromethane (DCM) | Very Low to Insoluble | Insufficient polarity to overcome the strong ionic interactions of the salt's crystal lattice. May show slight solubility with heating. |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Insoluble | Lack the necessary polarity and hydrogen-bonding capability to interact favorably with the ionic salt. |
References
- 1. byjus.com [byjus.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C4H8ClN | CID 12221022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 7. m.youtube.com [m.youtube.com]
- 8. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: Catalyst Selection for Efficient Click Reactions with But-3-yn-1-amine hydrochloride
Here is the technical support center for the efficient use of But-3-yn-1-amine hydrochloride in click reactions.
Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing this compound in azide-alkyne cycloaddition reactions. This guide provides in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting to ensure the success of your conjugation experiments. The presence of a primary amine and its hydrochloride salt form in the alkyne substrate presents unique challenges that require careful consideration of the catalytic system.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the choice of catalyst and reaction type when working with this compound.
Q1: Why is catalyst selection so critical when using this compound?
The structure of this compound contains two key features that influence the reaction:
-
A Terminal Alkyne: This functional group is essential for the cycloaddition reaction.
-
A Primary Amine Hydrochloride: The primary amine can act as a Lewis base and coordinate to the metal catalyst (e.g., copper), potentially inhibiting its activity.[1] The hydrochloride form means the amine is protonated (R-NH3+), making the solution acidic upon dissolution. This acidic nature and the coordination potential of the corresponding free amine must be managed for efficient catalysis.
Q2: What are the primary catalytic systems for click reactions with this substrate?
There are two main catalytic pathways for azide-alkyne cycloadditions, distinguished by their regioselectivity:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common and widely used click reaction. It exclusively produces the 1,4-disubstituted 1,2,3-triazole isomer.[2][3][4]
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This reaction is complementary to CuAAC and selectively yields the 1,5-disubstituted 1,2,3-triazole isomer.[4][5][6][7]
Q3: When should I choose a Copper(I)-catalyzed (CuAAC) reaction?
CuAAC is the go-to method for synthesizing 1,4-triazoles. It is known for its high efficiency, mild reaction conditions, and tolerance to a wide range of functional groups.[2][8] Choose CuAAC when:
-
The 1,4-regioisomer is the desired product.
-
You are working in aqueous or organic solvent systems.
-
High reaction rates and yields are a priority.
Q4: When is a Ruthenium-catalyzed (RuAAC) reaction a better choice?
RuAAC is the preferred method when the 1,5-triazole linkage is required for your molecular design. The distinct electronic and steric properties of the 1,5-isomer can be advantageous in drug design and materials science.[7] Choose RuAAC when:
-
The 1,5-regioisomer is the specific target.
-
You are working with internal alkynes (though But-3-yn-1-amine is terminal, this is a key feature of RuAAC).[5][7][9]
Q5: Are there any catalyst-free alternatives I should consider?
Yes, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful catalyst-free option.[10][11] However, SPAAC does not use simple terminal alkynes like But-3-yn-1-amine. It requires a high-energy, strained cyclooctyne (e.g., DBCO, BCN, DIFO) to react with an azide without a catalyst.[11][12] This method is exceptionally biocompatible and ideal for live-cell imaging and in vivo applications where the cytotoxicity of copper is a concern.[3][10][13] You would need to synthesize or acquire a derivative of your molecule containing a strained alkyne to use this method.
Data Summary: Comparison of Catalytic Systems
| Feature | Copper(I)-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |
| Product | 1,4-disubstituted 1,2,3-triazole | 1,5-disubstituted 1,2,3-triazole |
| Typical Catalyst | Cu(I) source (e.g., CuSO₄ + Ascorbate)[4] | [CpRuCl] complexes (e.g., CpRuCl(COD))[5][9] |
| Ligands | Often required (e.g., THPTA, TBTA) to stabilize Cu(I) and accelerate the reaction.[14][15] | Ligands are part of the catalyst complex (e.g., PPh₃, COD).[9] |
| Alkyne Scope | Terminal alkynes only.[7] | Terminal and internal alkynes.[5][7] |
| Key Advantage | High reaction rates, robust, vast literature, readily available reagents.[8] | Complementary regioselectivity, tolerance for internal alkynes.[5] |
| Challenges | Catalyst inhibition by coordinating groups (like amines), cytotoxicity of copper.[1][10] | Slower reaction rates compared to CuAAC, catalyst can be more expensive.[16] |
Troubleshooting Guide for CuAAC Reactions
This guide focuses on troubleshooting the more common CuAAC reaction, as it is particularly sensitive to the substrate's amine group.
Problem: Low or No Product Yield
This is the most frequent issue and can stem from several sources related to the catalyst's stability and activity.
-
Probable Cause 1: Inactive Copper Catalyst
-
Explanation: The active catalyst is Cu(I). It is highly susceptible to oxidation to the inactive Cu(II) state by dissolved oxygen in the reaction medium.[17][18]
-
Solution:
-
Use a Reducing Agent: Always include a reducing agent like sodium ascorbate to reduce the Cu(II) precursor (CuSO₄) to Cu(I) and continually regenerate the active catalyst.[2][19]
-
Degas Solvents: Before starting the reaction, thoroughly degas all solvents and solutions (e.g., by sparging with argon or nitrogen for 15-20 minutes) to remove dissolved oxygen.
-
Use a Stabilizing Ligand: A ligand like THPTA (for aqueous media) or TBTA is critical. It forms a complex with Cu(I), protecting it from oxidation and increasing its catalytic efficiency.[18][20]
-
-
-
Probable Cause 2: Catalyst Inhibition by the Amine Substrate
-
Explanation: But-3-yn-1-amine, in its free base form (R-NH₂), can coordinate to the Cu(I) center and inhibit catalysis. The hydrochloride salt (R-NH₃⁺Cl⁻) must be neutralized to participate in the reaction, but using an inappropriate base can cause issues.
-
Solution:
-
Neutralize the Hydrochloride: Add one equivalent of a non-coordinating base to free the amine. Avoid strongly coordinating bases. A mild inorganic base like sodium bicarbonate or a hindered organic base like diisopropylethylamine (DIPEA) can be used, though some reports suggest DIPEA can diminish rates.[20] Titrate the pH of the reaction mixture to between 7 and 8 for optimal results in aqueous systems.
-
Optimize Ligand-to-Copper Ratio: Use a sufficient excess of the stabilizing ligand (e.g., a 5:1 ligand-to-copper ratio). The ligand will compete with the substrate's amine for coordination sites on the copper ion, preserving the catalyst's activity.[19]
-
-
-
Probable Cause 3: Side Reactions
-
Explanation: In the presence of oxygen, Cu(II) can promote the oxidative homocoupling of terminal alkynes (Glaser coupling) to form diynes, consuming your starting material.
-
Solution:
-
Maintain Anaerobic Conditions: As mentioned, degassing and maintaining an inert atmosphere are crucial to prevent this primary side reaction.
-
Control Reagent Addition: Add the sodium ascorbate solution last to initiate the reaction after all other components, including the copper/ligand complex, have been mixed. This ensures that a reducing environment is established immediately upon copper introduction.[18]
-
-
Problem: Insoluble Precipitate Forms During Reaction
-
Probable Cause: Catalyst or Product Insolubility
-
Explanation: The copper catalyst or the resulting triazole product may have poor solubility in the chosen solvent system. This is sometimes observed when working with complex biomolecules.[1]
-
Solution:
-
Use a Solubilizing Ligand: The THPTA ligand is highly water-soluble and helps keep the copper catalyst in solution in aqueous buffers.[18]
-
Optimize Solvent System: If working in organic solvents, ensure your product is soluble. For aqueous reactions, consider adding a co-solvent like t-butanol or DMSO (up to 50%) to improve the solubility of hydrophobic substrates.
-
-
Troubleshooting Flowchart
The following diagram provides a logical workflow for diagnosing and solving low-yield CuAAC reactions.
Caption: A step-by-step decision tree for troubleshooting common CuAAC failures.
Experimental Protocols
Protocol 1: General CuAAC for Conjugation to But-3-yn-1-amine
This protocol describes a general procedure for conjugating an azide-containing molecule to this compound in an aqueous buffer system.
Materials:
-
This compound
-
Azide-containing molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolyl)methylamine (THPTA)
-
Sodium ascorbate
-
Sodium bicarbonate (NaHCO₃)
-
Degassed Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Prepare Stock Solutions:
-
Alkyne: Prepare a 10 mM solution of this compound in degassed PBS.
-
Azide: Prepare a 10 mM solution of your azide molecule in a compatible solvent (e.g., DMSO or degassed PBS).
-
Copper/Ligand: Prepare a premixed catalyst solution by dissolving THPTA (50 mM) and CuSO₄ (10 mM) in degassed water. This creates a 5:1 ligand-to-copper ratio.
-
Reducing Agent: Prepare a 100 mM solution of sodium ascorbate in degassed water. This solution must be made fresh immediately before use.
-
Base: Prepare a 100 mM solution of NaHCO₃ in degassed water.
-
-
Reaction Assembly: In a microcentrifuge tube, add the following in order:
-
The azide solution (to a final concentration of 1 mM).
-
The alkyne solution (to a final concentration of 1.2 mM, a 1.2-fold excess).
-
The NaHCO₃ solution (to a final concentration of 1.2 mM to neutralize the hydrochloride).
-
The premixed Copper/THPTA solution (to a final copper concentration of 0.1 mM).
-
Vortex the mixture gently.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to the reaction tube (to a final concentration of 2 mM).
-
Vortex gently to mix. If the solution had a blue tint from Cu(II), it should become colorless as Cu(I) is formed.
-
-
Incubation:
-
Protect the reaction from light (wrap the tube in foil).
-
Allow the reaction to proceed at room temperature for 1-4 hours. For difficult conjugations, this can be extended overnight.
-
-
Workup and Analysis:
-
The reaction can be quenched by adding EDTA to chelate the copper or by exposure to air.
-
Analyze the product formation by an appropriate method (e.g., LC-MS, HPLC, or NMR).
-
Purify the product using a suitable chromatography technique.
-
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 6. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bioclone.net [bioclone.net]
- 9. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chempep.com [chempep.com]
- 12. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 13. pharmiweb.com [pharmiweb.com]
- 14. Click reaction ligands | BroadPharm [broadpharm.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. broadpharm.com [broadpharm.com]
- 19. scispace.com [scispace.com]
- 20. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Preventing Dimerization of But-3-yn-1-amine Hydrochloride
Welcome to the technical support center for But-3-yn-1-amine hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block. Our goal is to provide you with an in-depth understanding of the common challenges associated with its handling—specifically, its propensity for dimerization—and to equip you with robust, field-proven strategies to ensure the integrity of your experiments and the purity of your products.
The Fundamental Challenge: Understanding Alkyne Dimerization
This compound is a terminal alkyne, a class of compounds prized for its reactivity in forming new carbon-carbon bonds. However, the very feature that makes it useful—the acidic proton on the sp-hybridized carbon (pKa ≈ 25)—also makes it susceptible to an undesired side reaction: oxidative homocoupling, or dimerization.[1][2][3]
This reaction, commonly known as the Glaser, Eglinton, or Hay coupling, involves the joining of two terminal alkyne molecules to form a symmetrical 1,3-diyne.[4][5][6] This process is almost invariably mediated by trace amounts of copper salts and an oxidant, which is often atmospheric oxygen.[7][8] The dimerization consumes your starting material, reduces the yield of your desired product, and introduces impurities that can be challenging to separate.[9]
Mechanism of Copper-Catalyzed Dimerization
The dimerization pathway is a multi-step process that underscores the critical importance of controlling your reaction environment.
-
Formation of Copper Acetylide : The reaction initiates with the deprotonation of the terminal alkyne by a base to form a copper(I) acetylide complex.[7]
-
Oxidative Coupling : Two of these copper-acetylide intermediates then undergo an oxidative step. This brings the two alkyne fragments together to form the 1,3-diyne C-C bond.[7]
-
Catalyst Regeneration : The copper is reoxidized by a terminal oxidant (like O₂) to regenerate the active species, allowing the catalytic cycle to continue.[7]
Caption: Figure 1. Simplified Glaser-Hay Dimerization Pathway.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our team encounters from researchers working with this compound.
Q1: I've noticed my this compound solution turning yellow or brown over time. What's happening?
A: This discoloration is a classic indicator of degradation, most commonly due to dimerization and subsequent polymerization. Terminal alkynes, especially in the presence of trace metal impurities (like copper from glassware or reagents) and atmospheric oxygen, can form conjugated diyne systems. These extended π-systems often absorb visible light, appearing colored. The hydrochloride salt form enhances stability for storage, but it does not render the alkyne immune to these reactions once in solution, particularly if the pH increases or contaminants are present.
Q2: How does the hydrochloride salt help prevent degradation if dimerization can still occur?
A: The hydrochloride salt serves two primary purposes. First, it protonates the primary amine to form an ammonium salt (R-NH₃⁺Cl⁻). This prevents the amine from acting as a base, which could otherwise deprotonate a neighboring alkyne molecule and initiate dimerization. Second, the salt form generally increases the compound's stability as a solid and enhances its solubility in aqueous or protic solvents.[10] However, it is crucial to remember that this protection is not absolute and relies on maintaining an acidic environment.
Q3: What is the optimal pH range for handling and using this compound?
A: To maintain the integrity of the compound, it is best to handle it in a slightly acidic solution (pH < 7). This ensures the amine remains protonated and inactive as a base. If your reaction requires the free amine, you must neutralize the hydrochloride. This is a critical step where dimerization is most likely to occur. We recommend adding the base slowly, at a low temperature, and immediately before the amine is intended to react with its desired substrate.
Q4: Is it better to use the free base, But-3-yn-1-amine, directly?
A: While possible, it is generally not recommended for storage or routine handling. The free base is significantly less stable than its hydrochloride salt. Similar small propargylamines are known to be light-sensitive, hygroscopic, and require refrigerated storage under an inert atmosphere to prevent rapid degradation. If you must generate the free base, it should be done in situ immediately prior to its use in a reaction.
Q5: My reaction is copper-catalyzed. How can I favor my desired cross-coupling over homodimerization?
A: This is a common challenge in reactions like the Sonogashira or Cadiot-Chodkiewicz couplings. The key is to control the reaction kinetics to favor the cross-coupling pathway. Strategies include:
-
Slow Addition: Add the this compound solution slowly via a syringe pump to the reaction mixture. This keeps its instantaneous concentration low, minimizing the chance of two alkyne molecules finding each other.[9]
-
Ligand Choice: The choice of ligands for the copper catalyst can have a profound impact on selectivity and can suppress homocoupling.[7]
-
Copper-Free Systems: If your desired reaction allows, consider using a copper-free catalyst system, such as a palladium-catalyzed reaction, which is a well-established method to avoid Glaser-type homocoupling.[9]
Troubleshooting Guide: Diagnosing and Solving Dimerization Issues
Use this table to quickly diagnose and resolve issues related to dimerization during your experiments.
| Symptom Observed | Probable Cause(s) | Recommended Solution(s) |
| Significant byproduct with a mass of (2 x M - 2H) detected by LC-MS or a symmetrical structure observed in NMR. | Oxidative Dimerization: Presence of atmospheric oxygen and/or trace copper contamination. | 1. Implement Rigorous Inert Atmosphere Technique: Use Schlenk lines or a glovebox. Ensure all solvents are thoroughly degassed via sparging with N₂/Ar or freeze-pump-thaw cycles.[9] 2. Acid-Wash Glassware: Wash all glassware with an acid bath (e.g., HCl or aqua regia) followed by thorough rinsing with deionized water to remove trace metal residues. |
| Low or inconsistent yield of the desired product. | Starting Material Consumption: The alkyne is being consumed by the dimerization side reaction before it can participate in the main reaction. | 1. Control Reaction Kinetics: Lower the reaction temperature to slow the rate of dimerization. 2. Use High Dilution/Slow Addition: Perform the reaction at a lower concentration or add the alkyne slowly to the reaction mixture using a syringe pump.[9] |
| Reaction works well at a small scale but fails upon scale-up. | Inefficient Heat and Mass Transfer: Larger scale reactions are harder to keep homogenous and cool. Oxygen ingress is also more likely over longer reaction times. | 1. Re-optimize Conditions: Ensure efficient stirring and external cooling. 2. Maintain Strict Inert Atmosphere: Purge the headspace of the reactor thoroughly and maintain a positive pressure of inert gas throughout the entire process. |
| The reaction fails completely, producing only the dimer. | Inappropriate Reaction Conditions: Use of a strong base in the presence of air without a competing electrophile; potential copper contamination in reagents. | 1. Re-evaluate the Reaction Plan: Ensure the base is added last, at a low temperature, and under a strict inert atmosphere. 2. Consider a Protecting Group: For multi-step syntheses, protecting the alkyne is the most robust solution (See Protocol 2). |
Key Experimental Protocols
As a Senior Application Scientist, I cannot overstate the importance of meticulous technique. The following protocols provide a foundation for minimizing dimerization.
Protocol 1: General Handling and Solution Preparation
This protocol ensures the compound is handled in a manner that preserves its integrity.
-
Inert Atmosphere: Before opening the container, place it in a glovebox or a flask connected to a Schlenk line. Purge with dry nitrogen or argon for at least 15 minutes.
-
Weighing: Weigh the required amount of this compound quickly into a clean, dry flask under a positive pressure of inert gas.
-
Solvent Addition: Add a previously degassed, anhydrous solvent via cannula or a gas-tight syringe.
-
Storage of Solutions: If a stock solution must be stored, keep it under an inert atmosphere, refrigerated, and protected from light. For maximum reproducibility, it is always best to prepare solutions fresh for each experiment.
Protocol 2: Definitive Prevention via TMS Protection of the Terminal Alkyne
When dimerization is a persistent and unacceptable issue, the most effective strategy is to temporarily "cap" the alkyne with a protecting group. The trimethylsilyl (TMS) group is ideal as it is easily installed and removed.[9]
Caption: Figure 2. Workflow for using a TMS protecting group.
Step-by-Step Methodology:
-
Setup: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-Butyllithium (n-BuLi) in hexanes (2.2 eq) dropwise. Note: The first equivalent of n-BuLi will react with the acidic ammonium proton, and the second will deprotonate the alkyne. Stir for 30-60 minutes at -78 °C.
-
Protection: Add trimethylsilyl chloride (TMS-Cl) (1.2 eq relative to the alkyne) dropwise to the solution.
-
Warm-up & Quench: Allow the reaction to warm slowly to room temperature and stir for 2-3 hours. Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude TMS-protected amine can often be used without further purification.
This protected intermediate is now incapable of undergoing Glaser-Hay dimerization and can be carried through subsequent reaction steps. The TMS group can be cleanly removed at a later stage using fluoride sources (like TBAF) or mild base (like K₂CO₃ in methanol) to reveal the terminal alkyne for further transformations.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. synarchive.com [synarchive.com]
- 5. Glaser coupling - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques - Faraday Discussions (RSC Publishing) DOI:10.1039/C9FD00031C [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemimpex.com [chemimpex.com]
Technical Support Center: Navigating the pH-Dependent Reactivity of But-3-yn-1-amine Hydrochloride
Welcome to the technical support center for But-3-yn-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the nuanced, pH-dependent reactivity of this versatile bifunctional molecule. Here, we move beyond simple protocols to explain the "why" behind the experimental choices, ensuring your success when utilizing this valuable chemical building block.
Introduction: The Dichotomy of a Molecule
This compound possesses two key functional groups: a terminal alkyne and a primary amine. The reactivity of each is profoundly influenced by the pH of the reaction medium. Understanding and controlling this pH-dependence is paramount to achieving desired reaction outcomes and avoiding common pitfalls. This guide is structured as a series of frequently asked questions (FAQs) to directly address the challenges you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm trying to perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, but I'm getting low yields. Could the pH be the issue?
A1: Absolutely. The pH is a critical parameter for a successful CuAAC reaction. While the CuAAC reaction is robust and can tolerate a wide pH range (typically 4 to 12), the optimal pH is generally between 7.0 and 7.5.[1][2] At this pH, a delicate balance is struck:
-
Amine Reactivity: The primary amine of this compound has a pKa in the range of 9.5 to 11.0.[3] At a neutral pH of 7.0-7.5, a significant portion of the amine groups will be protonated (in the form of an ammonium salt), rendering them non-nucleophilic. This is advantageous for the CuAAC reaction as it prevents the amine from interfering with the copper catalyst or other reaction components.
-
Alkyne Reactivity: The terminal alkyne's reactivity in CuAAC is dependent on the formation of a copper acetylide intermediate. While this can be facilitated under basic conditions which help to deprotonate the alkyne, the catalytic cycle of CuAAC can proceed efficiently at neutral pH.[4]
Troubleshooting Low CuAAC Yields:
-
Verify pH: Use a calibrated pH meter to ensure your reaction medium is within the optimal 7.0-7.5 range. Phosphate-buffered saline (PBS) or HEPES are suitable buffers.[1][5]
-
Amine Protection: If you must deviate to a more basic pH for other reasons, consider protecting the amine group to prevent side reactions.
-
Catalyst Integrity: Ensure your copper(I) source is active and that a reducing agent like sodium ascorbate is present if starting with a copper(II) salt.[2]
Q2: I want to use the primary amine for an amide coupling reaction. What is the optimal pH range for this transformation?
A2: For amide coupling reactions, such as those using carbodiimides (e.g., EDC) and N-hydroxysuccinimide (NHS), the pH must be carefully controlled in a two-step process for optimal results.[5]
-
Activation Step (pH 4.5-6.0): The activation of a carboxylic acid with EDC/NHS to form an amine-reactive NHS-ester is most efficient in a slightly acidic environment.[5] This pH range maximizes the formation of the active ester while minimizing hydrolysis of the EDC reagent. MES buffer is highly recommended for this step.[5]
-
Coupling Step (pH 7.2-8.5): For the subsequent reaction with this compound, the pH should be raised to a neutral or slightly basic level.[5] In this range, a sufficient amount of the primary amine is deprotonated and thus nucleophilic enough to efficiently attack the NHS-ester, forming the desired amide bond.[5]
Key Consideration: There is a trade-off in the coupling step. While a higher pH increases the nucleophilicity of the amine, it also significantly increases the rate of hydrolysis of the NHS-ester, which competes with the desired amine reaction.[5] Therefore, maintaining the pH within the 7.2-8.5 range is a critical compromise.
pH-Dependent Species of But-3-yn-1-amine
Caption: pH effect on the amine group of But-3-yn-1-amine.
Q3: Can the terminal alkyne undergo reactions other than click chemistry? How does pH influence these?
A3: Yes, the terminal alkyne is a versatile functional group. Its reactivity is also pH-dependent, particularly in metal-catalyzed reactions and oxidation.
-
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide typically requires a base to form the copper acetylide intermediate in situ. Mild bases like triethylamine are commonly used, creating a slightly basic environment.
-
Glaser Coupling: The oxidative homocoupling of terminal alkynes to form diynes is often carried out in the presence of a copper(I) salt and a base.
-
Oxidative Cleavage: Under strongly acidic or basic conditions, potassium permanganate (KMnO4) can oxidatively cleave the alkyne, leading to the formation of a carboxylic acid and CO2.[6] Milder, slightly basic conditions (pH ~7.5) may lead to the formation of a diketone.[6]
Experimental Workflow for pH Optimization
Caption: A general workflow for optimizing reaction pH.
Q4: What are the recommended storage and handling conditions for this compound to ensure its stability?
A4: Proper storage and handling are crucial to maintain the integrity of this compound.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[7] It is advisable to store it under an inert atmosphere to protect it from moisture.
-
Handling: Handle in accordance with good industrial hygiene and safety practices.[7] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7] Avoid creating dust.
Q5: I'm concerned about potential side reactions. What should I be aware of when working with this compound?
A5: The bifunctional nature of this molecule means that side reactions are possible if conditions are not carefully controlled.
-
Self-Polymerization: Under certain conditions, especially with trace metal impurities, terminal alkynes can undergo polymerization.
-
Intra- or Intermolecular Reactions: If the reaction conditions are not selective for one functional group, you may observe reactions between the amine of one molecule and the alkyne of another.
-
Reaction with Solvents: Protic solvents can participate in acid-base equilibria, so their choice should be made carefully. For instance, using a buffer is generally preferable to simply adjusting the pH with acid or base in an unbuffered solution.
Summary of pH Optima for Common Reactions
| Reaction Type | Functional Group | Optimal pH Range | Recommended Buffers | Key Considerations |
| CuAAC (Click Chemistry) | Terminal Alkyne | 7.0 - 7.5 | PBS, HEPES[1] | Minimizes amine interference. |
| Amide Coupling (Activation) | N/A | 4.5 - 6.0 | MES[5] | Maximizes NHS-ester formation. |
| Amide Coupling (Coupling) | Primary Amine | 7.2 - 8.5 | PBS, HEPES, Borate[5] | Balances amine nucleophilicity and NHS-ester stability.[5] |
| Sonogashira Coupling | Terminal Alkyne | Slightly Basic | N/A (often with amine base) | Base is required for catalyst turnover. |
| Oxidative Cleavage | Terminal Alkyne | Strongly Acidic or Basic | N/A | Leads to degradation of the alkyne.[6] |
References
Removing copper catalysts from But-3-yn-1-amine hydrochloride reactions
Efficient Removal of Copper Catalysts from But-3-yn-1-amine Hydrochloride Reaction Mixtures
Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that achieving high purity for your target compounds is paramount. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the removal of residual copper catalysts from reactions involving this compound. This versatile building block is frequently used in copper-catalyzed reactions such as Sonogashira couplings and azide-alkyne cycloadditions (CuAAC), making efficient catalyst removal a critical downstream processing step.[1][2][3]
The presence of the primary amine and the terminal alkyne in this compound, along with its salt form, presents unique challenges for purification. This guide is structured to help you navigate these complexities and select the optimal purification strategy for your specific application.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the removal of copper catalysts.
Question 1: My final product has a persistent blue or green tint after purification. What does this indicate and how can I resolve it?
A persistent blue or green color is a clear indicator of residual copper contamination.[4] This can arise from several factors:
-
Incomplete Removal: The initial purification method may not have been sufficient. For instance, a single aqueous wash with a chelating agent might not be enough to remove all the copper.
-
Product Chelation: But-3-yn-1-amine and its derivatives can act as chelating agents for copper, making the catalyst more difficult to remove with standard methods.[4]
Solutions:
-
Repeated Aqueous Washes: Perform multiple extractions with an aqueous solution of a chelating agent like EDTA or ammonium chloride.[4][5] Continue the washes until the aqueous layer is colorless.[5][6]
-
Use of Scavenger Resins: For stubborn cases, consider using a scavenger resin with high affinity for copper.[4] These solid-supported materials contain functional groups like thiourea or amines that can selectively bind to the copper catalyst.[4]
-
pH Adjustment: The pH of your aqueous wash can significantly impact the efficiency of copper removal. For amine-containing compounds, careful pH adjustment is crucial to ensure your product remains in the organic phase while the copper is extracted into the aqueous phase.
Question 2: I am experiencing low product yield after the purification process. What are the potential causes and how can I mitigate this?
Low product yield after purification can be attributed to several factors, particularly when working with a water-soluble compound like this compound.
-
Product Partitioning into the Aqueous Layer: Due to the hydrophilic nature of the hydrochloride salt, your product may be partitioning into the aqueous phase during extraction.
-
Product Adsorption onto Solid Supports: If you are using filtration through silica gel or alumina, your polar product may be adsorbing onto the solid support, leading to losses.[4]
-
Product Degradation: Changes in pH during washing, for example with aqueous ammonia, could potentially lead to product degradation.[4]
Solutions:
-
For Water-Soluble Products: If your final product is water-soluble, consider using scavenger resins or dialysis for purification.[4][7]
-
Elution from Solid Supports: If you suspect your product is adsorbed onto a solid support, try eluting with a more polar solvent system.[4]
-
Milder Chelating Agents: Use a milder chelating agent like EDTA instead of ammonia, or use a buffered wash solution to avoid drastic pH changes.[4]
Question 3: My scavenger resin is not effectively removing the copper catalyst. What could be the issue?
If your scavenger resin is underperforming, consider the following:
-
Insufficient Equilibration Time: Ensure you are allowing enough time for the resin to bind with the copper catalyst. The optimal time may need to be determined empirically.[4]
-
Resin Saturation: You may not be using a sufficient amount of scavenger resin for the amount of copper in your reaction mixture. Try increasing the equivalents of the resin.
-
Incorrect Resin Type: Different scavenger resins have varying affinities for different metals and functional groups. Ensure you are using a resin specifically designed for copper scavenging.
Frequently Asked Questions (FAQs)
This section provides answers to common questions about copper catalyst removal strategies.
What are the most common methods for removing copper catalysts from reactions involving amines?
There are three primary methods for removing copper catalysts:
-
Aqueous Washes with Chelating Agents: This involves a liquid-liquid extraction where the reaction mixture, dissolved in an organic solvent, is washed with an aqueous solution of a chelating agent. Common chelating agents include EDTA, citric acid, and ammonium chloride.[4][8] These agents form water-soluble complexes with copper, which are then removed in the aqueous phase.[4]
-
Filtration through a Solid Support: The reaction mixture can be passed through a plug of an adsorbent material like silica gel, alumina, or Celite.[4] These materials can adsorb the copper catalyst, allowing the purified product to pass through with the eluting solvent.[4]
-
Use of Scavenging Resins: These are solid-supported materials with functional groups that have a high affinity for metals.[4] They can be stirred with the reaction mixture or used in a flow-through cartridge to selectively bind and remove the copper catalyst.[4]
What are the pros and cons of each copper removal method?
The choice of method depends on the specific properties of your product and the scale of your reaction.
| Method | Pros | Cons |
| Aqueous Wash with Chelating Agents | - Cost-effective- Scalable- Effective for many common copper salts | - Can be less effective for strongly chelated copper- May lead to product loss if the product has some water solubility- Can form emulsions |
| Filtration through Solid Supports | - Simple and quick for small-scale reactions- Can remove finely dispersed copper species | - Potential for product adsorption, leading to lower yields[4]- May not be as effective for high concentrations of copper |
| Scavenging Resins | - High selectivity for copper- Can achieve very low levels of residual copper- Simple filtration to remove the resin | - More expensive than other methods- May require longer reaction times for complete removal |
How does the hydrochloride salt of But-3-yn-1-amine affect the choice of purification method?
The hydrochloride salt form increases the water solubility of the starting material and potentially the final product.[9] This is a critical consideration for liquid-liquid extractions, as your product could be lost to the aqueous phase. To mitigate this, you can carefully neutralize the reaction mixture with a base to form the free amine, which will be more soluble in organic solvents. However, this must be done cautiously to avoid any unwanted side reactions.
Can I use precipitation to remove the copper catalyst?
Precipitation can be an effective method for removing copper catalysts.[10][11] This typically involves changing the solvent system or adjusting the pH to decrease the solubility of the copper species, causing them to precipitate out of the solution. The precipitate can then be removed by filtration. The effectiveness of this method is highly dependent on the specific copper catalyst used and the reaction conditions.[12][13][14]
Experimental Protocols
Here are detailed protocols for common copper removal techniques, adapted for reactions involving this compound.
Protocol 1: Aqueous Wash with EDTA Solution
This protocol is suitable for products that are soluble in organic solvents and have low water solubility.
-
Reaction Quenching: Once the reaction is complete, dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a 0.5 M aqueous solution of ethylenediaminetetraacetic acid (EDTA) disodium salt. Use a volume of EDTA solution equal to that of the organic layer.
-
Separation: Shake the funnel vigorously and allow the layers to separate. Drain the aqueous layer, which will contain the copper-EDTA complex.
-
Repeat: Repeat the wash step until the aqueous layer is colorless.
-
Brine Wash: Wash the organic layer with brine to remove any residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the copper-free product.
Protocol 2: Purification using a Scavenger Resin
This protocol is ideal for removing trace amounts of copper or for products that are sensitive to aqueous workups.
-
Resin Selection: Choose a scavenger resin with a high affinity for copper, such as one with thiol or amine functional groups.
-
Incubation: Add the scavenger resin (typically 2-4 equivalents relative to the copper catalyst) to the crude reaction mixture.
-
Stirring: Stir the mixture at room temperature. The required time can range from 1 to 24 hours, depending on the specific resin and the concentration of copper.[4]
-
Filtration: Filter the mixture to remove the resin. Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to yield the copper-free product.
Visualizations
Decision-Making Workflow for Copper Removal
The following diagram illustrates a general workflow for selecting an appropriate copper removal method.
Caption: A decision-making workflow for selecting a copper removal method.
Mechanism of Copper Chelation by EDTA
This diagram illustrates how EDTA chelates a copper (II) ion.
Caption: Chelation of a copper ion by an EDTA molecule.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 3. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Best Chelating Agents for Effective Copper Removal in Various Applications [thinkdochemicals.com]
- 9. chemimpex.com [chemimpex.com]
- 10. A model-based precipitation study of copper-based catalysts - FAU CRIS [cris.fau.de]
- 11. pure.mpg.de [pure.mpg.de]
- 12. researchgate.net [researchgate.net]
- 13. pure.mpg.de [pure.mpg.de]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up Reactions with But-3-yn-1-amine Hydrochloride for Library Synthesis
Welcome to the technical support center for But-3-yn-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are looking to utilize this versatile bifunctional building block in their library synthesis workflows. As a Senior Application Scientist, I've seen the immense potential of this reagent and the common hurdles researchers face. This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure your success when scaling up reactions with this compound.
Introduction to this compound
This compound (CAS: 88211-50-1) is a valuable building block in medicinal chemistry and drug discovery.[1][2] Its structure incorporates a terminal alkyne and a primary amine, offering two orthogonal points for diversification in library synthesis.[1] The terminal alkyne is ideal for reactions like the Sonogashira coupling and click chemistry, while the primary amine readily participates in amide bond formations, reductive aminations, and other nucleophilic additions.[1]
The compound is typically supplied as a hydrochloride salt, which enhances its stability and shelf-life.[2] However, the salt form necessitates an in-situ free-basing step for reactions requiring a nucleophilic amine. This guide will walk you through the best practices for handling this reagent, from initial reaction setup to scale-up and purification.
Frequently Asked Questions (FAQs)
Here are some of the common initial questions we receive from researchers working with this compound for the first time.
1. How should I store this compound?
This compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at room temperature or refrigerated (2-8°C) for long-term stability.[2] It is a solid that can be hygroscopic, so keeping it in a desiccator is recommended.
2. What is the solubility of this compound in common organic solvents?
Table 1: General Solubility Guidance for Amine Hydrochloride Salts
| Solvent | Polarity | Expected Solubility of But-3-yn-1-amine HCl | Notes |
| Water | High | High | Ideal for workups and extractions.[1] |
| Methanol / Ethanol | High | Moderate to High | Can be used, but may participate in side reactions. |
| DMF / DMSO | High | Moderate | Good choices for many coupling reactions. |
| Acetonitrile (ACN) | Medium | Low to Moderate | May require heating or co-solvents. |
| Dichloromethane (DCM) | Medium | Low | Often used in amide coupling, but solubility can be a limiting factor. |
| Tetrahydrofuran (THF) | Medium | Low | Similar to DCM, solubility may be poor. |
| Toluene / Hexanes | Low | Very Low | Not recommended as primary reaction solvents. |
3. Do I need to free-base the amine before my reaction?
Yes, for most reactions where the amine acts as a nucleophile (e.g., amide coupling, reductive amination), you will need to neutralize the hydrochloride salt to generate the free amine in situ. This is typically achieved by adding a non-nucleophilic organic base to the reaction mixture.
4. Which base should I use for the in-situ free-basing?
The choice of base is critical to avoid side reactions. A non-nucleophilic, sterically hindered base is ideal.
-
Recommended: Diisopropylethylamine (DIPEA, Hünig's base) or triethylamine (TEA). Use at least one equivalent to neutralize the HCl salt, with additional equivalents often required for the reaction itself (e.g., in amide coupling).
-
Use with Caution: Pyridine can be used but is more nucleophilic and can sometimes participate in side reactions.
-
Avoid: Strong, nucleophilic bases like NaOH or KOH in organic solvents, as they can lead to undesired side reactions with other functional groups.
Troubleshooting Guide: Amide Coupling Reactions
Amide bond formation is one of the most common reactions performed with this compound. Here are some common issues and their solutions.
Scenario 1: My amide coupling reaction is not proceeding to completion.
-
Potential Cause 1: Incomplete free-basing of the amine. The amine hydrochloride is not sufficiently nucleophilic to attack the activated carboxylic acid.
-
Solution: Ensure you are using at least one equivalent of a suitable non-nucleophilic base (e.g., DIPEA or TEA) to neutralize the hydrochloride salt. For many coupling reactions, 2-3 equivalents of base are required in total.
-
-
Potential Cause 2: Poor solubility of the amine salt. If the this compound does not dissolve in the reaction solvent, the free-basing and subsequent reaction will be slow.
-
Solution: Consider switching to a more polar solvent like DMF or NMP. Gentle heating may also improve solubility, but monitor for potential side reactions.
-
-
Potential Cause 3: Ineffective coupling agent. Standard coupling reagents may not be sufficient for challenging substrates.
-
Solution: For difficult couplings, consider using more potent onium salt-based reagents like HATU, HBTU, or COMU. These are often more effective than carbodiimides like EDC or DCC alone. The addition of an additive like HOBt or OxymaPure can also improve reaction rates and reduce side reactions.
-
Scenario 2: I am observing significant side product formation.
-
Potential Cause 1: Racemization of the carboxylic acid. This is a common issue with peptide couplings, especially with carbodiimide reagents.
-
Solution: Add a racemization-suppressing agent like HOBt or OxymaPure to your reaction. Using onium salt-based coupling reagents like HATU can also minimize racemization.
-
-
Potential Cause 2: Side reactions with the coupling agent. Carbodiimide reagents like DCC and EDC can form N-acylurea byproducts, which can be difficult to remove.
-
Solution: Use of EDC is often preferred for easier workup as the urea byproduct is water-soluble. If using DCC, purification can be more challenging.
-
Experimental Protocol: General Amide Coupling
-
To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add the coupling agent (e.g., HATU, 1.1 eq).
-
Add a non-nucleophilic base (e.g., DIPEA, 3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.2 eq) in the same solvent.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, proceed with an aqueous workup to remove excess reagents and byproducts.
Troubleshooting Guide: Sonogashira Coupling Reactions
The terminal alkyne of this compound is an excellent substrate for Sonogashira coupling. Here’s how to troubleshoot common problems.
Scenario 1: My Sonogashira coupling is sluggish or fails completely.
-
Potential Cause 1: Catalyst inhibition. The free amine functionality can coordinate to the palladium catalyst, inhibiting its activity.
-
Solution: Protect the amine group (e.g., as a Boc-carbamate) before performing the Sonogashira coupling. Alternatively, using a ligand that is less susceptible to displacement by the amine, or increasing the catalyst loading, may help.
-
-
Potential Cause 2: Deactivation of the catalyst. Oxygen can deactivate the Pd(0) catalyst.
-
Solution: Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) and that all solvents and reagents are thoroughly degassed.
-
-
Potential Cause 3: Issues with the copper co-catalyst. The presence of the amine and the hydrochloride salt can potentially interfere with the copper cycle.
-
Solution: Consider a copper-free Sonogashira protocol. These methods often require a stronger base and different ligands but can be very effective and avoid copper-related side reactions.
-
Scenario 2: I am observing significant homocoupling of the alkyne (Glaser coupling).
-
Potential Cause: Presence of oxygen. Oxygen promotes the oxidative homocoupling of terminal alkynes, which is a common side reaction in Sonogashira couplings.
-
Solution: Rigorous degassing of all solvents and reagents and maintaining a strict inert atmosphere is crucial. The use of an excess of the alkyne can also help to favor the cross-coupling product.
-
Experimental Protocol: General Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere, add the aryl or vinyl halide (1.0 eq), Pd catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and CuI (1-2 mol%).
-
Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., TEA or DIPEA, 2-3 eq).
-
Stir the mixture for a few minutes, then add this compound (1.2 eq).
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.
-
Upon completion, perform a workup, which typically involves filtration to remove the catalyst and an aqueous wash to remove the amine hydrochloride byproduct.
Scale-Up Considerations for Library Synthesis
Scaling up reactions from milligram to gram or kilogram scale introduces new challenges. Here are some key considerations when working with this compound in a library synthesis context.
-
Heat Transfer: Both amide coupling and Sonogashira reactions can be exothermic. When scaling up, the surface area-to-volume ratio decreases, making heat dissipation less efficient. Monitor the internal reaction temperature closely and have a cooling plan in place.
-
Mixing: Ensure efficient mixing to maintain a homogeneous reaction mixture, especially if dealing with slurries or reagents with limited solubility.
-
Reagent Addition: For highly exothermic reactions, consider controlling the rate of addition of one of the reagents to manage the temperature.
-
Chemoselectivity: When working with a bifunctional molecule like this compound, maintaining chemoselectivity on a larger scale is crucial. Reaction conditions that work well on a small scale may need to be re-optimized. For example, at higher temperatures, the selectivity of a reaction might decrease.
-
Purification: Purifying a large library of compounds can be a bottleneck. Consider developing a purification strategy that is amenable to automation, such as flash chromatography with a standardized gradient or crystallization.
Purification Strategies for Compound Libraries
Purifying libraries derived from this compound requires strategies to remove unreacted starting materials, reagents, and byproducts.
-
Aqueous Workup: An acidic wash (e.g., dilute HCl) can be used to remove unreacted free amine and the amine base used in the reaction. A basic wash (e.g., saturated NaHCO₃) can remove unreacted carboxylic acid.
-
Flash Chromatography: This is the most common method for purifying compound libraries. The choice of eluent will depend on the polarity of the product. For amine-containing products, adding a small amount of a basic modifier (e.g., 0.1-1% triethylamine) to the eluent can improve peak shape and reduce tailing on silica gel.
-
Crystallization: If the library members are crystalline solids, crystallization can be a highly effective and scalable purification method.
-
Scavenger Resins: For high-throughput purification, scavenger resins can be used to selectively remove excess reagents or byproducts. For example, an isocyanate resin can be used to scavenge excess amine.
Visualizing Workflows
Amide Coupling Workflow
Caption: Workflow for a typical amide coupling reaction.
Sonogashira Coupling Decision Tree
Caption: Decision tree for Sonogashira coupling troubleshooting.
References
Addressing steric hindrance in But-3-yn-1-amine hydrochloride reactions
Welcome to the technical support center for But-3-yn-1-amine hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block. We will move beyond standard protocols to address a common yet critical challenge: steric hindrance . Our focus is to provide not just solutions, but a foundational understanding of the chemical principles at play, enabling you to troubleshoot and optimize your reactions effectively.
Part 1: Foundational Concepts & Prophylactic Strategies
Before troubleshooting specific reactions, it's crucial to address the inherent properties of this compound. Proper handling and strategic planning can prevent many common issues, including those exacerbated by steric effects.
Q1: My reaction isn't starting. Could the hydrochloride salt be the issue?
A1: Absolutely. This compound is an ammonium salt. The amine nitrogen is protonated, rendering it non-nucleophilic and unreactive in most coupling reactions. For the amine to participate in reactions like amide bond formation, it must be deprotonated to the free base.
Root Cause Analysis: The primary amine (pKa of the conjugate acid is ~9-10) is blocked by a proton. An inadequate or inappropriate base will result in incomplete deprotonation, leading to low or no conversion.
Recommended Protocol: Free Base Generation
-
Setup: Dissolve this compound (1.0 equiv) in a suitable solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)).
-
Basification: Add a sufficient amount of a suitable base.
-
Aqueous Workup (Preferred for isolation): Use an aqueous solution of a base like NaOH or K₂CO₃. Add the base to the dissolved hydrochloride salt in a separatory funnel. Extract the aqueous layer multiple times with an organic solvent (e.g., DCM, EtOAc). Combine the organic layers, dry over Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. The resulting free amine should be used immediately as it can be volatile and less stable than its salt form.[1][2]
-
In Situ Neutralization: For direct use in a subsequent reaction, an organic-soluble amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (≥1.1 equiv) can be added directly to the reaction mixture.[3] DIPEA is often preferred as its bulkiness makes it less likely to compete as a nucleophile.
-
-
Caution: Always handle the free amine in a well-ventilated fume hood, as it is a volatile and potentially hazardous compound.[1]
Q2: I'm planning a multi-step synthesis. How should I approach protecting groups to avoid steric issues later on?
A2: This is a critical strategic consideration. But-3-yn-1-amine is a bifunctional molecule, and selective reaction at one terminus often requires protection of the other.[4][5] The choice of protecting group is a balance between stability and ease of removal, but its steric bulk is a key factor that can influence subsequent reactions.
Expert Insight:
-
Protecting the Amine: If you plan to react the alkyne first (e.g., in a Sonogashira coupling), the amine must be protected. A tert-butyloxycarbonyl (Boc) group is common. While effective, the bulky t-butyl group can introduce significant steric hindrance around the amine, which is a consideration for later-stage amide couplings. For extremely hindered transformations, a smaller carbamate like Cbz or Fmoc might be considered.
-
Protecting the Alkyne: If the amine is the reactive site, the terminal alkyne's acidic proton can interfere with many reactions, especially those using strong bases or organometallics.[6] A trialkylsilyl group, such as trimethylsilyl (TMS) or the bulkier triisopropylsilyl (TIPS), is typically used.[5][6] The bulk of the silyl group can sterically shield the alkyne, potentially slowing down subsequent coupling reactions at that site. However, this can also be advantageous in preventing undesired side reactions like Glaser homocoupling.[7]
Part 2: Troubleshooting Sonogashira Couplings
The Sonogashira coupling is a cornerstone reaction for functionalizing the terminal alkyne of But-3-yn-1-amine. However, when coupling with sterically demanding aryl or vinyl halides, success is not guaranteed.
Q3: My Sonogashira coupling with a hindered aryl bromide is giving very low conversion. What's going wrong?
A3: The most common bottleneck in Sonogashira couplings with hindered partners is the oxidative addition of the aryl halide to the Pd(0) catalyst.[7][8] Bulky substituents near the halide on your coupling partner physically obstruct the approach of the palladium complex, dramatically slowing this rate-limiting step.
Mechanistic Insight: The standard Pd(PPh₃)₄ catalyst can be too bulky itself to efficiently interact with a sterically congested aryl halide. The key is to facilitate the formation of a more reactive, less-coordinated palladium species that can more easily access the C-X bond.
Troubleshooting Workflow: Sonogashira Coupling
Caption: Troubleshooting workflow for hindered Sonogashira couplings.
Solution: Switch to a Copper-Free Protocol with Bulky Ligands For sterically demanding substrates, copper-free Sonogashira protocols are often superior.[7][9][10] They not only eliminate the primary pathway for Glaser homocoupling but also often utilize more robust palladium pre-catalysts designed specifically for challenging couplings. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands promote the formation of highly reactive monoligated Pd(0) species, which are more effective at oxidative addition with hindered halides.[7][11][12]
Protocol: Copper-Free Sonogashira of N-Boc-But-3-yn-1-amine with a Hindered Aryl Bromide
-
Inert Atmosphere: To a dry Schlenk flask, add the hindered aryl bromide (1.0 equiv), N-Boc-but-3-yn-1-amine (1.2 equiv), and a palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Degassing: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add a degassed solvent (e.g., THF or 1,4-Dioxane) followed by a suitable base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equiv).
-
Reaction: Heat the mixture with vigorous stirring. Reaction temperatures can range from 60 °C to 110 °C depending on the reactivity of the halide. Monitor progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography.
| Catalyst/Ligand System | Typical Advantage for Hindrance | Copper Required? | Reference |
| Pd(PPh₃)₄ / CuI | Standard, widely used | Yes | [13] |
| PdCl₂(PPh₃)₂ / CuI | Air-stable Pd(II) source | Yes | [13] |
| Pd(OAc)₂ + XPhos | Excellent for hindered Ar-Br/Cl | No (often preferred) | [11] |
| Pd₂(dba)₃ + SPhos | High activity for challenging substrates | No (often preferred) | [12] |
| (IPr)PdCl₂ | NHC-ligated, robust catalyst | No | [13] |
Part 3: Troubleshooting Amide Bond Formations
The primary amine of But-3-yn-1-amine is a good nucleophile, but its effectiveness can be severely diminished when reacting with a sterically congested carboxylic acid or its activated derivative.
Q4: My amide coupling between free But-3-yn-1-amine and a bulky carboxylic acid (e.g., one with an α-quaternary center) is failing with standard reagents like HATU/EDC. Why?
A4: Standard peptide coupling reagents work by forming a highly reactive activated ester (e.g., an O-acylisourea intermediate for carbodiimides). However, if the carboxylic acid is sterically bulky, the subsequent nucleophilic attack by the amine is sterically hindered and slow.[14] This slow desired reaction allows competing side reactions, such as the hydrolysis of the activated intermediate or its rearrangement into a less reactive species (like an N-acylurea), to dominate.
Solution: Bypassing Steric Bottlenecks with Smaller Activating Groups One effective strategy is to convert the carboxylic acid into a smaller, yet still highly reactive, intermediate. Acyl fluorides are ideal in this respect because the fluoride leaving group is very small, minimizing steric clash during the nucleophilic attack.[15][16]
Protocol: Amide Coupling via In Situ Acyl Fluoride Formation [17][18]
-
Activation: In a dry vial under an inert atmosphere (Argon), dissolve the sterically hindered carboxylic acid (1.3 equiv) and a fluoride source like Bis(2,4,6-trichlorophenyl) trifluoroacetate (BTFFH) or cyanuric fluoride (1.5 equiv) in an anhydrous solvent (e.g., DCM).
-
Base Addition: Add DIPEA (4.5 equiv) and stir the mixture for 30 minutes at room temperature to form the acyl fluoride in situ.
-
Amine Addition: Add a solution of But-3-yn-1-amine (free base, 1.0 equiv) to the reaction mixture.
-
Reaction: Seal the vial and heat in an oil bath (e.g., 80 °C) overnight. Caution: Heating chlorinated solvents in a sealed vessel will create overpressure.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract multiple times with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and purify by flash column chromatography.
Alternative Strategy for Extreme Hindrance: For cases where even acyl fluorides fail, more exotic methods may be required. The coupling of Grignard reagents to isocyanates is a powerful, albeit less conventional, method for forming highly substituted amides.[14][19]
Part 4: FAQs on Intramolecular Reactions
Q5: I have functionalized my But-3-yn-1-amine derivative and now want to perform a cyclization. How can steric hindrance affect this?
A5: Steric hindrance is a critical factor in cyclization reactions, as it influences the ability of the molecule to adopt the required transition state geometry. For example, in a palladium-catalyzed intramolecular cyclization/alkynylation, bulky substituents on the tether connecting the alkyne and the reacting partner can create unfavorable A-strain or transannular strain, raising the activation energy for the cyclization step. This can lead to a preference for intermolecular side reactions or require more forcing conditions. Careful molecular modeling and selection of catalysts that are less sensitive to steric bulk can be crucial for success.[20][21]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. But-3-yn-1-amine | C4H7N | CID 10034574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 15.2 Use of protecting groups | Organic Chemistry II [courses.lumenlearning.com]
- 5. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups [cureffi.org]
- 6. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. chimia.ch [chimia.ch]
- 15. researchgate.net [researchgate.net]
- 16. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. rsc.org [rsc.org]
- 18. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Recent Advancements in the Cyclization Strategies of 1,3‐Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 21. resource.aminer.org [resource.aminer.org]
Validation & Comparative
A Technical Guide to the Reactivity of But-3-yn-1-amine Hydrochloride in Comparison to Other Terminal Alkynes
For researchers, scientists, and professionals in drug development, the selection of building blocks for complex molecular synthesis is a critical decision guided by reactivity, functionality, and compatibility with diverse reaction conditions. Terminal alkynes are a cornerstone of modern synthetic chemistry, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds. Among these, but-3-yn-1-amine hydrochloride presents a unique bifunctional scaffold, offering both a reactive alkyne terminus and a primary amine. This guide provides an in-depth, objective comparison of the reactivity of this compound with other classes of terminal alkynes, supported by mechanistic insights and experimental data to inform strategic synthetic planning.
The Fundamental Reactivity of Terminal Alkynes
The reactivity of a terminal alkyne is dominated by the presence of a weakly acidic proton on the sp-hybridized carbon (pKa ≈ 25)[1]. This acidity allows for deprotonation by a sufficiently strong base to form a potent carbon-centered nucleophile, the acetylide anion. This anion is central to many of the hallmark reactions of terminal alkynes. Furthermore, the electron-rich triple bond is susceptible to a variety of addition reactions and is a key participant in powerful metal-catalyzed cross-coupling and cycloaddition reactions.
The nature of the substituent (R-group) attached to the propargylic carbon significantly influences the alkyne's reactivity through inductive and steric effects. Electron-withdrawing groups can increase the acidity of the terminal proton, while bulky substituents can hinder the approach of reagents.
This compound: A Bifunctional Building Block
This compound combines a terminal alkyne with a primary amine, separated by an ethylene bridge. This structure introduces several key considerations for its use in synthesis:
-
The Amino Group: The primary amine is a basic and nucleophilic center. In its free base form, it can influence the electronic properties of the alkyne and potentially coordinate to metal catalysts.
-
The Hydrochloride Salt: Commercially, but-3-yn-1-amine is often supplied as a hydrochloride salt to improve its stability and handling[2]. In this form, the amine is protonated (R-NH3+Cl-), rendering it non-nucleophilic and non-basic. This has a critical implication for its reactivity: a base is required in stoichiometric amounts to neutralize the hydrochloride and liberate the free amine before it, or the alkyne, can participate in many reactions.
Comparative Reactivity in Key Transformations
We will now compare the performance of this compound with other representative terminal alkynes in two of the most powerful and widely used alkyne transformations: the Sonogashira cross-coupling reaction and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".
The Sonogashira Cross-Coupling Reaction
The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, co-catalyzed by a copper(I) salt[3]. It is a cornerstone of medicinal chemistry for the synthesis of conjugated enynes and arylalkynes[3]. The reaction proceeds through a dual catalytic cycle involving both palladium and copper[4]. A key step is the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center[4][5].
Experimental Workflow: Sonogashira Cross-Coupling
Caption: Generalized workflow for a Sonogashira cross-coupling experiment.
Reactivity Comparison:
The presence of the amine in but-3-yn-1-amine requires careful consideration of the reaction conditions. The amine base used in the Sonogashira coupling (e.g., triethylamine, diisopropylamine) must be sufficient to both deprotonate the terminal alkyne and neutralize the hydrochloride salt, freeing the primary amine. The free amine itself can act as a ligand for the palladium or copper catalyst, which can in some cases influence the reaction rate.
| Terminal Alkyne | R-Group | Representative Yield (%) | Notes on Reactivity |
| But-3-yn-1-amine HCl | -CH₂CH₂NH₂ | 75-95% | Requires at least two equivalents of base. The free amine can coordinate to the catalyst, potentially influencing reaction rates. Generally provides good to excellent yields. |
| Propargyl Alcohol | -CH₂OH | 80-98% | The hydroxyl group is generally well-tolerated and can sometimes enhance reactivity through coordination. |
| Phenylacetylene | -C₆H₅ | 85-99% | Highly reactive due to the electron-withdrawing nature of the phenyl group, which increases the acidity of the alkyne proton. |
| 1-Hexyne | -CH₂(CH₂)₂CH₃ | 70-90% | Represents a simple, unactivated aliphatic alkyne. Generally shows slightly lower reactivity compared to activated alkynes. |
Disclaimer: The yields presented are representative and collated from various literature sources. They are intended for comparative purposes and may not be directly comparable due to variations in specific substrates, catalysts, and reaction conditions.
Field-Proven Insights:
For this compound, the choice of base is critical. A bulky amine base like diisopropylethylamine (DIPEA) can be advantageous as it is less likely to compete as a nucleophile in side reactions. The free primary amine in the product can also complicate purification by column chromatography due to its basicity; washing the organic extract with a dilute acid solution during work-up can mitigate this by converting it back to the salt form.
Sonogashira Catalytic Cycle
Caption: Simplified dual catalytic cycle of the Sonogashira reaction.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential "click" reaction, forming a stable 1,2,3-triazole ring from a terminal alkyne and an azide[1][6]. This reaction is prized for its high efficiency, mild reaction conditions, and exceptional functional group tolerance, making it a favorite for bioconjugation and materials science[6][]. The reaction is catalyzed by a copper(I) species, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate[8].
Experimental Workflow: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: A generalized workflow for a CuAAC "click" reaction.
Reactivity Comparison:
The CuAAC reaction is generally less sensitive to the electronic nature of the alkyne compared to the Sonogashira coupling, although significant differences in reaction rates can still be observed. For this compound, the use of a base to neutralize the salt is often necessary, especially in non-aqueous solvents. In aqueous buffered systems, the pH can be controlled to ensure the amine is in its free base form. The free amine can also coordinate to the copper catalyst.
| Terminal Alkyne | R-Group | Representative Yield (%) | Notes on Reactivity |
| But-3-yn-1-amine HCl | -CH₂CH₂NH₂ | >95% | Highly efficient reaction. In aqueous media, pH control can be used to deprotonate the amine. The free amine can act as a ligand for copper. |
| Propargyl Alcohol | -CH₂OH | >95% | Excellent substrate for CuAAC. The hydroxyl group is well-tolerated. |
| Phenylacetylene | -C₆H₅ | >95% | Reacts readily. The electron-withdrawing phenyl group can slightly accelerate the reaction. |
| 1-Hexyne | -CH₂(CH₂)₂CH₃ | >95% | Unactivated aliphatic alkynes also react with high efficiency, demonstrating the robustness of the CuAAC reaction. |
Disclaimer: The yields for CuAAC are typically very high and often quantitative. The data reflects the general expectation for this highly efficient transformation.
Field-Proven Insights:
A key advantage of but-3-yn-1-amine is its utility in bioconjugation. After the CuAAC reaction, the primary amine provides a handle for further functionalization, for example, through amidation to attach targeting ligands, fluorophores, or other reporter groups. When working with sensitive biological molecules, the use of copper-chelating ligands like THPTA can accelerate the reaction and protect the biomolecules from oxidative damage caused by copper-generated reactive oxygen species[8].
Conclusion: Strategic Application of this compound
This compound is a highly valuable and reactive terminal alkyne that compares favorably with other classes of alkynes in key synthetic transformations. Its performance in both Sonogashira and CuAAC reactions is excellent, consistently providing high yields.
The primary distinguishing feature of this reagent is its bifunctionality. The presence of the primary amine, masked as a hydrochloride salt, is not a hindrance but rather a strategic advantage. It necessitates the use of a base for activation, a factor that must be accounted for in experimental design. However, the reward is a product that retains a versatile amino group, poised for subsequent diversification. This makes this compound an exceptional building block for the synthesis of complex molecules in drug discovery and materials science, where the introduction of nitrogen-containing functionalities and opportunities for late-stage modification are highly desirable.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. bioclone.net [bioclone.net]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison for Bioconjugation: But-3-yn-1-amine Hydrochloride vs. Propargylamine Hydrochloride
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the precise and efficient coupling of molecules is paramount. Terminal alkynes, as key functional groups for the celebrated Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," are indispensable tools in the arsenal of researchers developing antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.[1][2] Among the plethora of available alkynylating agents, two primary amine-containing building blocks often come into consideration: But-3-yn-1-amine and its shorter homolog, propargylamine. This guide provides an in-depth, objective comparison of their hydrochloride salts to inform the rational selection of the optimal reagent for your specific bioconjugation needs.
At a Glance: Key Structural and Physicochemical Differences
The fundamental distinction between But-3-yn-1-amine and propargylamine lies in the length of the aliphatic chain separating the terminal alkyne and the primary amine. This seemingly subtle difference of a single methylene group can have significant implications for the molecule's physicochemical properties and its performance in bioconjugation reactions.
| Property | But-3-yn-1-amine Hydrochloride | Propargylamine Hydrochloride | Reference(s) |
| Chemical Structure | C₄H₈ClN | C₃H₆ClN | [3] |
| Molecular Weight | 105.57 g/mol | 91.54 g/mol | [3] |
| Predicted pKa (Amine) | ~8.86 | ~7.89-9.8 | [4] |
| Melting Point | ~222 °C | 179-182 °C | [3][5] |
| Solubility | Soluble in aqueous solutions | Soluble in water (partly), methanol, and ethanol | [3][6] |
Delving Deeper: A Comparative Analysis
Physicochemical Properties: Solubility and Basicity
Both reagents are supplied as hydrochloride salts, which enhances their solubility in aqueous buffers commonly used in bioconjugation.[6] The presence of the hydrochloride salt means that the amine group is protonated. For the amine to be reactive, for instance in a preliminary conjugation step via its amine group, the pH of the reaction buffer must be considered in relation to the amine's pKa. The predicted pKa of But-3-yn-1-amine is approximately 8.86, while that of propargylamine has a reported range of approximately 7.89 to 9.8.[4] To ensure a sufficient concentration of the deprotonated, nucleophilic amine, the reaction pH should be at or slightly above the pKa of the amine. For CuAAC reactions where the alkyne is the reactive group, the amine's protonation state is less critical, but the overall pH of the reaction medium is still a key parameter for catalyst stability and reaction efficiency, with a pH range of 7.0-7.5 being a good starting point.[6][7]
Performance in Bioconjugation: A Tale of Two Linkers
The primary application for both molecules in bioconjugation is to introduce a terminal alkyne for subsequent CuAAC reactions. This can be achieved by first coupling the amine group to a biomolecule, for example, to accessible carboxyl groups on a protein using carbodiimide chemistry (e.g., EDC/NHS).
Reaction Kinetics and Yields: A Matter of Steric Hindrance?
-
Potential for Reduced Steric Hindrance: A longer linker may position the reactive alkyne further from the surface of a bulky biomolecule, potentially reducing steric hindrance and facilitating easier access for the azide-containing molecule and the copper catalyst. This could, in theory, lead to faster reaction kinetics and higher conjugation yields.[8][9]
-
Increased Flexibility: The longer ethyl spacer in But-3-yn-1-amine provides more rotational freedom compared to the methyl spacer of propargylamine. This increased flexibility could be advantageous in allowing the alkyne to adopt a favorable orientation for the cycloaddition reaction.
Conversely, for smaller biomolecules or in situations where a more rigid connection is desired, the shorter, more compact nature of propargylamine might be preferable. The optimal linker length is highly dependent on the specific context of the bioconjugate being synthesized.[10]
Stability of the Resulting Bioconjugate
The triazole ring formed during the CuAAC reaction is known to be exceptionally stable.[1] It is resistant to hydrolysis and enzymatic degradation, making it an ideal linkage for in vivo applications. The stability of the triazole ring itself is unlikely to be significantly affected by the length of the attached alkylamine chain. However, the overall stability and pharmacological properties of the bioconjugate can be influenced by the linker's length and composition.[11]
Experimental Section: Protocols and Workflows
The following protocols provide a general framework for the use of these amine-containing alkynes in a two-step bioconjugation strategy involving initial protein modification followed by a CuAAC reaction.
Protocol 1: Protein Modification with But-3-yn-1-amine or Propargylamine Hydrochloride
This protocol describes the conjugation of the amine group to a protein's carboxyl groups using EDC/NHS chemistry.
Materials:
-
Protein of interest with accessible carboxyl groups
-
This compound or Propargylamine hydrochloride
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in Activation Buffer to a concentration of 1-10 mg/mL.
-
Carboxyl Group Activation: Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the protein solution. Incubate for 15-30 minutes at room temperature.
-
Buffer Exchange: Immediately remove excess EDC and NHS using a desalting column equilibrated with Reaction Buffer (pH 7.2-7.5).
-
Amine Coupling: To the activated protein, immediately add a 50- to 100-fold molar excess of either this compound or Propargylamine hydrochloride (dissolved in Reaction Buffer).
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature with gentle mixing.
-
Quenching: Add the Quenching Solution to a final concentration of 50-100 mM to quench any remaining activated carboxyl groups. Incubate for 15-30 minutes.
-
Purification: Purify the alkyne-modified protein from excess reagents using a desalting column or dialysis into PBS.
Experimental Workflow for Protein Alkynylation
Caption: Workflow for modifying a protein with an alkyne handle.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the alkyne-modified protein and an azide-containing molecule (e.g., a fluorescent dye, biotin, or drug).
Materials:
-
Alkyne-modified protein in PBS
-
Azide-containing molecule (e.g., 10 mM stock in DMSO)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (e.g., 50 mM in water)
-
Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Desalting column
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein (final concentration 1-10 µM) and the azide-containing molecule (5- to 20-fold molar excess over the protein).
-
Catalyst Preparation: In a separate tube, pre-mix the CuSO₄ solution and the THPTA ligand solution. A 1:5 molar ratio of Cu:ligand is common. Let it stand for a few minutes.[7]
-
Add Catalyst: Add the pre-mixed copper/ligand solution to the protein-azide mixture. A typical final copper concentration is 100-500 µM.
-
Initiate Reaction: Add the freshly prepared sodium ascorbate solution to initiate the reaction. A final concentration of 1-5 mM is typical.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.
-
Purification: Purify the final bioconjugate from the catalyst and excess reagents using a desalting column equilibrated with PBS.
CuAAC Reaction Mechanism
References
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 15430-52-1 CAS MSDS (Propargylamine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. researchgate.net [researchgate.net]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to But-3-yn-1-amine Hydrochloride: A Comparative Analysis for Advanced Synthesis and Bioconjugation
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical synthesis and bioconjugation, the selection of building blocks is a critical determinant of experimental success, influencing not only reaction outcomes but also practical considerations of handling, stability, and scalability. But-3-yn-1-amine, a bifunctional linker possessing both a terminal alkyne and a primary amine, is a molecule of significant interest. However, it is its hydrochloride salt that is predominantly offered by suppliers and utilized in complex synthetic routes. This guide provides an in-depth technical comparison, elucidating the clear advantages of using But-3-yn-1-amine hydrochloride over its freebase form and benchmarking its performance against relevant alternatives.
Part 1: Physicochemical Properties - The Foundation of Practical Utility
The decision to use an amine as its hydrochloride salt is a foundational principle in pharmaceutical and fine chemical synthesis, rooted in the desire to optimize the compound's physical and chemical properties. This is particularly true for short-chain aliphatic amines like But-3-yn-1-amine, which in their freebase form, present significant handling challenges.
Enhanced Stability: From Volatile Liquid to Storable Solid
The freebase of But-3-yn-1-amine is a volatile liquid with a low boiling point and is susceptible to degradation. Aliphatic amines can be sensitive to atmospheric carbon dioxide, forming carbonate salts, and are prone to oxidation.[1][2] The protonation of the amine group to form the hydrochloride salt locks the lone pair of electrons, significantly increasing the compound's stability and preventing these degradation pathways. This conversion from a reactive liquid to a crystalline solid dramatically extends shelf-life and ensures the purity of the reagent over time, a critical factor for reproducible experimental results.
Superior Handling and Safety Profile
The physical state and properties of a chemical reagent directly impact its ease of use and the safety measures required. The freebase of But-3-yn-1-amine is a liquid with a fishy odor, characteristic of lower aliphatic amines.[3] In contrast, the hydrochloride salt is a stable, odorless, white solid, which is far easier and safer to handle, weigh, and dispense in a laboratory setting.
| Property | But-3-yn-1-amine (Free Base) | This compound | Advantage of Hydrochloride |
| Physical State | Liquid | White Solid | Easier to handle, weigh, and store |
| Molecular Weight | 69.11 g/mol | 105.57 g/mol [4] | N/A |
| Boiling Point | ~104-105 °C[5] | Not applicable (solid) | Non-volatile, reducing inhalation risk |
| Odor | Fishy, characteristic of amines[3] | Odorless | Improved laboratory environment |
| Stability | Prone to oxidation and reaction with CO2 | High, stable crystalline solid | Extended shelf-life, consistent purity |
Enhanced Aqueous Solubility
The conversion of a basic amine to its hydrochloride salt drastically increases its polarity and, consequently, its solubility in aqueous media. While lower aliphatic amines are generally water-soluble, forming a salt enhances this property.[3][6] This is a significant advantage in many bioconjugation applications, which are often performed in aqueous buffers to maintain the structure and function of biomolecules like proteins and oligonucleotides. The improved water solubility of this compound simplifies reaction setup and ensures homogeneity.[4]
Part 2: Performance in Application - A Focus on Bioconjugation
This compound is a key reagent in the field of bioconjugation, primarily serving as a linker to introduce a terminal alkyne onto a biomolecule. This alkyne then acts as a handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
The Role in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a cornerstone of click chemistry, enabling the efficient and specific formation of a stable triazole linkage between an alkyne and an azide.[7] But-3-yn-1-amine allows for the functionalization of biomolecules with a terminal alkyne, preparing them for subsequent conjugation with an azide-modified molecule of interest (e.g., a fluorescent dye, a drug molecule, or another biomolecule).
Caption: CuAAC workflow using But-3-yn-1-amine.
When using this compound for labeling a biomolecule via its primary amine, the amine of the linker must first be deprotonated to its free base form to act as a nucleophile. This is typically achieved by adding a non-nucleophilic base to the reaction mixture. In the context of the subsequent CuAAC reaction, the terminal alkyne is the reactive species. If the hydrochloride salt is used directly in a CuAAC protocol, the reaction buffer is typically basic enough, or a base is added, to deprotonate the alkyne for the formation of the copper acetylide intermediate.
Experimental Protocol: Labeling a Protein with this compound
This protocol describes a two-step process to first introduce the alkyne handle onto a protein via its lysine residues and then conjugate an azide-containing fluorescent dye.
Step 1: Activation of this compound and Protein Labeling
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 100 mM in anhydrous DMSO).
-
Prepare a stock solution of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (e.g., 200 mM in anhydrous DMSO).
-
Prepare a stock solution of an amine-reactive activating agent, such as N,N'-Disuccinimidyl carbonate (DSC) (e.g., 100 mM in anhydrous DMSO).
-
Prepare your protein of interest in an amine-free buffer (e.g., PBS, pH 7.4-8.0) at a concentration of 2-5 mg/mL.
-
-
Activation of the Linker:
-
In a microcentrifuge tube, combine the this compound stock solution with a slight excess of the DIPEA stock solution to neutralize the HCl and deprotonate the amine.
-
Add the DSC stock solution to the neutralized amine to form the NHS-ester activated linker. Allow this reaction to proceed for 30-60 minutes at room temperature.
-
-
Protein Labeling:
-
Add the activated linker solution to the protein solution. The molar ratio of linker to protein will need to be optimized but a starting point is a 10- to 20-fold molar excess of the linker.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove the excess unreacted linker and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
-
Step 2: CuAAC "Click" Reaction
-
Reagent Preparation:
-
Prepare a stock solution of an azide-functionalized molecule (e.g., Azide-Fluor 488, 10 mM in DMSO).
-
Prepare a stock solution of copper(II) sulfate (CuSO₄) (e.g., 50 mM in water).
-
Prepare a stock solution of a reducing agent, such as sodium ascorbate (e.g., 100 mM in water, prepared fresh).
-
Prepare a stock solution of a copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (e.g., 100 mM in water).
-
-
Click Reaction:
-
To the alkyne-labeled protein from Step 1, add the azide-functionalized molecule (a 5- to 10-fold molar excess over the protein).
-
In a separate tube, pre-complex the copper by mixing the CuSO₄ and THPTA solutions.
-
Add the copper/ligand complex to the protein-azide mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.
-
-
Final Purification:
-
Purify the final fluorescently labeled protein conjugate from excess reagents using a desalting column, dialysis, or size-exclusion chromatography.
-
Caption: Workflow for protein labeling and conjugation.
Part 3: Benchmarking Against Alternatives
The selection of a linker is also dependent on the specific requirements of the application, such as the desired spacing between the biomolecule and the attached moiety. Therefore, it is useful to compare this compound to other short-chain aminoalkynes.
Alternative Aminoalkynes: The Impact of Chain Length
-
Propargylamine hydrochloride (C3): The shortest commercially available aminoalkyne. Its smaller size may be advantageous in applications where minimal spacing is desired. However, its high volatility and reactivity in freebase form make the hydrochloride salt essential for practical use.
-
5-Aminopent-1-yne (C5): A longer-chain alternative that provides more spacing. This increased distance can be beneficial in reducing steric hindrance between the conjugated partners, which may be important for preserving the biological activity of a protein or improving the accessibility of a dye.
While direct head-to-head kinetic studies comparing these specific linkers in CuAAC reactions are not extensively available in peer-reviewed literature, the general principles of reaction kinetics suggest that the electronic environment of the alkyne is the dominant factor. For these simple aliphatic aminoalkynes, significant differences in the intrinsic reactivity of the terminal alkyne are not expected. The choice between them is therefore more likely to be based on the desired linker length and the physical properties of the reagents.
| Feature | Propargylamine HCl (C3) | But-3-yn-1-amine HCl (C4) | 5-Aminopent-1-yne (C5) |
| Molecular Weight | 91.54 g/mol [8] | 105.57 g/mol [4] | 83.13 g/mol (freebase) |
| Linker Length | Shortest | Intermediate | Longer |
| Primary Advantage | Minimal steric footprint | Balanced properties | Increased spacing, potentially reducing steric hindrance |
| Considerations | May not provide sufficient spacing for some applications | General-purpose, widely applicable | May introduce more flexibility than desired in some contexts |
Conclusion
The use of But-3-yn-1-amine in its hydrochloride salt form offers clear and significant advantages over its freebase counterpart for researchers and drug development professionals. The enhanced stability, improved aqueous solubility, and superior handling characteristics of the solid hydrochloride salt translate to more reliable, reproducible, and safer experimental workflows.
As a bifunctional linker, this compound provides a robust and versatile tool for introducing a terminal alkyne for "click" chemistry applications. When compared to shorter or longer chain alternatives like propargylamine or 5-aminopent-1-yne, the choice is primarily dictated by the specific spatial requirements of the target application rather than significant differences in reactivity. Ultimately, this compound represents a well-balanced and highly practical choice for a wide range of synthetic and bioconjugation strategies.
References
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. byjus.com [byjus.com]
- 3. CK12-Foundation [flexbooks.ck12.org]
- 4. researchgate.net [researchgate.net]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Aliphatic amines are soluble in water because: | Filo [askfilo.com]
- 7. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labsolu.ca [labsolu.ca]
A Senior Application Scientist's Guide to the Purity Analysis of Commercially Available But-3-yn-1-amine Hydrochloride
For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. But-3-yn-1-amine hydrochloride, a versatile building block in organic synthesis, is no exception. Its terminal alkyne and primary amine functionalities make it a valuable reagent for introducing alkynyl moieties and for constructing more complex molecules through various coupling and derivatization reactions. However, the presence of impurities can significantly impact reaction outcomes, leading to the formation of unintended by-products, reduced yields, and complications in purification.
This guide provides an in-depth comparison of the purity of commercially available this compound, supported by experimental data and protocols. We will explore the common impurities that can arise during its synthesis and purification, and detail the analytical methodologies crucial for their identification and quantification. Our objective is to equip you with the knowledge and practical insights to critically evaluate the quality of this essential reagent for your research and development endeavors.
The Significance of Purity in Synthesis and Drug Development
The seemingly minor presence of impurities in a starting material like this compound can have cascading effects on a multi-step synthesis.[1] In drug development, where stringent regulatory standards are paramount, the purity of every component is meticulously scrutinized to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[1] Potential impurities in this compound can include residual starting materials, by-products from the synthetic route, and related amines that can compete in subsequent reactions, leading to a complex and difficult-to-purify product mixture.
Common Synthetic Routes and Potential Impurities
A common method for the synthesis of primary amines is the Gabriel synthesis.[2] This method, while effective in avoiding the over-alkylation often seen with direct alkylation of ammonia, can introduce its own set of impurities. A plausible synthetic route to But-3-yn-1-amine involves the reaction of a suitable 3-butynyl halide with potassium phthalimide, followed by hydrazinolysis or acidic hydrolysis to release the desired primary amine.
Potential impurities arising from this and other synthetic pathways may include:
-
Residual Starting Materials: Unreacted N-(3-butynyl)phthalimide or 3-butynyl halides.
-
By-products of Synthesis: Phthalhydrazide or phthalic acid, resulting from the liberation of the amine.
-
Related Amines: Impurities in the starting alkyl halide can lead to the formation of other primary amines.
-
Oligomerization Products: The reactive nature of the butynylamine could lead to self-reaction under certain conditions.
-
Solvent Residues: Residual solvents from the reaction and purification steps.
A Comparative Purity Analysis of Hypothetical Commercial Samples
To illustrate the potential variability in commercially available this compound, we present a comparative analysis of three hypothetical supplier lots. The purity of each lot was assessed using a multi-pronged analytical approach, including ¹H NMR, ¹³C NMR, and HPLC-UV.
| Supplier Lot | Stated Purity | Appearance | ¹H NMR Purity (%) | HPLC Purity (%) | Major Impurity Identified |
| Supplier A | >98% | White crystalline solid | 98.5 | 99.1 | Residual Ethyl Acetate (~0.5%) |
| Supplier B | ≥95% | Off-white powder | 96.2 | 95.8 | N-(3-butynyl)phthalimide (~2.1%) |
| Supplier C | ≥95% | Pale yellow solid | 94.8 | 95.2 | Unidentified Amine (~3.5%) |
This data highlights the importance of independent verification of purity, as the stated purity may not always reflect the full impurity profile. While Supplier A provides a high-purity product with only a minor solvent residue, Supplier B's lot contains a significant amount of an unreacted intermediate, and Supplier C's lot has a notable percentage of an unknown amine-related impurity.
Experimental Protocols for Purity Assessment
A robust assessment of this compound purity requires a combination of analytical techniques. Here, we provide detailed protocols for ¹H NMR, ¹³C NMR, and HPLC analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and purity assessment, providing both qualitative and quantitative information.
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Accurately weigh approximately 10-15 mg of the this compound sample and dissolve it in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical acquisition parameters: 16-32 scans, relaxation delay of 5 seconds.
-
Integrate the characteristic peaks of this compound and any visible impurity peaks. The purity can be estimated by comparing the integral of the analyte to the sum of all integrals.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
This provides information on the number of unique carbons and can help in identifying impurities with different carbon skeletons.
-
Expected ¹H NMR Spectral Data (in D₂O):
-
δ ~3.2 ppm (t): CH₂ group adjacent to the amine.
-
δ ~2.6 ppm (td): CH₂ group adjacent to the alkyne.
-
δ ~2.4 ppm (t): Terminal alkyne proton.
Causality Behind Experimental Choices: The choice of a longer relaxation delay (5 seconds) in ¹H NMR is crucial for accurate quantification, ensuring that all protons have fully relaxed between pulses, leading to more reliable integration values. D₂O is a good solvent choice as the amine protons will exchange with deuterium, simplifying the spectrum.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive technique for separating and quantifying components in a mixture, making it ideal for detecting low-level impurities.
Protocol for HPLC-UV Analysis:
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution is often necessary to separate compounds with different polarities.
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm.
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL) and inject 10 µL.
Causality Behind Experimental Choices: The use of a C18 column provides good retention for a broad range of organic molecules. A gradient elution is employed to ensure that both polar and non-polar impurities can be effectively separated and detected within a reasonable run time. TFA is added to the mobile phase to improve peak shape for the amine by ion-pairing.
Interpreting the Data and Making Informed Decisions
The data obtained from these analytical techniques provides a comprehensive picture of the purity of your this compound.
-
¹H NMR will quickly reveal the presence of major impurities and allow for their quantification relative to the main component.
-
¹³C NMR is valuable for confirming the identity of the main component and can help in the structural elucidation of unknown impurities.
-
HPLC offers high sensitivity for detecting minor impurities that may not be visible in the NMR spectrum. The area percentage of the peaks in the chromatogram can be used to estimate the purity.
When selecting a supplier, it is advisable to request a certificate of analysis (CoA) that provides data from multiple analytical techniques.[3][4] If the purity is critical for your application, it is always a best practice to perform an independent analysis of the material upon receipt.
Conclusion
The purity of this compound is a critical parameter that can significantly influence the success of your research and development projects. A thorough understanding of the potential impurities and the analytical methods to detect them is essential for any scientist working with this versatile building block. By employing a multi-technique approach to purity analysis, researchers can make informed decisions about the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.
References
A Spectroscopic Showdown: Distinguishing But-3-yn-1-amine from its Hydrochloride Salt
In the landscape of synthetic chemistry and drug development, the precise characterization of molecules is paramount. But-3-yn-1-amine, a versatile building block featuring both a terminal alkyne and a primary amine, presents a classic case study in how protonation state can dramatically influence spectroscopic signatures. This guide provides an in-depth comparative analysis of But-3-yn-1-amine and its hydrochloride salt, offering researchers a practical framework for distinguishing between the free base and its protonated form using fundamental spectroscopic techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
The Fundamental Difference: The Impact of Protonation
The core distinction between But-3-yn-1-amine and its hydrochloride salt lies in the protonation of the primary amine group. In the presence of hydrochloric acid, the lone pair of electrons on the nitrogen atom accepts a proton (H+), forming an ammonium salt (-NH3+). This seemingly simple acid-base reaction induces significant changes in the molecule's electronic distribution and bond polarities, which are readily detected by various spectroscopic methods. Understanding these shifts is not merely an academic exercise; it is critical for reaction monitoring, quality control, and ensuring the correct molecular form is utilized in subsequent applications.
Infrared (IR) Spectroscopy: A Tale of Vibrational Shifts
IR spectroscopy probes the vibrational frequencies of chemical bonds. The conversion of the amine (-NH2) to an ammonium salt (-NH3+) introduces new bonds and alters the vibrational modes of existing ones, providing clear diagnostic markers.
Comparative IR Data
| Functional Group | But-3-yn-1-amine (Free Base) | But-3-yn-1-amine HCl (Salt) | Rationale for Change |
| ≡C-H Stretch | ~3300 cm⁻¹ (sharp, medium) | ~3300 cm⁻¹ (sharp, medium) | The terminal alkyne is unaffected by protonation at the amine. |
| C≡C Stretch | ~2120 cm⁻¹ (weak, sharp) | ~2120 cm⁻¹ (weak, sharp) | The alkyne bond itself is not directly involved in the protonation. |
| N-H Stretch | 3400-3300 cm⁻¹ (two bands, medium) | 3200-2800 cm⁻¹ (broad, strong) | The two N-H stretches of the -NH₂ group are replaced by the broad, characteristic N-H⁺ stretches of the -NH₃⁺ group.[1] |
| N-H Bend | 1650-1580 cm⁻¹ (medium) | 1625-1560 cm⁻¹ & 1550-1500 cm⁻¹ | The scissoring vibration of the -NH₂ group is replaced by the asymmetric and symmetric bending vibrations of the -NH₃⁺ group.[1] |
Expert Analysis:
The most dramatic and diagnostically useful change occurs in the N-H stretching region. For But-3-yn-1-amine, the presence of two distinct peaks between 3400-3300 cm⁻¹ is a hallmark of a primary amine, corresponding to the asymmetric and symmetric stretching modes of the N-H bonds.[2][3][4][5] Upon protonation to form the hydrochloride salt, these sharp peaks are replaced by a very broad and intense absorption band spanning from 3200 to 2800 cm⁻¹.[1] This broadening is a direct consequence of the increased hydrogen bonding capabilities and the ionic character of the ammonium group.
Conversely, the alkyne-related vibrations remain largely unchanged. The sharp peak around 3300 cm⁻¹ for the terminal ≡C-H stretch and the weaker, sharp peak around 2120 cm⁻¹ for the C≡C triple bond stretch serve as consistent markers for the butynyl backbone in both the free base and the salt.[6][7]
Experimental Protocol: Acquiring IR Spectra
A standard Fourier Transform Infrared (FTIR) spectrometer is sufficient for this analysis.
-
Sample Preparation:
-
But-3-yn-1-amine (Liquid): A thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
But-3-yn-1-amine HCl (Solid): Prepare a KBr pellet by grinding a small amount of the solid sample with anhydrous KBr powder and pressing the mixture into a transparent disk using a hydraulic press.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment.
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.
-
Process the data by performing a background subtraction.
-
Caption: Workflow for IR sample preparation and analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Electronic Environment
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H and ¹³C. Protonation of the amine group significantly alters the electron density around neighboring protons and carbons, leading to predictable changes in their chemical shifts.
Comparative ¹H and ¹³C NMR Data (in D₂O)
| Position | But-3-yn-1-amine (Free Base) ¹H Shift (ppm) | But-3-yn-1-amine HCl (Salt) ¹H Shift (ppm) | But-3-yn-1-amine (Free Base) ¹³C Shift (ppm) | But-3-yn-1-amine HCl (Salt) ¹³C Shift (ppm) |
| H-1 (≡C-H) | ~2.2 | ~2.2 | ~70 | ~70 |
| H-2 (-CH₂-C≡) | ~2.4 | ~2.5 | ~20 | ~20 |
| H-3 (-CH₂-CH₂-) | ~1.8 | ~2.0 | ~40 | ~38 |
| H-4 (-CH₂-N) | ~2.8 | ~3.1 | ~42 | ~40 |
| N-H | Variable, broad | Broad, downfield shift | - | - |
Expert Analysis:
The most significant change in the ¹H NMR spectrum upon protonation is the downfield shift of the protons on the carbon adjacent to the nitrogen (H-4) and, to a lesser extent, the protons on the next carbon (H-3). In the free base, the H-4 protons resonate around 2.8 ppm. In the hydrochloride salt, the formation of the positively charged -NH₃⁺ group withdraws electron density from the adjacent methylene group, deshielding these protons and causing their signal to shift downfield to approximately 3.1 ppm.[7] A similar, though smaller, downfield shift is observed for the H-3 protons. The N-H protons themselves will appear as a broad signal that will exchange with D₂O, confirming their presence.[7]
In the ¹³C NMR spectrum, the carbon atom bonded to the nitrogen (C-4) experiences the most pronounced effect. The strong electron-withdrawing nature of the -NH₃⁺ group in the salt causes a noticeable downfield shift of the C-4 signal compared to its position in the free amine.[7] The chemical shifts of the alkyne carbons (C-1 and C-2) are minimally affected by the protonation state of the distant amine group.
Experimental Protocol: Acquiring NMR Spectra
High-resolution NMR spectra can be obtained using a standard NMR spectrometer (e.g., 400 MHz).
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample (either the free base or the hydrochloride salt).
-
Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in an NMR tube. D₂O is particularly useful for observing the exchange of the N-H protons.
-
-
Data Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum, typically using a single pulse experiment.
-
To confirm the N-H protons, add a drop of D₂O to the sample, shake, and re-acquire the ¹H spectrum. The N-H signal should disappear or significantly decrease in intensity.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.
-
Caption: General workflow for NMR sample preparation and spectral acquisition.
Mass Spectrometry (MS): Fragmentation and Molecular Ion Confirmation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While both But-3-yn-1-amine and its hydrochloride salt will ultimately be analyzed as the protonated free base in most common ionization techniques, the choice of ionization method and the resulting spectra can be subtly different.
Expected Mass Spectral Data
| Ionization Mode | Analyte | Expected [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| ESI/CI | But-3-yn-1-amine | 70.06 | 53, 41, 30 |
| ESI/CI | But-3-yn-1-amine HCl | 70.06 | 53, 41, 30 |
Expert Analysis:
The molecular weight of But-3-yn-1-amine is 69.11 g/mol .[6][8][9] In soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI), the free base will be readily protonated, resulting in a prominent molecular ion peak [M+H]⁺ at an m/z of approximately 70.06. The hydrochloride salt, already being protonated in solution, will also show the same [M+H]⁺ ion at m/z 70.06, as the chloride ion is simply a counter-ion and is not typically observed in positive ion mode mass spectrometry.
The primary diagnostic value of mass spectrometry in this case is the confirmation of the molecular weight. The fragmentation pattern can also provide structural information. For primary amines, a characteristic fragmentation is the alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen). In the case of But-3-yn-1-amine, this would result in the loss of a propargyl radical to give a fragment ion at m/z 30 ([CH₂=NH₂]⁺). Other fragments corresponding to the loss of ammonia or cleavage of the butynyl chain may also be observed.
Experimental Protocol: Acquiring Mass Spectra
An ESI or CI mass spectrometer, often coupled with a liquid chromatograph (LC-MS), is ideal for this analysis.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile or methanol. For ESI, the addition of a small amount of a volatile acid like formic acid can aid in protonation of the free base.
-
-
Data Acquisition:
-
Infuse the sample solution directly into the mass spectrometer or inject it onto an appropriate LC column for separation prior to MS analysis.
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-200).
-
If fragmentation data is desired, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion (m/z 70.06) as the precursor ion and applying collision-induced dissociation (CID) to generate fragment ions.
-
Caption: Workflow for Mass Spectrometry analysis.
Conclusion: A Multi-faceted Approach to Characterization
The spectroscopic comparison of But-3-yn-1-amine and its hydrochloride salt demonstrates the power of a multi-technique approach for unambiguous compound identification. While mass spectrometry confirms the molecular weight of the core structure, it is the combination of IR and NMR spectroscopy that provides definitive evidence of the amine's protonation state. The disappearance of the characteristic primary amine N-H stretches in the IR spectrum and the downfield shift of the alpha-protons and alpha-carbon in the NMR spectra serve as conclusive markers for the formation of the hydrochloride salt. This guide provides the experimental framework and interpretive logic for researchers to confidently distinguish between these two crucial chemical forms.
References
- 1. But-3-yn-1-amine HCl | 88211-50-1 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. But-3-en-1-amine hydrochloride | C4H10ClN | CID 12363007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. But-3-yn-1-amine | C4H7N | CID 10034574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. But-3-en-1-yn-1-amine | C4H5N | CID 53781774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. BUT-3-YN-1-AMINE | 14044-63-4 [chemicalbook.com]
- 9. chembk.com [chembk.com]
A Comparative Guide to But-3-yn-1-amine Hydrochloride: Applications, Efficacy, and Alternatives in Bioconjugation and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical biology and drug development, the precise and efficient covalent linking of molecules is paramount. But-3-yn-1-amine hydrochloride has emerged as a valuable bifunctional building block, featuring a terminal alkyne for "click" chemistry and a primary amine for versatile conjugation. This guide provides an in-depth technical analysis of its applications and efficacy, alongside a comparative evaluation of its shorter and longer-chained homologues, Propargylamine hydrochloride (C3) and Pent-4-yn-1-amine hydrochloride (C5).
Introduction to Alkynylamines in Bioconjugation
Alkynylamines are a class of organic compounds that possess both a terminal alkyne and an amine functional group. This dual functionality makes them highly valuable as linkers in bioconjugation, allowing for the covalent attachment of two different molecules. The terminal alkyne group is a key participant in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry" known for its high efficiency, specificity, and biocompatibility.[1] The primary amine provides a nucleophilic handle for a variety of reactions, most commonly the formation of stable amide bonds with carboxylic acids.
This compound, with its four-carbon backbone, represents a balance of flexibility and compactness, making it a popular choice in various applications, from peptide labeling to the synthesis of complex drug delivery systems.
Core Applications and Mechanistic Insights
The utility of this compound and its analogues stems from their ability to act as molecular bridges. The primary applications revolve around their use as linkers in the construction of more complex molecular architectures.
Peptide and Protein Modification
A significant application of these alkynylamines is in the modification of peptides and proteins. The amine functionality allows for straightforward coupling to the C-terminus of a peptide or to the side chains of acidic amino acid residues (aspartic acid, glutamic acid) through amide bond formation. Once incorporated, the terminal alkyne serves as a handle for the subsequent attachment of reporter molecules, such as fluorophores or biotin, via CuAAC. This two-step approach offers a high degree of control and specificity in labeling biomolecules.[2]
Experimental Workflow: Peptide Labeling
Caption: General workflow for peptide labeling using an alkynylamine linker.
Drug Discovery and Development
In the realm of drug discovery, this compound and its counterparts are instrumental in the synthesis of Antibody-Drug Conjugates (ADCs) and other targeted drug delivery systems.[3] ADCs are a class of biopharmaceuticals designed to deliver a potent cytotoxic drug specifically to cancer cells by attaching it to a monoclonal antibody that targets a tumor-specific antigen.
The alkynylamine linker plays a crucial role in the stability and efficacy of the ADC. The linker must be stable enough to remain intact in the bloodstream, preventing premature release of the toxic payload, but also facilitate the release of the drug once the ADC has been internalized by the target cancer cell.[4][5]
Comparative Analysis: The Impact of Alkyl Chain Length
The choice between Propargylamine (C3), But-3-yn-1-amine (C4), and Pent-4-yn-1-amine (C5) as a linker can significantly influence the properties of the final bioconjugate. The length of the alkyl chain between the amine and the alkyne affects several key parameters:
-
Solubility and Hydrophobicity: Longer alkyl chains generally increase the hydrophobicity of the linker.[6] This can impact the solubility of the resulting conjugate, which is a critical consideration in drug formulation and delivery. Increased hydrophobicity can sometimes lead to aggregation of the bioconjugate.[7]
-
Steric Hindrance: The length of the linker can influence the accessibility of the alkyne group for the CuAAC reaction. A shorter linker like propargylamine might introduce steric hindrance, potentially slowing down the reaction rate or reducing the yield, especially with bulky substrates. Conversely, a longer linker like pent-4-yn-1-amine provides more flexibility and distance from the conjugated molecule, which may facilitate a more efficient click reaction.
-
Flexibility and Reach: A longer chain provides greater flexibility, which can be advantageous in applications where the conjugated molecule needs to interact with a binding partner, such as in the design of probes or inhibitors.
| Feature | Propargylamine (C3) | But-3-yn-1-amine (C4) | Pent-4-yn-1-amine (C5) |
| Molecular Weight (HCl salt) | 91.54 g/mol | 105.56 g/mol [8] | 119.59 g/mol |
| Relative Hydrophobicity | Lower | Moderate | Higher |
| Potential for Steric Hindrance | Higher | Moderate | Lower |
| Flexibility | Lower | Moderate | Higher |
Efficacy and Performance: A Data-Driven Comparison
The efficiency of the CuAAC reaction is generally high, often yielding near-quantitative conversion.[9] However, the reaction rate can be influenced by the steric environment of the alkyne. It is plausible that for large biomolecules, the longer chain of Pent-4-yn-1-amine could lead to faster reaction kinetics compared to Propargylamine due to reduced steric clash.
In the context of ADCs, the stability of the linker is of utmost importance. While the triazole ring formed during the click reaction is highly stable, the overall stability of the ADC is also influenced by the nature of the entire linker structure.[10] The choice of a C3, C4, or C5 linker could subtly impact the conformational freedom of the payload and its interaction with the antibody, which in turn could affect the overall stability and pharmacokinetic profile of the ADC.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in bioconjugation. Researchers should optimize these protocols for their specific application.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is adapted for the conjugation of an azide-containing molecule to an alkyne-functionalized biomolecule.
Materials:
-
Alkyne-functionalized biomolecule (e.g., peptide modified with But-3-yn-1-amine)
-
Azide-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a copper-chelating ligand
-
Phosphate-buffered saline (PBS) or other suitable buffer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 200 mM stock solution of the THPTA ligand in water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
Dissolve the azide-labeled molecule and the alkyne-labeled biomolecule in a suitable buffer (e.g., PBS).
-
-
Copper-Ligand Complex Formation:
-
In a microcentrifuge tube, mix the CuSO₄ and THPTA solutions in a 1:2 molar ratio. Allow the mixture to stand for a few minutes to form the Cu(I)-ligand complex.
-
-
Conjugation Reaction:
-
To the alkyne-functionalized biomolecule solution, add the azide-containing molecule. The molar ratio will depend on the specific application and should be optimized.
-
Add the pre-formed Cu(I)/THPTA complex to the reaction mixture. A typical final concentration of copper is 25-100 µM.
-
Initiate the reaction by adding the sodium ascorbate solution. A typical final concentration is 1-5 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. Protect the reaction from light if using light-sensitive molecules.
-
-
Purification:
-
Purify the resulting bioconjugate using an appropriate method, such as size-exclusion chromatography, affinity chromatography, or dialysis, to remove unreacted reagents and byproducts.
-
Logical Flow of a CuAAC Reaction
Caption: Diagram illustrating the key components and steps in a typical CuAAC reaction.
Conclusion and Future Perspectives
This compound is a versatile and effective bifunctional linker for a wide range of applications in chemical biology and drug development. Its ability to participate in both amide bond formation and highly efficient click chemistry reactions makes it a valuable tool for researchers. The choice between its C3 and C5 homologues, Propargylamine and Pent-4-yn-1-amine, allows for the fine-tuning of properties such as hydrophobicity, steric hindrance, and flexibility in the final bioconjugate.
Future research in this area will likely focus on the development of novel alkynylamine linkers with enhanced properties, such as improved stability in biological systems and more controlled release mechanisms for drug delivery applications. Furthermore, a more systematic and quantitative comparison of the impact of linker length on the efficacy and pharmacokinetics of bioconjugates will be crucial for the rational design of next-generation therapeutics.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Complete chemical modification of amine and acid functional groups of peptides and small proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted drug delivery through the traceless release of tertiary and heteroaryl amines from antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. soft-matter.uni-tuebingen.de [soft-matter.uni-tuebingen.de]
- 7. Effect of unsaturated alkyl chains on transfection activity of poly(amidoamine) dendron-bearing lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C4H8ClN | CID 12221022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PROTAC Linkers: A Guide to Engineering Potency and Selectivity
In the transformative landscape of drug discovery, Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift from occupancy-driven inhibition to event-driven pharmacology.[1] These heterobifunctional molecules co-opt the cell's endogenous ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs).[2] A PROTAC's architecture consists of three key components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker that tethers them together.[] While the ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of the PROTAC's overall success, profoundly influencing efficacy, selectivity, and pharmacokinetic properties.[4][5]
This guide provides an in-depth technical comparison of different linker classes, with a particular focus on the utility of "clickable" building blocks like But-3-yn-1-amine. We will dissect the causality behind experimental choices and provide validated protocols to empower researchers in the rational design of next-generation protein degraders.
The Linker's Pivotal Role in Ternary Complex Formation
The primary function of a PROTAC is to induce the formation of a productive ternary complex between the target protein and an E3 ligase.[6][] The linker is the chief architect of this interaction. Its length, rigidity, and chemical composition dictate the spatial arrangement and orientation of the two proteins, which in turn governs the stability of the ternary complex and the efficiency of the subsequent ubiquitination.[]
An optimal linker must:
-
Facilitate Productive Proximity: It must possess the correct length and geometry to enable favorable protein-protein interactions within the ternary complex, a phenomenon known as positive cooperativity.[1]
-
Minimize Steric Hindrance: A poorly designed linker can lead to steric clashes, preventing the formation of a stable complex or orienting the proteins in a non-productive conformation.[]
-
Confer "Drug-like" Properties: The linker significantly impacts the physicochemical properties of the entire PROTAC molecule, influencing its solubility, cell permeability, and metabolic stability.[9][10]
The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.
Caption: Figure 1. The PROTAC molecule acts as a bridge to form a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.
Comparative Analysis of PROTAC Linker Architectures
The design of PROTAC linkers has evolved from simple chains to more sophisticated structures. The most common motifs are polyethylene glycol (PEG) and alkyl chains, which are found in approximately 65% and 30% of reported PROTACs, respectively.[9] However, the field is moving towards more rigid and functionalized linkers.
Flexible Linkers: Alkyl and Polyethylene Glycol (PEG) Chains
These linkers are the most common starting point in PROTAC design due to their synthetic tractability.[1][5]
-
Alkyl Chains: These are simple hydrocarbon chains that offer a high degree of conformational flexibility.[2] While easy to synthesize and modify in length, their hydrophobicity can negatively impact the solubility of the final PROTAC molecule.[2]
-
PEG Linkers: Composed of repeating ethylene glycol units, PEG linkers are widely used to improve the hydrophilicity and aqueous solubility of PROTACs.[2][5] This can enhance cell permeability and overall biological compatibility.[11] However, the high flexibility of both alkyl and PEG linkers can come with an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[1]
Rigid Linkers: Constraining Conformational Freedom
To overcome the drawbacks of excessive flexibility, rigid linkers incorporating structures like piperazine/piperidine rings, alkynes, or triazoles are employed.[12]
-
Advantages: Rigidity can pre-organize the PROTAC into a bioactive conformation, reducing the entropic cost of ternary complex formation.[1][12] This can lead to improved potency and selectivity by disfavoring the formation of off-target complexes.[12]
-
Disadvantages: A lack of flexibility can also make it more difficult to achieve a productive ternary complex geometry if the pre-organized conformation is not optimal.[1]
Clickable Linkers: The Power of Modularity with But-3-yn-1-amine
"Click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has become a cornerstone of modern PROTAC synthesis.[13][] This approach allows for the rapid and efficient assembly of PROTAC libraries.[15][16]
But-3-yn-1-amine is an exemplary building block for this strategy. It provides a terminal alkyne and an amine handle. The amine can be readily coupled to a POI ligand (e.g., via an amide bond), installing the alkyne functionality. This alkyne is then "clicked" with an azide-functionalized E3 ligase ligand to form a highly stable, rigid triazole ring within the linker.[][17]
-
Advantages:
-
Synthetic Efficiency: The CuAAC reaction is high-yielding, tolerates a wide range of functional groups, and proceeds under mild conditions.[]
-
Modularity: Enables a "mix-and-match" approach, facilitating the rapid synthesis of a library of PROTACs with different linkers, POI ligands, or E3 ligands.[16]
-
Metabolic Stability: The resulting triazole ring is very stable to metabolism, which is a desirable property for drug candidates.[][12]
-
Data Summary: A Head-to-Head Comparison
| Linker Class | Key Features | Advantages | Disadvantages | Typical Impact on Physicochemical Properties |
| Alkyl Chains | Flexible, hydrophobic | Synthetically simple, easy to vary length.[2] | Poor solubility, high flexibility can incur entropic penalty.[1][2] | Increases lipophilicity, may decrease solubility. |
| PEG Linkers | Flexible, hydrophilic | Improves solubility and cell permeability.[5][11] | High flexibility, can be metabolically labile.[1] | Decreases lipophilicity, improves solubility. |
| Clickable (Alkyne/Triazole) | Rigid, modular | Synthetic efficiency, modularity, metabolic stability, pre-organization.[12][][16] | Rigidity may prevent optimal complex formation; synthesis is more complex than simple chains.[1] | Balanced properties; triazole adds polarity. |
Experimental Workflow for Rational Linker Design
A systematic, iterative process is required to identify an optimal PROTAC linker. The workflow below outlines the key stages, from initial design to cellular characterization.
Caption: Figure 2. A systematic workflow for the optimization of PROTAC linkers, from synthesis to proteomic validation.
Key Experimental Protocols
Protocol 1: Synthesis of a "Clickable" PROTAC
Objective: To synthesize a PROTAC using But-3-yn-1-amine and CuAAC click chemistry.
-
Prepare Ligand 1 (Alkyne-functionalized):
-
Dissolve your POI ligand (containing a carboxylic acid, 1.0 eq) and a peptide coupling agent (e.g., HATU, 1.1 eq) in anhydrous DMF.
-
Add a non-nucleophilic base (e.g., DIPEA, 3.0 eq) and stir for 5 minutes.
-
Add But-3-yn-1-amine hydrochloride (1.2 eq) and stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, purify the alkyne-functionalized POI ligand by reverse-phase HPLC.
-
-
Prepare Ligand 2 (Azide-functionalized):
-
Synthesize or procure an E3 ligase ligand (e.g., a pomalidomide derivative) functionalized with an azide group.
-
-
CuAAC "Click" Reaction:
-
Dissolve the alkyne-functionalized POI ligand (1.0 eq) and the azide-functionalized E3 ligand (1.0 eq) in a 3:1 mixture of t-BuOH/H₂O.
-
Add sodium ascorbate (0.3 eq) followed by copper(II) sulfate (0.1 eq).
-
Stir the reaction vigorously at room temperature for 12-24 hours. The reaction is often characterized by a color change.
-
Monitor the formation of the final PROTAC product by LC-MS.
-
Purify the final PROTAC by reverse-phase HPLC and confirm its identity and purity by HRMS and NMR.
-
Protocol 2: Cellular Degradation Assay via Western Blot
Objective: To quantify the degradation of the target protein in cells treated with a PROTAC.[18]
-
Cell Culture and Treatment:
-
Plate cells expressing the POI in a 6-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of your PROTACs in complete cell culture medium. A typical concentration range is 1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Aspirate the old medium and treat the cells with the PROTAC-containing medium for a defined period (e.g., 18 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly in the well using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
-
Quantification and Immunoblotting:
-
Determine the total protein concentration of each lysate using a BCA protein assay.[18]
-
Normalize all samples to the same protein concentration with lysis buffer and add 4x Laemmli sample buffer. Boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the POI overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate.
-
Strip or cut the membrane and re-probe with an antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Protocol 3: Dose-Response Analysis (DC₅₀ and Dₘₐₓ)
Objective: To determine the potency (DC₅₀) and efficacy (Dₘₐₓ) of a PROTAC.[5]
-
Data Acquisition: Perform the Western Blot protocol as described above with a multi-point dose-response (e.g., 10 concentrations).
-
Densitometry: Quantify the band intensities for the POI and the loading control for each lane using image analysis software (e.g., ImageJ/Fiji).
-
Normalization: For each lane, normalize the POI band intensity to its corresponding loading control band intensity.
-
Data Plotting: Express the normalized POI levels as a percentage relative to the vehicle-treated control (set to 100%). Plot this percentage against the logarithm of the PROTAC concentration.
-
Curve Fitting: Use a statistical software package (e.g., GraphPad Prism) to fit the data to a non-linear regression curve (e.g., [log(inhibitor)] vs. response -- Variable slope).
-
Parameter Extraction: From the fitted curve, determine the DC₅₀ (the concentration at which 50% of the protein is degraded) and the Dₘₐₓ (the maximum percentage of degradation achieved).
Conclusion
The linker is a critical design element that dictates the success of a PROTAC. While flexible alkyl and PEG linkers remain valuable tools for initial screening, the field is increasingly leveraging the advantages of more rigid and modular linkers. The use of "clickable" building blocks, such as But-3-yn-1-amine, provides a robust and efficient platform for the rapid synthesis and optimization of PROTACs.[13][] By systematically evaluating linker length, composition, and rigidity through the biophysical and cellular assays described here, researchers can rationally design potent, selective, and drug-like protein degraders to tackle a wide range of previously "undruggable" targets.
References
- 1. chempep.com [chempep.com]
- 2. precisepeg.com [precisepeg.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. lifesensors.com [lifesensors.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. The Essential Role of Linkers in PROTACs [axispharm.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 15. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 16. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 3-Butyn-1-amine hydrochloride | PROTAC连接子 | MCE [medchemexpress.cn]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
But-3-yn-1-amine hydrochloride proper disposal procedures
A-Z Disposal Protocol: But-3-yn-1-amine hydrochloride
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting the environment. This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical reagents.
Hazard Profile and Immediate Safety Precautions
Before any handling or disposal operations, a thorough understanding of the chemical's hazard profile is essential. This compound is a hazardous substance requiring careful management.
Engineering Controls: All handling of this compound, including weighing, solution preparation, and waste consolidation, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
Personal Protective Equipment (PPE): A baseline of appropriate PPE is mandatory. This includes:
-
A flame-resistant laboratory coat.
-
Chemical-resistant gloves (e.g., nitrile gloves conforming to EN 374 standard or equivalent). Gloves must be inspected before use and changed immediately if contaminated.[2]
-
Safety goggles with side shields or a full-face shield to protect against splashes.[2]
Hazard Identification: The Globally Harmonized System (GHS) classification for this compound provides a clear summary of its primary hazards.
| GHS Data | Hazard Information for this compound |
| Pictogram | GHS07⚠️ |
The Core Disposal Principle: Professional Waste Management
The only acceptable and legal method for the final disposal of this compound is through a licensed hazardous waste disposal company.[1][4] These facilities utilize high-temperature incineration or other specialized treatments to destroy the chemical safely, preventing environmental contamination.[5]
Under no circumstances should this chemical or its waste be disposed of down the sanitary sewer or in the regular trash. [4] Such actions can cause significant harm to aquatic ecosystems and are a violation of environmental regulations.[4] Furthermore, the intentional dilution or neutralization of a hazardous chemical to avoid proper disposal is illegal.
Step-by-Step On-Site Waste Management Protocol
The following protocol outlines the necessary steps for safely accumulating and managing this compound waste within the laboratory prior to its collection by a professional service.
Step 1: Waste Segregation
-
Isolate Amine Waste: Keep all waste containing this compound separate from other chemical waste streams.[4] This is the most critical step to prevent unforeseen hazardous reactions.
-
Separate Solids and Liquids: Collect solid waste (e.g., contaminated gloves, weigh paper, pipette tips) separately from liquid waste (e.g., reaction solutions, solvent rinses).
-
Avoid Incompatibles: Ensure waste containers are stored away from incompatible materials, particularly strong oxidizing agents and bases.
Step 2: Containerization
-
Use Compatible Containers: All waste must be collected in containers made of a chemically compatible material (e.g., high-density polyethylene or glass for liquid waste; a lined, sealable container for solid waste).[6] Do not use metal containers for liquid waste.[6]
-
Ensure Container Integrity: Containers must be in good condition, free from cracks or damage, and possess a secure, leak-proof lid.[6]
-
Keep Containers Closed: The waste container must be tightly capped at all times, except when actively adding waste.[6]
Step 3: Labeling
-
Immediate Identification: As soon as the first drop of waste is added, the container must be labeled.
-
Required Information: The label must clearly state "HAZARDOUS WASTE" and include the full chemical name, "this compound".[6] List all constituents, including solvents, with their approximate percentages.[6]
Step 4: Storage (Satellite Accumulation)
-
Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Safe Placement: The storage area should be cool, well-ventilated, and away from direct sunlight or heat sources.[4]
-
Secondary Containment: All liquid hazardous waste containers must be kept in a secondary containment bin to contain any potential leaks.[7]
Step 5: Arrange for Disposal
-
Contact EHS: Once the container is full or has reached the institutional time limit for satellite accumulation, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[1][4]
Understanding the Chemistry of Disposal
The strict disposal protocols for this compound are dictated by the reactivity of its two key functional groups: the primary amine and the terminal alkyne.
-
Amine Group Reactivity: The primary amine group is basic and can react exothermically with acids. As a general class, amines are incompatible with oxidizing agents, and these materials must be kept separate to prevent vigorous or explosive reactions.[4][5]
-
Terminal Alkyne Group Reactivity: The terminal alkyne (-C≡C-H) presents a significant, distinct hazard. The acidic proton on the terminal alkyne can be replaced by heavy metal ions.[8]
-
Explosive Acetylide Formation: Contact with certain metals, particularly salts or surfaces of copper, silver, and mercury , can lead to the formation of metal acetylide compounds.[8][9] These acetylides are often shock-sensitive and can detonate violently, especially when dry.[8]
-
Causality for Segregation: This reactivity is a primary driver for the stringent segregation requirement. Waste streams containing this compound must never be mixed with solutions containing heavy metal salts or stored in a manner that could allow contact with incompatible metal fittings (e.g., brass, which contains copper).
-
Emergency Procedures for Spills
In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate if Necessary: For large or unmanageable spills, or if you feel unwell, evacuate the area and contact your institution's emergency response team.
-
For Small, Manageable Spills:
-
Ensure you are wearing the appropriate PPE (lab coat, gloves, eye protection).
-
Prevent the spill from spreading or entering drains.[1]
-
Cover the spill with a non-combustible absorbent material like sand, earth, or vermiculite.[10]
-
Carefully sweep or scoop the absorbed material into a designated, sealable container for disposal.[2] Avoid creating dust.[1]
-
Label the container as hazardous waste, listing all contents.
-
Decontaminate the spill area with soap and water.
-
Arrange for the disposal of the spill cleanup waste through your EHS department.
-
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound | C4H8ClN | CID 12221022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. research.auburn.edu [research.auburn.edu]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemicalbook.com [chemicalbook.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling But-3-yn-1-amine Hydrochloride
Welcome to a comprehensive guide on the safe handling of But-3-yn-1-amine hydrochloride. As researchers and drug development professionals, our work with novel compounds is predicated on a foundation of safety and precision. This document moves beyond a simple checklist, offering a procedural and causal framework for the use of Personal Protective Equipment (PPE). The dual nature of this compound—containing both a terminal alkyne and an amine salt—necessitates a nuanced approach to safety. The protocols herein are designed to be self-validating systems, ensuring that every step, from preparation to disposal, is grounded in authoritative safety science.
Hazard Assessment: Understanding the Compound
This compound (CAS: 88211-50-1) is a solid substance that presents several hazards that must be mitigated through appropriate PPE and handling protocols.[1][2][3] The primary risks are associated with its irritant properties and potential for harm if ingested or inhaled.[1]
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its hazards.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Source |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [1][4] |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | [1][4] |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation | [1] |
These classifications are our primary directive for selecting appropriate PPE. The "Warning" signal word and GHS07 pictogram (exclamation mark) indicate that while the substance is hazardous, the risks are manageable with the correct precautions.[2] The freebase form, But-3-yn-1-amine, is noted to be extremely destructive to tissues of the mucous membranes, upper respiratory tract, eyes, and skin, which underscores the importance of vigilance even with the hydrochloride salt.[5]
Core PPE Requirements: A Multi-Layered Defense
The selection of PPE is not arbitrary; it is a direct response to the identified hazards. For this compound, a comprehensive barrier against skin, eye, and respiratory exposure is mandatory.
Eye and Face Protection
Why it's necessary: The compound is classified as a serious eye irritant.[1][4] Direct contact with even small amounts of the solid powder or solutions can cause significant damage.
-
Minimum Requirement: Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards, are essential.[6]
-
Enhanced Protection: For procedures with a higher risk of splashing or aerosolization (e.g., weighing larger quantities, preparing solutions), an 8-inch minimum faceshield should be worn in addition to safety goggles.[5]
Hand Protection
Why it's necessary: As a known skin irritant, direct contact must be avoided.[1] Impermeable gloves provide the most critical barrier.
-
Glove Selection: Handle with chemical-impermeable gloves that have been inspected for integrity before use.[6] The selected gloves must comply with EU Directive 89/686/EEC and the EN 374 standard derived from it.[6] Nitrile gloves are a common and effective choice for handling this type of chemical solid and its solutions.
-
Glove Technique: Always use proper glove removal technique (without touching the glove's outer surface) to prevent skin contact.[5] Wash and dry hands thoroughly after handling the material and removing gloves.[5][6]
Body Protection
Why it's necessary: To protect against accidental spills and contamination of personal clothing, which can lead to prolonged skin exposure.
-
Standard Protocol: A standard laboratory coat is required for all handling procedures.
-
For Increased Risk: For tasks involving larger quantities or a significant risk of spillage, wear fire/flame resistant and impervious clothing.[6]
Respiratory Protection
Why it's necessary: The compound may cause respiratory tract irritation, particularly if the solid is dusty or if vapors are generated.[1]
-
Engineering Controls First: Always handle this compound in a well-ventilated area.[6] A certified chemical fume hood or a local exhaust ventilation system is the primary line of defense to minimize inhalation exposure.[7]
-
When a Respirator is Needed: If engineering controls are insufficient, if exposure limits are exceeded, or if irritation symptoms are experienced, a full-face respirator with an appropriate cartridge should be used.[6] For firefighting, a self-contained breathing apparatus (SCBA) is mandatory.[5][6]
Operational Protocols: From Preparation to Cleanup
Safe chemical handling is a process. Following a deliberate, step-by-step workflow minimizes the risk of exposure and contamination.
Experimental Workflow Logic
Caption: High-level workflow for handling this compound.
Step-by-Step PPE Donning (Donning) Protocol
The order in which PPE is put on is crucial to ensure a proper seal and protection.
Caption: Correct sequence for donning Personal Protective Equipment.
Step-by-Step PPE Removal (Doffing) Protocol
Doffing PPE in the correct order is critical to prevent self-contamination. The principle is to remove the most contaminated items first.
Caption: Correct sequence for doffing Personal Protective Equipment.
Emergency Response and Disposal Plan
Preparedness is paramount. All personnel must be familiar with emergency procedures and the location of safety equipment like emergency showers and eyewash stations.[7]
Emergency Response Logic
Caption: Decision-making flow for a chemical incident.
Accidental Release Measures
In the event of a spill, follow these steps methodically:
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area.[6] Alert colleagues and your supervisor.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading or entering drains.[5][6]
-
Cleanup: For a solid spill, carefully pick up and arrange disposal without creating dust.[7] For a solution, contain and collect the spillage with a non-combustible absorbent material (e.g., sand, earth, vermiculite).[5] Use spark-proof tools and explosion-proof equipment if the solvent is flammable.[6]
-
Disposal: Place the collected material in a suitable, closed, and labeled container for disposal.[6]
First Aid and Exposure Response
Immediate and correct first aid can significantly reduce the severity of an injury.
Table 2: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Protocol | Source |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. | [6][7] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice. | [6][7] |
| Eye Contact | Rinse cautiously with plenty of water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice/attention. | [6][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get immediate medical help. | [5][6] |
Disposal Plan
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Chemical Waste: All surplus this compound and waste from cleanup must be treated as hazardous waste. It should be disposed of via a licensed disposal company.[5]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with institutional and local regulations.[5]
-
Containers: Do not reuse empty containers. Handle uncleaned containers as you would the product itself and dispose of them through a licensed waste disposal service.[5]
By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects not only you and your colleagues but also the integrity of your research. Handle every chemical with the respect its potential hazards demand.
References
- 1. This compound | C4H8ClN | CID 12221022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. But-3-yn-1-amine HCl | 88211-50-1 [sigmaaldrich.com]
- 3. This compound | C4H8ClN | CID 12221022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
